Product packaging for (+-)-Methionine(Cat. No.:CAS No. 33807-07-7)

(+-)-Methionine

Cat. No.: B10779322
CAS No.: 33807-07-7
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

Racemethionine, also known as DL-Methionine, is a racemic mixture of the essential amino acid methionine, serving as a critical reagent in biomedical research. Its primary research value lies in its role as a precursor in glutathione synthesis, making it a key compound for investigating hepatotoxicity and liver protection mechanisms. Studies utilize Racemethionine to explore interventions for paracetamol (acetaminophen) overdose, as it helps maintain hepatic concentrations of glutathione, which is required to inactivate the hepatotoxic intermediate metabolite formed during overdose . Beyond toxicology, its applications extend to cancer research, where Methionine Restriction (MR) is investigated as a potential therapeutic strategy against tumors, including gastric cancer, due to the dependence of many cancer cells on methionine for proliferation and metabolism . Furthermore, research into chronic liver diseases (CLDs) examines how methionine metabolism—linked to the folate cycle and the transsulfuration pathway—influences liver fibrosis, hepatocellular carcinoma, and overall liver function . The compound is also integral in neurobiological and metabolic studies, given its function as a precursor for S-adenosylmethionine (SAM), the principal methyl donor for numerous biochemical reactions including histone and DNA methylation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B10779322 (+-)-Methionine CAS No. 33807-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Melting Point

281 °C
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Foundational & Exploratory

What is the chemical structure of (+-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Structure of (+-)-Methionine

Introduction

Methionine (Met or M) is an essential, sulfur-containing proteinogenic amino acid, indispensable in the human diet.[1][2] As a racemic mixture, designated as this compound or DL-Methionine, it comprises equal parts of its two stereoisomers: D-Methionine and L-Methionine.[3] While L-methionine is the biologically active form incorporated into proteins, D-methionine can be converted to the L-form by enzymes in animals.[3] Methionine's unique thioether side chain imparts distinct chemical properties, making it a crucial component in a variety of metabolic processes beyond protein synthesis. It serves as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, and is a central intermediate in the transmethylation and transsulfuration pathways.[4] This guide provides a comprehensive technical overview of the chemical structure, properties, metabolic significance, and analytical methodologies related to this compound.

Core Chemical Structure and Properties

Methionine is an α-amino acid with a linear side chain containing a thioether group. Its systematic IUPAC name is 2-Amino-4-(methylsulfanyl)butanoic acid. The molecule consists of a central α-carbon covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a γ-methylthioethyl side chain (-CH₂-CH₂-S-CH₃).

Caption: 2D chemical structure of Methionine.

Stereochemistry

The α-carbon of methionine is a chiral center, giving rise to two enantiomers: L-Methionine and D-Methionine. This compound is the racemic mixture of these two forms. According to the Cahn-Ingold-Prelog priority rules, the substituents on the α-carbon are ranked as follows: -NH₂ > -COOH > -CH₂CH₂SCH₃ > -H. This assignment gives L-methionine the (S) configuration. Unlike cysteine, where the sulfur atom is directly attached to the β-carbon, the sulfur in methionine is further down the side chain and does not alter the priority ranking relative to other amino acids.

Caption: Stereoisomers of Methionine.

Physicochemical Data

The key physicochemical properties of methionine are summarized in the table below. These properties are fundamental for its behavior in biological systems and for its analysis and handling in research and development.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂S
Molar Mass 149.21 g/mol
Appearance White crystalline powder
Melting Point 281 °C (decomposes)
Density 1.340 g/cm³
pKa (carboxyl) ~2.28
pKa (amino) ~9.21
Isoelectric Point (pI) 5.74
Solubility in Water Soluble (1 g in approx. 30 mL)

Metabolic Significance and Pathways

Methionine is at the core of cellular metabolism, primarily through the Methionine Cycle (also known as the one-carbon metabolism pathway). This cycle is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.

The key steps are:

  • Activation : Methionine is adenosylated by ATP in a reaction catalyzed by Methionine Adenosyltransferase (MAT) to form S-adenosylmethionine (SAM).

  • Methyl Transfer : SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a methyltransferase, yielding S-adenosylhomocysteine (SAH).

  • Hydrolysis : SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase.

  • Regeneration : Methionine is regenerated from homocysteine by Methionine Synthase, which transfers a methyl group from 5-methyltetrahydrofolate. This step requires Vitamin B12 as a cofactor.

Alternatively, homocysteine can enter the transsulfuration pathway to be irreversibly converted to cysteine, another sulfur-containing amino acid.

Methionine_Cycle The Methionine Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Hcy Homocysteine SAH->Hcy Hcy->Met Cys Cysteine Hcy->Cys Transsulfuration Pathway ATP ATP MAT MAT ATP->MAT PPi_Pi PPi + Pi Acceptor Acceptor MT Methyltransferase Acceptor->MT Methyl_Acceptor Methylated Acceptor Adenosine Adenosine THF Tetrahydrofolate MTHF 5-Methyl-THF MS Methionine Synthase (B12) MTHF->MS Serine Serine CBS CBS Serine->CBS MAT->SAM MAT->PPi_Pi MT->SAH MT->Methyl_Acceptor SAHH SAH Hydrolase SAHH->Hcy SAHH->Adenosine MS->Met MS->THF CBS->Cys

Caption: Overview of the central metabolic pathways involving Methionine.

Experimental Protocols

Synthesis and Resolution of Enantiomers

Industrial Synthesis: The commercial production of this compound typically involves a chemical synthesis process starting from acrolein, methyl mercaptan, and hydrogen cyanide. This route produces a racemic mixture (DL-Methionine).

Enantiomeric Resolution: Since L-methionine is the biologically valuable form, resolving the racemic mixture is a critical step.

  • Protocol: Enzymatic Resolution of N-Acetyl-DL-Methionine

    • Acetylation: The amino group of DL-Methionine is acetylated to form N-Acetyl-DL-Methionine.

    • Enzymatic Hydrolysis: The mixture is treated with the enzyme aminoacylase, which stereospecifically hydrolyzes the acetyl group from N-Acetyl-L-Methionine, yielding L-Methionine and unreacted N-Acetyl-D-Methionine.

    • Separation: L-Methionine is separated from N-Acetyl-D-Methionine based on differences in solubility. L-Methionine, being less soluble, can be crystallized out of the solution.

    • Racemization and Recycling: The recovered N-Acetyl-D-Methionine is racemized back to N-Acetyl-DL-Methionine and recycled into the process to improve the overall yield.

  • Protocol: Chiral Chromatography High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used for the analytical or preparative separation of methionine enantiomers.

    • Derivatization (for GC): Amino acids are often derivatized (e.g., N-trifluoroacetyl methyl esters) to increase their volatility.

    • Injection: The derivatized or underivatized sample is injected into the chromatograph.

    • Separation: The sample passes through a column packed with a chiral stationary phase. The enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute at different times.

    • Detection: A detector (e.g., flame ionization detector for GC, UV detector for HPLC) records the signal as each enantiomer elutes, allowing for their quantification.

Resolution_Workflow start (+-) Methionine (Racemic Mixture) step1 Injection onto Chiral Column (HPLC/GC) start->step1 step2 Differential Interaction with Chiral Stationary Phase step1->step2 step3 Separation step2->step3 end_L L-Methionine step3->end_L end_D D-Methionine step3->end_D

Caption: Experimental workflow for chromatographic resolution of Methionine enantiomers.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. In a typical ¹H NMR spectrum of methionine in D₂O, the following proton signals can be observed:

  • A singlet at ~2.1 ppm corresponding to the methyl protons (-S-CH₃).

  • A triplet at ~2.6 ppm from the methylene protons adjacent to the sulfur atom (γ-CH₂).

  • A multiplet around ~2.2 ppm from the methylene protons adjacent to the chiral center (β-CH₂).

  • A triplet at ~3.8 ppm corresponding to the α-proton (-CH(NH₂)-).

Mass Spectrometry (MS): Mass spectrometry is used for the sensitive detection and quantification of methionine in complex biological samples. LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is a common technique.

  • Protocol: Quantification of Methionine Oxidation A key application is quantifying the oxidation of methionine to methionine sulfoxide, a post-translational modification and a marker of oxidative stress.

    • Sample Preparation: Proteins are extracted and digested into peptides using an enzyme like trypsin.

    • Alkylation/Labeling: To prevent artificial oxidation during analysis, unoxidized methionines can be selectively alkylated (e.g., with iodoacetamide) or isotopically labeled (e.g., with H₂¹⁸O₂). Alkylated methionines serve as a stable proxy for the unoxidized form.

    • LC-MS/MS Analysis: The peptide mixture is separated by HPLC and introduced into the mass spectrometer.

    • Quantification: The instrument measures the mass-to-charge ratio (m/z) of the peptides. The relative abundance of the native (in vivo oxidized) peptide versus the alkylated or ¹⁸O-labeled (unoxidized) peptide is calculated to determine the fraction of methionine oxidation at specific sites.

MS_Workflow start Protein Sample step1 Proteolytic Digestion (e.g., Trypsin) start->step1 step2 Alkylation of Unoxidized Met (e.g., Iodoacetamide) step1->step2 step3 LC Separation step2->step3 step4 Tandem Mass Spectrometry (MS/MS) step3->step4 end_node Data Analysis: Quantify Alkylated vs. Oxidized Met Peptides step4->end_node

Caption: Workflow for quantifying Methionine oxidation using mass spectrometry.

Conclusion

This compound is a chemically unique and metabolically vital amino acid. Its structure, characterized by a chiral center and a flexible, sulfur-containing thioether side chain, dictates its physicochemical properties and its central role in one-carbon metabolism. The ability of its sulfur atom to undergo reversible oxidation adds a layer of regulatory complexity, positioning methionine as a key player in cellular signaling and response to oxidative stress. A thorough understanding of its structure, properties, and the sophisticated analytical methods used for its study is essential for professionals in biochemical research and drug development.

References

An In-depth Technical Guide to the Stereoisomers of DL-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds.[1] As a chiral molecule, methionine exists in two stereoisomeric forms: D-methionine and L-methionine. While commercially available methionine is often the racemic mixture, DL-methionine, it is the L-isomer that is predominantly utilized by mammals for protein synthesis and other metabolic functions.[2][3] The D-isomer, on the other hand, must undergo enzymatic conversion to its L-counterpart to be biologically active.[4][5] This guide provides a comprehensive technical overview of the stereoisomers of DL-methionine, detailing their distinct properties, the experimental protocols for their separation and analysis, and their roles in key metabolic and signaling pathways.

Physicochemical and Biological Properties

The stereoisomers of methionine, while chemically identical in composition, exhibit distinct three-dimensional structures that lead to differences in their physical and biological properties. L-methionine is the naturally occurring and biologically active form.

Table 1: Physicochemical Properties of Methionine Stereoisomers

PropertyL-MethionineD-MethionineDL-Methionine
Molecular Formula C₅H₁₁NO₂SC₅H₁₁NO₂SC₅H₁₁NO₂S
Molecular Weight 149.21 g/mol 149.21 g/mol 149.21 g/mol
Melting Point 281 °C (decomposes)213 °C (decomposes)~270 °C
Solubility in Water Sparingly solubleSparingly solubleSparingly soluble
Specific Rotation [α]D +21° to +25° (in 6M HCl)-21° to -25° (in 6M HCl)

Table 2: Comparison of Biological Properties

PropertyL-MethionineD-Methionine
Biological Activity Directly utilized in protein synthesis and metabolic pathways.Requires conversion to L-methionine to be biologically active.
Absorption Actively transported across the intestinal lumen. Has a higher maximal absorption rate.Competes for the same transport receptors as L-methionine with a lower maximal absorption rate.
Metabolism Directly enters the methionine cycle to form S-adenosylmethionine (SAM).Converted to its keto-acid analogue by D-amino acid oxidase (DAAO), then transaminated to L-methionine.
Efficacy Superior in promoting growth compared to D-methionine in some studies.Efficacy depends on the efficiency of its conversion to L-methionine.
Toxicity Generally well-tolerated at nutritional doses.Can be more toxic than L-methionine at high doses in some animal models.

Metabolic and Signaling Pathways

Methionine metabolism is central to cellular function, with L-methionine playing a pivotal role. The primary metabolic pathway is the methionine cycle, which generates the universal methyl donor, S-adenosylmethionine (SAM). SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a wide range of cellular processes including gene expression and signal transduction.

The metabolism of D-methionine is a two-step process primarily occurring in the liver and kidneys. First, D-amino acid oxidase (DAAO), a flavoenzyme, catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid. Subsequently, this keto-acid is transaminated to form L-methionine, which can then enter the methionine cycle.

D_Methionine_Metabolism D_Met D-Methionine Keto_Acid 2-oxo-4-methylthiobutyric acid D_Met->Keto_Acid D-Amino Acid Oxidase (DAAO) L_Met L-Methionine Keto_Acid->L_Met Transaminase Met_Cycle Methionine Cycle (SAM production) L_Met->Met_Cycle

Figure 1: Metabolic pathway for the conversion of D-Methionine to L-Methionine.

Methionine metabolism is also intricately linked to cellular signaling pathways that regulate cell growth and proliferation, such as the mechanistic Target of Rapamycin Complex 1 (TORC1) pathway. The availability of methionine, and specifically its metabolite SAM, influences TORC1 activity.

Methionine_TORC1_Signaling cluster_input Methionine Availability L_Met L-Methionine SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT2A Methyltransferases Methyltransferases SAM->Methyltransferases TORC1 TORC1 Pathway Methyltransferases->TORC1 Activation Cell_Growth Cell Growth & Proliferation TORC1->Cell_Growth Promotes

Figure 2: Influence of L-Methionine on the TORC1 signaling pathway.

Experimental Protocols

The separation and quantification of methionine stereoisomers are crucial for research and quality control. The two primary methods employed are enzymatic resolution and chiral high-performance liquid chromatography (HPLC).

Enzymatic Resolution of DL-Methionine

This method leverages the stereospecificity of enzymes to separate one enantiomer from a racemic mixture. A common approach involves the use of acylase enzymes that selectively hydrolyze an N-acetylated L-amino acid.

Protocol: Enzymatic Resolution of N-acetyl-DL-methionine

  • Preparation of Substrate: N-acetyl-DL-methionine is prepared by the acetylation of DL-methionine.

  • Enzymatic Hydrolysis:

    • Dissolve N-acetyl-DL-methionine in a buffered solution (e.g., pH 7.0).

    • Add a suitable acylase preparation (e.g., from Aspergillus oryzae).

    • Incubate the mixture at an optimal temperature (e.g., 37°C). The enzyme will selectively hydrolyze N-acetyl-L-methionine to L-methionine and acetic acid, leaving N-acetyl-D-methionine unreacted.

  • Separation of Products:

    • Adjust the pH of the reaction mixture to precipitate the less soluble N-acetyl-D-methionine.

    • L-methionine can be isolated from the filtrate by crystallization at its isoelectric point.

  • Hydrolysis of N-acetyl-D-methionine: The isolated N-acetyl-D-methionine can be hydrolyzed using acid to obtain D-methionine.

Enzymatic_Resolution_Workflow Start N-acetyl-DL-methionine Incubation Incubation with Acylase Start->Incubation Mixture Mixture of: L-Methionine N-acetyl-D-methionine Incubation->Mixture Separation Separation (e.g., pH adjustment, crystallization) Mixture->Separation L_Met L-Methionine Separation->L_Met N_acetyl_D_Met N-acetyl-D-methionine Separation->N_acetyl_D_Met Hydrolysis Acid Hydrolysis N_acetyl_D_Met->Hydrolysis D_Met D-Methionine Hydrolysis->D_Met

Figure 3: Workflow for the enzymatic resolution of DL-Methionine.

Chiral HPLC Separation of Methionine Enantiomers

Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. This method typically employs a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers.

Protocol: HPLC Separation on a Cyclofructan-based CSP

  • Chromatographic System: A standard HPLC system equipped with a UV, polarimetric, or circular dichroism detector.

  • Column: A chiral stationary phase column, for example, an isopropylcarbamate cyclofructan 6 bonded to silica particles.

  • Mobile Phase: A polar-organic mobile phase, such as a mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v). The composition of the mobile phase can be optimized to achieve the desired resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common. Polarimetric and circular dichroism detectors can offer enhanced sensitivity for chiral molecules.

  • Sample Preparation: Dissolve the DL-methionine sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and record the chromatogram. The D- and L-enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

A thorough understanding of the distinct properties and metabolic fates of D- and L-methionine is essential for researchers, scientists, and professionals in drug development. While L-methionine is the biologically active form directly incorporated into proteins and vital metabolic pathways, D-methionine serves as a precursor that requires enzymatic conversion. The choice of analytical methodology, be it enzymatic resolution for preparative scale separation or chiral HPLC for precise quantification, depends on the specific research or application needs. The intricate involvement of methionine in fundamental cellular signaling pathways further underscores its importance in health and disease, making the study of its stereoisomers a critical area of ongoing investigation.

References

A Guide to the Laboratory Synthesis of Racemic Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the two primary synthetic routes for the laboratory-scale preparation of racemic DL-methionine: the Strecker synthesis and the Bucherer-Bergs hydantoin synthesis. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component in various biological processes and a key building block in the synthesis of numerous pharmaceutical compounds. While enantiomerically pure L-methionine is often the desired biological isomer, the racemic mixture (DL-methionine) produced through chemical synthesis is a valuable precursor. The ability to synthesize racemic methionine in a laboratory setting is fundamental for research and development in medicinal chemistry, biochemistry, and drug discovery.

This guide details two robust and widely recognized methods for the synthesis of racemic methionine, both of which commence from the common starting material, 3-(methylthio)propionaldehyde, also known as methional.

Synthetic Pathways

Two principal pathways for the synthesis of racemic methionine are the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods are effective for laboratory-scale preparations and yield the desired racemic amino acid.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid. In the context of methionine synthesis, methional is the starting aldehyde.[1][2]

Bucherer-Bergs Hydantoin Synthesis

The Bucherer-Bergs reaction is a multicomponent reaction that produces a hydantoin intermediate from a carbonyl compound, which is then hydrolyzed to the amino acid.[3][4] This method is also widely employed for the synthesis of methionine, with 5-(2-(methylthio)ethyl)hydantoin as the key intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in both the Strecker and Bucherer-Bergs syntheses of racemic methionine.

Strecker Synthesis of DL-Methionine

Step 1: Synthesis of α-Amino-γ-(methylthio)butyronitrile

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer is charged with a solution of ammonium chloride (NH₄Cl) in water. The solution is cooled in an ice bath.

  • Addition of Cyanide: A solution of sodium cyanide (NaCN) in water is added dropwise to the cooled ammonium chloride solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Addition of Aldehyde: 3-(methylthio)propionaldehyde (methional) is then added slowly to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of α-Amino-γ-(methylthio)butyronitrile to DL-Methionine

  • Acid Hydrolysis: The crude α-aminonitrile from the previous step is transferred to a round-bottom flask, and a strong acid, such as hydrochloric acid (HCl), is added.

  • Reflux: The mixture is heated to reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude DL-methionine.

  • Purification: The crude product is collected by filtration and purified by recrystallization.

Bucherer-Bergs Synthesis of DL-Methionine

Step 1: Synthesis of 5-(2-(methylthio)ethyl)hydantoin

  • Reaction Mixture: In a round-bottom flask, 3-(methylthio)propionaldehyde (methional), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a solvent mixture, typically aqueous ethanol.[3] Caution: Potassium cyanide is highly toxic. Handle with extreme care.

  • Heating: The reaction mixture is heated to a temperature of 60-70°C with stirring for several hours.

  • Precipitation: Upon cooling, the 5-(2-(methylthio)ethyl)hydantoin product often precipitates from the solution.

  • Isolation: The solid product is collected by filtration and washed with cold water.

Step 2: Alkaline Hydrolysis of 5-(2-(methylthio)ethyl)hydantoin to DL-Methionine

  • Hydrolysis: The isolated hydantoin is suspended in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂).

  • Heating: The mixture is heated under reflux for an extended period to ensure complete hydrolysis of the hydantoin ring.

  • Neutralization: After cooling, the solution is neutralized with an acid (e.g., sulfuric acid if using Ba(OH)₂) to precipitate the crude DL-methionine.

  • Purification: The crude DL-methionine is collected by filtration and purified by recrystallization.

Purification of Racemic Methionine

Recrystallization Protocol:

  • Dissolution: The crude DL-methionine is dissolved in a minimum amount of hot water.

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals of DL-methionine are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of racemic methionine and its intermediate.

Table 1: Reaction Conditions and Yields for Racemic Methionine Synthesis

Synthesis RouteKey IntermediateStarting AldehydeTypical Reaction ConditionsReported YieldPurityReference(s)
Strecker Synthesis α-Amino-γ-(methylthio)butyronitrile3-(methylthio)propionaldehydeStep 1: NH₄Cl, NaCN, H₂O, RT; Step 2: HCl, reflux.54-60% (overall)>98% after recrystallization
Bucherer-Bergs Synthesis 5-(2-(methylthio)ethyl)hydantoin3-(methylthio)propionaldehydeStep 1: KCN, (NH₄)₂CO₃, aq. EtOH, 60-70°C; Step 2: NaOH, reflux.Hydantoin: ~95%; Overall: High>99% after recrystallization

Table 2: Spectroscopic Data for DL-Methionine and Intermediates

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)FTIR (ν, cm⁻¹)Reference(s)
DL-Methionine 2.15 (s, 3H, S-CH₃), 2.1-2.3 (m, 2H, CH₂), 2.65 (t, 2H, S-CH₂), 3.8 (t, 1H, α-CH)15.3 (S-CH₃), 29.8 (CH₂), 30.5 (S-CH₂), 53.0 (α-CH), 173.5 (C=O)~3000 (N-H str), ~2920 (C-H str), ~1620 (N-H bend), ~1580 (COO⁻ asym str), ~1410 (COO⁻ sym str)
5-(2-(methylthio)ethyl)hydantoin 2.10 (s, 3H, S-CH₃), 2.0-2.2 (m, 2H, CH₂), 2.6 (t, 2H, S-CH₂), 4.3 (t, 1H, CH), 7.9 (s, 1H, NH), 10.5 (s, 1H, NH)15.2 (S-CH₃), 29.5 (CH₂), 31.0 (S-CH₂), 58.0 (CH), 158.0 (C=O), 173.0 (C=O)~3200 (N-H str), ~2920 (C-H str), ~1770, ~1710 (C=O str)

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the synthesis of racemic methionine.

Strecker_Synthesis Methional 3-(Methylthio)propionaldehyde Aminonitrile α-Amino-γ-(methylthio)butyronitrile Methional->Aminonitrile + NH₃, HCN Methionine DL-Methionine Aminonitrile->Methionine H₃O⁺, Δ

Caption: Strecker synthesis pathway for DL-methionine.

Bucherer_Bergs_Synthesis Methional 3-(Methylthio)propionaldehyde Hydantoin 5-(2-(Methylthio)ethyl)hydantoin Methional->Hydantoin + KCN, (NH₄)₂CO₃ Methionine DL-Methionine Hydantoin->Methionine 1. OH⁻, Δ 2. H₃O⁺

Caption: Bucherer-Bergs synthesis pathway for DL-methionine.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Monitoring Monitoring Reaction->Monitoring Quenching/Neutralization Quenching/Neutralization Monitoring->Quenching/Neutralization Extraction/Precipitation Extraction/Precipitation Quenching/Neutralization->Extraction/Precipitation Filtration Filtration Extraction/Precipitation->Filtration Crude Product Crude Product Filtration->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Washing Washing Recrystallization->Washing Drying Drying Washing->Drying Pure Product Pure Product Drying->Pure Product Yield Calculation Yield Calculation Pure Product->Yield Calculation Purity Determination (TLC, HPLC) Purity Determination (TLC, HPLC) Yield Calculation->Purity Determination (TLC, HPLC) Spectroscopic Characterization (NMR, FTIR) Spectroscopic Characterization (NMR, FTIR) Purity Determination (TLC, HPLC)->Spectroscopic Characterization (NMR, FTIR)

Caption: General experimental workflow for synthesis.

References

The Advent of a Synthetic Amino Acid: A Technical History of Racemic Methionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Resolution of Racemic Methionine.

Abstract

Methionine, an essential sulfur-containing amino acid, was first isolated from casein in 1921 by John Howard Mueller. Its structure was elucidated and name coined in the following years, paving the way for synthetic production. The mid-20th century saw the development of robust industrial methods for the synthesis of racemic DL-methionine, a critical advancement for its widespread use in animal feed and pharmaceuticals. This technical guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of racemic methionine, with a focus on the detailed experimental protocols of early synthetic routes and resolution techniques. Quantitative data from these seminal studies are presented in structured tables, and key chemical pathways and experimental workflows are illustrated with diagrams to provide a clear and thorough understanding of this cornerstone of amino acid chemistry.

Discovery and Early History

The journey of methionine began in the early 1920s when John Howard Mueller, through his work on the nutritional requirements of bacteria, isolated a sulfur-containing amino acid from casein. Initially, the molecular formula was incorrectly proposed. It was Satoru Odake in Japan who, in 1925, corrected the formula and named the compound "methionine," derived from "methyl" and "thio." The definitive structure of γ-methylthio-α-aminobutyric acid was confirmed in 1928 by George Barger and Frederick Philip Coyne.

Following the elucidation of its structure, the nutritional importance of methionine as an essential amino acid became evident. This created a demand for synthetic routes to produce methionine, particularly in the post-World War II era, to address protein deficiencies. Researchers at Degussa (now Evonik Industries) in Germany were pivotal in developing the first technically and commercially viable industrial synthesis of DL-methionine in 1946-1947, marking a significant milestone in industrial organic chemistry.[1]

Synthesis of Racemic Methionine

Two primary synthetic routes have been historically significant in the production of racemic DL-methionine. The first is a laboratory-scale synthesis utilizing diethyl sodium phthalimidomalonate, and the second is the dominant industrial method based on the Strecker synthesis, which proceeds through a hydantoin intermediate.

Synthesis from Diethyl Sodium Phthalimidomalonate

An early and reliable laboratory synthesis of DL-methionine involves the alkylation of diethyl sodium phthalimidomalonate with β-chloroethyl methyl sulfide, followed by hydrolysis and decarboxylation. This method, while not industrially scalable for bulk production, provides good yields and a high-purity product.

Step 1: Preparation of Diethyl γ-Methylthiol-α-phthalimidopropane-α,α-dicarboxylate

  • In a 1-liter three-necked flask equipped with a condenser and thermometer, a mixture of ethyl sodium phthalimidomalonate (0.26 mole) and β-chloroethyl methyl sulfide (0.39 mole) is heated in an oil bath at 160–165°C.

  • The reaction is monitored by checking the alkalinity of the mixture with litmus paper. The heating is continued for 1.5 to 2 hours until the mixture is no longer alkaline.

  • The reaction mixture is then cooled, and the desired ester is extracted and purified.

Step 2: Hydrolysis to 1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic Acid

  • A solution of the ester from the previous step (0.066 mole) in 30 cc of 95% ethanol is heated on a steam bath in a 200-cc round-bottomed flask.

  • 70 cc of 5N sodium hydroxide is added, and the mixture is heated for approximately 2 hours until a sample gives a clear solution upon dilution with water.

  • The solution is then chilled to 0°C and neutralized to Congo red with 0.2N hydrochloric acid.

Step 3: Decarboxylation and Isolation of DL-Methionine

  • A suspension of the tricarboxylic acid (0.063 mole) in 350 cc of hot water is heated on a steam bath.

  • 40 cc of concentrated hydrochloric acid (sp. gr. 1.19) is added, leading to the evolution of carbon dioxide.

  • After heating for 1.5 hours, an additional 200 cc of concentrated hydrochloric acid is added, and heating is continued for another 45 minutes.

  • Upon cooling, phthalic acid precipitates and is removed by filtration.

  • The filtrate is evaporated to dryness under reduced pressure. The residue is dissolved in 50 cc of hot water.

  • 18 cc of pyridine is added to the solution, which is then poured into 150 cc of hot absolute alcohol to crystallize the methionine.

  • The crystals are filtered, washed with alcohol, and dried. A second crop can be obtained from the mother liquor.

StepReactantsMolar RatioConditionsProductYieldMelting Point
1 & 2Diethyl sodium phthalimidomalonate, β-chloroethyl methyl sulfide, NaOH1 : 1.5 : ~5160-165°C, 2h; then hydrolysis1-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic Acid76-80%66-67°C
31-Methylthiol-3-phthalamidopropane-3,3-dicarboxylic Acid, HCl, Pyridine-Reflux, then precipitationDL-Methionine84-85%279-280°C

Table 1: Quantitative Data for the Synthesis of DL-Methionine from Diethyl Sodium Phthalimidomalonate. [2]

Synthesis_from_Phthalimidomalonate Diethyl sodium\nphthalimidomalonate Diethyl sodium phthalimidomalonate Alkylation Alkylation Diethyl sodium\nphthalimidomalonate->Alkylation β-chloroethyl methyl sulfide Hydrolysis\n(NaOH) Hydrolysis (NaOH) Alkylation->Hydrolysis\n(NaOH) Decarboxylation\n(HCl) Decarboxylation (HCl) Hydrolysis\n(NaOH)->Decarboxylation\n(HCl) DL-Methionine DL-Methionine Decarboxylation\n(HCl)->DL-Methionine

Caption: Synthesis of DL-Methionine from Diethyl Sodium Phthalimidomalonate.

Industrial Synthesis via the Hydantoin Pathway

The predominant industrial method for producing DL-methionine is a variation of the Strecker amino acid synthesis, which proceeds through a hydantoin intermediate. This process is highly efficient and uses readily available starting materials: acrolein, methyl mercaptan, and hydrogen cyanide.

Step 1: Synthesis of 3-(Methylthio)propionaldehyde (MMP)

  • Acrolein and methyl mercaptan are reacted in the presence of a catalyst to form 3-(methylthio)propionaldehyde (also known as methional). This reaction is typically carried out in a continuous reactor.

Step 2: Formation of 5-(2-Methylthioethyl)hydantoin

  • The MMP from the previous step is reacted with hydrogen cyanide and an excess of ammonium carbonate in an aqueous solution.

  • This reaction mixture is heated, typically to around 80-100°C, to form 5-(2-methylthioethyl)hydantoin.

Step 3: Hydrolysis to DL-Methionine

  • The hydantoin intermediate is hydrolyzed to DL-methionine. This is typically achieved by heating the hydantoin with a strong base, such as sodium or potassium carbonate, at elevated temperatures (140-180°C) and pressures.

  • During hydrolysis, ammonia and carbon dioxide are liberated.

  • The resulting solution contains the sodium or potassium salt of methionine.

  • The free DL-methionine is then precipitated by acidification, often with carbon dioxide or a mineral acid like sulfuric acid.

  • The precipitated DL-methionine is then purified by crystallization, filtration, and drying.

StepReactantsConditionsProduct
1Acrolein, Methyl MercaptanCatalytic3-(Methylthio)propionaldehyde (MMP)
2MMP, Hydrogen Cyanide, Ammonium Carbonate80-100°C5-(2-Methylthioethyl)hydantoin
35-(2-Methylthioethyl)hydantoin, Base (e.g., K2CO3)140-180°C, elevated pressureDL-Methionine

Table 2: Overview of the Industrial Hydantoin Pathway for DL-Methionine Synthesis.

Hydantoin_Pathway cluster_0 Starting Materials Acrolein Acrolein MMP Synthesis MMP Synthesis Acrolein->MMP Synthesis Methyl Mercaptan Methyl Mercaptan Methyl Mercaptan->MMP Synthesis Hydrogen Cyanide Hydrogen Cyanide Hydantoin Formation Hydantoin Formation Hydrogen Cyanide->Hydantoin Formation Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Hydantoin Formation MMP Synthesis->Hydantoin Formation MMP Hydrolysis Hydrolysis Hydantoin Formation->Hydrolysis 5-(2-Methylthioethyl)hydantoin Precipitation Precipitation Hydrolysis->Precipitation Methionine Salt DL-Methionine DL-Methionine Precipitation->DL-Methionine

Caption: Industrial Synthesis of DL-Methionine via the Hydantoin Pathway.

Resolution of Racemic Methionine

The synthetic methods described above produce a racemic mixture of D- and L-methionine. For many biological and pharmaceutical applications, the enantiomerically pure L-methionine is required. Therefore, the resolution of the racemic mixture is a crucial step. Two classical methods for this resolution are fractional crystallization of diastereomeric salts and enzymatic resolution.

Resolution by Fractional Crystallization of Diastereomeric Salts

A historical method for the resolution of racemic amino acids involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation of these diastereomers by fractional crystallization due to their different solubilities. For methionine, brucine was a commonly used resolving agent.

  • Formation of N-Formyl-DL-methionine: Racemic methionine is first converted to its N-formyl derivative by reacting it with formic acid and acetic anhydride.

  • Formation of Diastereomeric Salts: The N-formyl-DL-methionine is then dissolved in a suitable solvent, such as methanol, and treated with an equimolar amount of the chiral resolving agent, brucine. This results in the formation of two diastereomeric salts: N-formyl-L-methionine-brucine and N-formyl-D-methionine-brucine.

  • Fractional Crystallization: The solution of the diastereomeric salts is concentrated and allowed to cool slowly. The less soluble diastereomeric salt will crystallize out first. This salt is collected by filtration.

  • Isolation of Enantiomers: The separated diastereomeric salt is then treated with a base (e.g., ammonia) to liberate the free brucine, which can be recovered. The resulting solution of the N-formyl-amino acid salt is then acidified and the N-formyl-amino acid is extracted.

  • Hydrolysis of the N-Formyl Group: The N-formyl group is removed by acid hydrolysis (e.g., by heating with hydrochloric acid) to yield the enantiomerically pure amino acid. The other enantiomer can be recovered from the mother liquor of the fractional crystallization by a similar process.

Fractional_Crystallization DL-Methionine DL-Methionine N-Formylation N-Formylation DL-Methionine->N-Formylation N-Formyl-DL-methionine N-Formyl-DL-methionine N-Formylation->N-Formyl-DL-methionine Salt Formation Salt Formation N-Formyl-DL-methionine->Salt Formation Brucine Diastereomeric Salts\n(L-form salt + D-form salt) Diastereomeric Salts (L-form salt + D-form salt) Salt Formation->Diastereomeric Salts\n(L-form salt + D-form salt) Fractional Crystallization Fractional Crystallization Diastereomeric Salts\n(L-form salt + D-form salt)->Fractional Crystallization Less Soluble Salt\n(e.g., L-form salt) Less Soluble Salt (e.g., L-form salt) Fractional Crystallization->Less Soluble Salt\n(e.g., L-form salt) More Soluble Salt\n(in mother liquor) More Soluble Salt (in mother liquor) Fractional Crystallization->More Soluble Salt\n(in mother liquor) Liberation of\nN-Formyl-L-methionine Liberation of N-Formyl-L-methionine Less Soluble Salt\n(e.g., L-form salt)->Liberation of\nN-Formyl-L-methionine Hydrolysis Hydrolysis Liberation of\nN-Formyl-L-methionine->Hydrolysis L-Methionine L-Methionine Hydrolysis->L-Methionine

Caption: Resolution of DL-Methionine by Fractional Crystallization.

Enzymatic Resolution

Enzymatic resolution offers a highly specific and efficient method for separating enantiomers. This technique utilizes enzymes that selectively act on one enantiomer in a racemic mixture. For methionine, the use of acylases is a well-established method.

  • N-Acetylation of DL-Methionine: The racemic methionine is first acetylated to produce N-acetyl-DL-methionine. This is typically done by reacting DL-methionine with acetic anhydride in a basic solution.

  • Enzymatic Hydrolysis: The N-acetyl-DL-methionine is dissolved in water, and the pH is adjusted to the optimal range for the acylase enzyme (typically around pH 7-8). A solution containing a suitable acylase (e.g., from porcine kidney or Aspergillus oryzae) is added.

  • The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding free L-methionine and leaving the N-acetyl-D-methionine unreacted.

  • Separation of Products: The reaction mixture now contains L-methionine, N-acetyl-D-methionine, and the enzyme. The difference in solubility between L-methionine and N-acetyl-D-methionine allows for their separation. L-methionine can be precipitated by adjusting the pH or by fractional crystallization.

  • Isolation of D-Methionine: The N-acetyl-D-methionine remaining in the solution can be isolated and then hydrolyzed by chemical means (e.g., acid hydrolysis) to obtain D-methionine.

ReactantEnzymeProduct 1Product 2Separation Method
N-Acetyl-DL-methionineAcylaseL-MethionineN-Acetyl-D-methionineFractional Crystallization

Table 3: Overview of the Enzymatic Resolution of DL-Methionine.

Enzymatic_Resolution cluster_1 Separation DL-Methionine DL-Methionine N-Acetylation N-Acetylation DL-Methionine->N-Acetylation N-Acetyl-DL-methionine N-Acetyl-DL-methionine N-Acetylation->N-Acetyl-DL-methionine Enzymatic Hydrolysis Enzymatic Hydrolysis N-Acetyl-DL-methionine->Enzymatic Hydrolysis Acylase Mixture L-Methionine + N-Acetyl-D-methionine Enzymatic Hydrolysis->Mixture L-Methionine L-Methionine Mixture->L-Methionine Precipitation N-Acetyl-D-methionine\n(in solution) N-Acetyl-D-methionine (in solution) Mixture->N-Acetyl-D-methionine\n(in solution) Chemical Hydrolysis Chemical Hydrolysis N-Acetyl-D-methionine\n(in solution)->Chemical Hydrolysis D-Methionine D-Methionine Chemical Hydrolysis->D-Methionine

Caption: Enzymatic Resolution of DL-Methionine.

Conclusion

The discovery and subsequent development of synthetic routes for racemic methionine represent a significant achievement in chemical science and technology. From the initial laboratory-scale synthesis using phthalimidomalonate esters to the highly optimized industrial hydantoin process, the ability to produce large quantities of this essential amino acid has had a profound impact on nutrition and medicine. Furthermore, the development of elegant resolution techniques, both chemical and enzymatic, has enabled the production of enantiomerically pure L-methionine, catering to the specific stereochemical requirements of biological systems. This technical guide has provided a detailed look into the historical and methodological foundations of racemic methionine, offering valuable insights for today's researchers and professionals in the chemical and pharmaceutical industries.

References

Biochemical pathways involving (+-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biochemical Pathways of (+-)-Methionine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine is an essential, sulfur-containing amino acid that serves as a fundamental building block for proteins and as a critical node in cellular metabolism.[1][2] Beyond its role in protein synthesis, methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions that are crucial for epigenetic regulation, including DNA and histone modification.[3][4][5] The metabolic fate of methionine is governed by a network of interconnected biochemical pathways, primarily the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway. These pathways are central to cellular homeostasis, regulating processes such as redox balance, polyamine synthesis, and the production of other vital metabolites like cysteine and glutathione. Dysregulation of methionine metabolism is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases, making its pathways a key area of interest for therapeutic development.

The Methionine Cycle (SAM Cycle)

The Methionine Cycle is the central pathway of methionine metabolism, responsible for the production and recycling of S-adenosylmethionine (SAM). This cycle is intrinsically linked to the folate cycle and is paramount for maintaining the cellular "methylation potential," the ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH).

The cycle begins with the activation of methionine by ATP, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT), to form SAM. SAM then donates its methyl group to a wide range of acceptor molecules—including DNA, RNA, proteins, and lipids—in reactions catalyzed by various methyltransferases (MTs). This methyl transfer yields S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, and its efficient removal is critical. It is hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine. Homocysteine stands at a crucial metabolic branch point. To complete the cycle, it can be remethylated back to methionine by one of two enzymes:

  • Methionine Synthase (MS): This ubiquitous enzyme uses 5-methyltetrahydrofolate (a derivative of the folate cycle) as the methyl donor and requires vitamin B12 (cobalamin) as a cofactor.

  • Betaine Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine as the methyl donor.

Alternatively, homocysteine can be directed out of the cycle and into the transsulfuration pathway.

Signaling Pathway Diagram: The Methionine Cycle

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT ATP ATP Methylated_Acceptor Methylated Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Acceptor Acceptor (DNA, RNA, Protein) Acceptor->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAHH Adenosine Adenosine Hcy->Met Hcy->Met THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG

Caption: The Methionine Cycle, illustrating the synthesis of SAM and regeneration of methionine.

Quantitative Data: Methionine Adenosyltransferase (MAT) Kinetics

MAT is a key regulatory enzyme in the cycle. In mammals, there are multiple isozymes with distinct kinetic properties, allowing for tissue-specific regulation.

Enzyme IsozymeSubstrateKm or [S]0.5 (μM)Kinetic ProfileSource Organism
MAT-I L-Methionine41Michaelis-MentenRat Liver
MAT-II L-Methionine8Negative CooperativityRat Liver/Kidney
MAT-III L-Methionine215Positive CooperativityRat Liver
Table 1: Kinetic parameters of rat liver Methionine Adenosyltransferase (MAT) isozymes. Data sourced from.

The Transsulfuration Pathway

When methionine is abundant, homocysteine can be irreversibly diverted from the methionine cycle into the transsulfuration pathway. This pathway catabolizes homocysteine and results in the de novo synthesis of the non-essential amino acid cysteine, which is a precursor for the critical antioxidant glutathione (GSH).

The pathway involves two key enzymatic steps that require vitamin B6 (in the form of pyridoxal phosphate) as a cofactor:

  • Cystathionine β-synthase (CBS): This is the first and rate-limiting enzyme. It catalyzes the condensation of homocysteine and serine to form cystathionine. The activity of CBS is allosterically activated by SAM, linking the flux through this pathway to the cellular methylation status.

  • Cystathionine γ-lyase (CGL): This enzyme cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

The α-ketobutyrate produced can be further metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the Krebs cycle. This pathway is thus a major route for methionine degradation and plays a crucial role in maintaining cellular redox balance through the production of cysteine for glutathione synthesis.

Signaling Pathway Diagram: The Transsulfuration Pathway

Transsulfuration_Pathway cluster_cgl_products Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine  CBS (Vitamin B6) SAM_activator SAM (Activator) SAM_activator->Hcy + Serine Serine Cysteine Cysteine Cystathionine->Cysteine CGL (Vitamin B6) aKB α-Ketobutyrate NH3 Ammonia GSH Glutathione (GSH) Cysteine->GSH Synthesis SuccinylCoA Succinyl-CoA (TCA Cycle) aKB->SuccinylCoA Metabolism

Caption: The Transsulfuration Pathway, converting homocysteine to cysteine.

The Methionine Salvage Pathway

The Methionine Salvage Pathway, also known as the 5'-methylthioadenosine (MTA) cycle, is a critical recycling pathway present in most organisms. It regenerates methionine from MTA, a byproduct of polyamine and (in plants) ethylene biosynthesis. These biosynthetic pathways use SAM as a precursor, but not as a methyl donor. For polyamine synthesis, SAM is first decarboxylated by SAM decarboxylase to form decarboxylated SAM (dcSAM), which then serves as an aminopropyl group donor.

The salvage pathway is a multi-step process that converts MTA back into methionine. Key steps include:

  • MTA is converted to 5'-methylthioribose-1-phosphate (MTR-1-P) by MTA phosphorylase.

  • A series of subsequent enzymatic reactions convert MTR-1-P into 2-keto-4-methylthiobutyrate (KMTB).

  • Finally, KMTB is transaminated, typically by a glutamine-dependent transaminase, to regenerate methionine.

This pathway is vital for conserving the metabolically expensive sulfur atom of methionine and for preventing the accumulation of MTA, which can inhibit cellular processes.

Signaling Pathway Diagram: Methionine Salvage and Polyamine Synthesis

Methionine_Salvage_Pathway cluster_polyamines Polyamine Synthesis SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAM Decarboxylase MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Spermidine/Spermine Synthase Spermidine Spermidine Spermine Spermine KMTB KMTB MTA->KMTB Multi-step Salvage Pathway Met Methionine KMTB->Met Transaminase Putrescine Putrescine Putrescine->Spermidine Spermidine->Spermine

Caption: Link between polyamine synthesis and the Methionine Salvage Pathway.

Quantitative Data: Metabolic Flux

Metabolic flux analysis provides insights into the rates of metabolic reactions. Studies in human fibrosarcoma cells have quantified the relative flux through different branches of methionine metabolism.

Metabolic FluxPercentage of Net Methionine UptakeCell LineNotes
Transmethylation Flux ~15%Human Fibrosarcoma (HT1080)Represents the flux through the SAM cycle for methylation reactions.
Propylamine Transfer Flux ~15%Human Fibrosarcoma (HT1080)Represents the flux towards polyamine synthesis.
Table 2: Relative metabolic fluxes in methionine metabolism. Data sourced from.

Experimental Protocols

Studying the intricate network of methionine metabolism requires sophisticated analytical techniques. Below are outlines of key experimental protocols.

Protocol 1: Quantifying Methionine Metabolic Fluxes using Stable Isotope Tracing and LC-MS

This method is used to determine the rates (fluxes) of different methionine pathways by tracking the incorporation of a labeled substrate (¹³C-methionine) into downstream metabolites.

Methodology:

  • Cell Culture: Culture cells (e.g., HT1080 fibrosarcoma cells) in standard growth medium. At the start of the experiment, switch the medium to one containing a known concentration of ¹³C-labeled methionine in place of unlabeled methionine.

  • Time-Course Sampling: Collect samples of both the extracellular medium and intracellular metabolites at multiple time points (e.g., 0, 2, 4, 8, 24 hours) after the switch.

  • Metabolite Extraction: For intracellular metabolites, rapidly quench metabolic activity (e.g., with cold methanol), lyse the cells, and extract the metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water mixture).

  • LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). Separate methionine and its related metabolites (e.g., SAM, SAH, homocysteine) using a suitable chromatography column (e.g., HILIC). Detect and quantify the different mass isotopologues (molecules containing different numbers of ¹³C atoms) for each metabolite.

  • Data Analysis and Flux Calculation: Use the time-course data on the isotopic labeling patterns of intracellular and extracellular methionine to fit a kinetic model. This approach accounts for the mixing of intracellular and extracellular pools and allows for the calculation of fluxes through the transmethylation, transsulfuration, and salvage pathways.

Workflow Diagram: Metabolic Flux Analysis

Flux_Analysis_Workflow Culture 1. Cell Culture with ¹³C-Methionine Label Sample 2. Time-Course Sampling (Cells + Medium) Culture->Sample Extract 3. Metabolite Extraction Sample->Extract LCMS 4. LC-MS Analysis (Quantify Isotopologues) Extract->LCMS Model 5. Kinetic Modeling LCMS->Model Flux 6. Calculate Metabolic Fluxes Model->Flux

Caption: Workflow for ¹³C-based metabolic flux analysis of methionine pathways.

Protocol 2: Continuous Coupled Enzyme Assay for Methyltransferases

This protocol provides a real-time method for measuring the kinetic activity of methyltransferases (MTs), which are central to the Methionine Cycle. The assay couples the production of SAH to the oxidation of NAD(P)H, which can be monitored continuously by the change in absorbance at 340 nm.

Methodology:

  • Assay Principle: The assay relies on a three-enzyme coupling system. The SAH produced by the MT of interest is converted to homocysteine, which then reacts with α-ketoglutarate in a reaction catalyzed by glutamate dehydrogenase, oxidizing NAD(P)H to NAD(P)⁺.

  • Reagent Preparation: Prepare a reaction buffer containing all components except the initiating substrate:

    • The methyltransferase enzyme to be assayed.

    • The methyl acceptor substrate (e.g., a specific peptide or DNA).

    • S-adenosylmethionine (SAM).

    • Coupling enzymes: SAH hydrolase, L-homocysteine desulfhydrase, glutamate dehydrogenase.

    • Cofactors and substrates for the coupling system: NAD(P)H, α-ketoglutarate, pyridoxal 5'-phosphate.

  • Kinetic Measurement:

    • Pipette the reaction mixture into a cuvette and place it in a spectrophotometer set to 340 nm.

    • Initiate the reaction by adding the final substrate (either SAM or the methyl acceptor).

    • Record the decrease in absorbance at 340 nm over time. The rate of this decrease is directly proportional to the rate of SAH production and thus to the activity of the methyltransferase.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear phase of the absorbance curve. By varying the concentration of one substrate while keeping others saturated, key kinetic parameters like Km and kcat can be determined using Michaelis-Menten analysis.

Workflow Diagram: Coupled Enzyme Assay

Coupled_Assay_Workflow cluster_MT_reaction 1. Methyltransferase Reaction (Target) cluster_Coupling_reaction 2. Coupling Enzyme System SAM SAM SAH SAH SAM->SAH MT Sub Substrate MetSub Methylated Substrate NADH NAD(P)H (Abs @ 340nm) SAH->NADH Couples SAH production to NAD(P)H oxidation NAD NAD(P)⁺ (No Abs @ 340nm) NADH->NAD GDH Measure Spectrophotometer Measures ↓Abs @ 340nm NAD->Measure

Caption: Principle of the continuous coupled assay for methyltransferase activity.

References

The Role of DL-Methionine in the Methionine Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is a critical component of cellular metabolism. It serves not only as a building block for protein synthesis but also as the precursor for the universal methyl donor, S-adenosylmethionine (SAM). In many industrial and research applications, methionine is supplied as a racemic mixture, DL-Methionine. While the L-isomer is directly utilized by cells, the D-isomer must first undergo enzymatic conversion. This technical guide provides an in-depth exploration of the metabolic fate of DL-Methionine and its integral role within the methionine cycle, with a focus on quantitative data, experimental methodologies, and key metabolic pathways.

The Conversion of D-Methionine to L-Methionine

The biologically active form of methionine is the L-enantiomer. The D-methionine component of DL-methionine is converted to L-methionine through a two-step enzymatic process. This conversion is a prerequisite for its entry into the methionine cycle. The primary enzyme responsible for the initial step is D-amino acid oxidase (DAAO), a flavoprotein that catalyzes the oxidative deamination of D-amino acids.

The conversion pathway is as follows:

  • Oxidative Deamination: D-amino acid oxidase (DAAO) converts D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMB).

  • Transamination: KMB is then transaminated by a transaminase to form L-methionine.

This conversion process has been a subject of study, particularly in the context of optimizing the production of S-adenosylmethionine (SAM) in engineered microorganisms and in understanding nutrient metabolism in animals.

The Methionine Cycle: Core Pathway and Regulation

Once converted to L-methionine, the amino acid enters the methionine cycle, a fundamental metabolic pathway with implications for methylation, polyamine synthesis, and sulfur metabolism.

The key steps of the methionine cycle are:

  • Activation of Methionine: Methionine is activated by the enzyme methionine adenosyltransferase (MAT), which catalyzes the reaction of methionine with ATP to form S-adenosylmethionine (SAM).

  • Transmethylation: SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. This process is crucial for epigenetic regulation and the synthesis of many essential compounds. Upon donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).

  • Hydrolysis of SAH: SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

  • Regeneration of Methionine: Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. This remethylation can occur through two main pathways:

    • Methionine Synthase (MS): This enzyme, which requires vitamin B12 as a cofactor, transfers a methyl group from 5-methyltetrahydrofolate to homocysteine.

    • Betaine-Homocysteine Methyltransferase (BHMT): This enzyme, primarily active in the liver and kidneys, uses betaine as the methyl donor.

Alternatively, homocysteine can enter the transsulfuration pathway to be converted to cysteine, a precursor for glutathione and other important sulfur-containing compounds.

Quantitative Data on DL-Methionine Metabolism

The following tables summarize quantitative data from various studies on the effects of DL-Methionine and its metabolites on the methionine cycle.

Table 1: SAM Production from DL-Methionine in Engineered Saccharomyces cerevisiae

StrainMethionine Source (0.5 g/L)SAM Concentration Increase (%)SAM Content Increase (%)Reference
BY4741 (plasmid-borne)D-Methionine11072.1[1]
HDL (genome integrated)D-Methionine38.234.1[1]
HDL-R2DL-Methionine289192[1]

Table 2: Effects of L-Methionine Supplementation on Plasma Amino Acid Concentrations

AnalytePlacebo Period (µmol/L)L-Methionine Period (µmol/L)P-valueReference
Homocysteine (Patients)9.4 ± 2.711.2 ± 4.10.031[2]
Homocysteine (Controls)8.9 ± 1.811.0 ± 2.3<0.001[2]
Methionine33.0 ± 12.053.6 ± 22.00.003
Cystathionine0.30 ± 0.100.62 ± 0.30<0.001

Experimental Protocols

Protocol 1: Determination of D-Amino Acid Oxidase (DAAO) Activity

This protocol is based on the methods used to assess the enzymatic conversion of D-methionine.

Objective: To measure the activity of D-amino acid oxidase in cell lysates or tissue homogenates.

Materials:

  • Cell lysate or tissue homogenate

  • 100 mM Potassium pyrophosphate buffer (pH 8.5)

  • 100 mM D-Methionine solution

  • 0.1 mM FAD solution

  • 2,4-dinitrophenylhydrazine (DNPH) solution (in 2M HCl)

  • 2.5 M NaOH solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1.5 mL of 100 mM potassium pyrophosphate buffer (pH 8.5), 0.1 mL of 0.1 mM FAD, and 0.1 mL of the enzyme sample (cell lysate or tissue homogenate).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 0.3 mL of 100 mM D-methionine.

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction by adding 1 mL of the 2,4-dinitrophenylhydrazine (DNPH) solution.

  • Incubate at room temperature for 10 minutes to allow for the formation of the hydrazone derivative of the α-keto acid product.

  • Add 2 mL of 2.5 M NaOH and mix thoroughly.

  • Measure the absorbance at 440 nm.

  • A standard curve using known concentrations of α-keto-γ-methylthiobutyric acid is used to determine the amount of product formed.

  • One unit of DAAO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-keto acid per minute under the assay conditions.

Protocol 2: Quantification of SAM and SAH by HPLC

This protocol outlines a general method for the analysis of key methionine cycle metabolites.

Objective: To quantify the intracellular concentrations of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH).

Materials:

  • Cell culture or tissue samples

  • Perchloric acid (PCA), 0.4 M

  • Mobile phase (e.g., ammonium formate buffer with a methanol gradient)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Extraction:

    • Harvest cells or homogenize tissue samples.

    • Extract metabolites by adding ice-cold 0.4 M PCA.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered sample into the HPLC system.

    • Separate SAM and SAH on a C18 reverse-phase column using a suitable mobile phase gradient.

    • Detect the compounds using a UV detector at a wavelength of 254 nm.

  • Quantification:

    • Generate standard curves for SAM and SAH using known concentrations of pure compounds.

    • Calculate the concentrations of SAM and SAH in the samples by comparing their peak areas to the standard curves.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in DL-Methionine metabolism.

Methionine_Cycle cluster_DL_Met DL-Methionine Metabolism cluster_Met_Cycle Methionine Cycle DL_Met DL-Methionine D_Met D-Methionine DL_Met->D_Met L_Met L-Methionine DL_Met->L_Met KMB α-keto-γ-methylthiobutyric acid D_Met->KMB DAAO L_Met_cycle L-Methionine L_Met->L_Met_cycle Enters Cycle KMB->L_Met Transaminase SAM S-Adenosylmethionine (SAM) L_Met_cycle->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methylated Acceptor SAM->Methyl_Acceptor Hcy Homocysteine SAH->Hcy SAHH Hcy->L_Met_cycle MS / BHMT Acceptor Acceptor Acceptor->Methyl_Acceptor

Caption: Overview of DL-Methionine conversion and entry into the Methionine Cycle.

Homocysteine_Fate cluster_Remethylation Remethylation Pathway cluster_Transsulfuration Transsulfuration Pathway Hcy Homocysteine Met Methionine Hcy->Met MS (B12) Hcy->Met BHMT Cystathionine Cystathionine Hcy->Cystathionine CBS (B6) THF Tetrahydrofolate MTHF 5-Methyl-THF MTHF->THF Betaine Betaine DMG Dimethylglycine Betaine->DMG Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione Serine Serine Serine->Cystathionine

References

The Cornerstone of Methylation: A Technical Guide to (+-)-Methionine as a Precursor for S-Adenosylmethionine (SAM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Adenosylmethionine (SAM), a universal methyl donor, is a critical molecule in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids. The biosynthesis of SAM is entirely dependent on the availability of the essential amino acid (+-)-methionine and adenosine triphosphate (ATP). This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to SAM, the key enzyme mediating this reaction—methionine adenosyltransferase (MAT)—and its significance in cellular metabolism and drug development. This document summarizes key quantitative data, details experimental protocols for the assessment of MAT activity and SAM levels, and provides visual representations of the core biochemical pathways and experimental workflows.

Introduction

S-Adenosylmethionine (SAM) is a vital metabolite involved in a wide array of biochemical reactions.[1] Its primary role is as a methyl group donor in transmethylation reactions, which are fundamental to the regulation of gene expression, signal transduction, and the biosynthesis of various molecules.[1] The synthesis of SAM is the first and rate-limiting step in the methionine cycle, catalyzed by the enzyme methionine adenosyltransferase (MAT).[1] This guide delves into the technical details of the conversion of this compound to SAM, providing a comprehensive resource for researchers in cellular biology, pharmacology, and drug discovery.

The Enzymatic Synthesis of S-Adenosylmethionine

The conversion of this compound to S-adenosylmethionine is a two-step intracellular reaction catalyzed by Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase.[2][3]

The overall reaction is as follows:

L-Methionine + ATP + H₂O → S-Adenosylmethionine + Pyrophosphate (PPi) + Orthophosphate (Pi)

This reaction is unique in that it involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine. The triphosphate from ATP is subsequently hydrolyzed to pyrophosphate and orthophosphate.

Methionine Adenosyltransferase (MAT) Isozymes

In mammals, three isoforms of MAT have been identified, encoded by two different genes: MAT1A and MAT2A.

  • MAT1A encodes the α1 catalytic subunit, which forms two isoenzymes, MATI (a tetramer) and MATIII (a dimer). These are predominantly expressed in the liver.

  • MAT2A encodes the α2 catalytic subunit, which forms the MATII isoenzyme and is expressed in most tissues.

The kinetic and regulatory properties of these isoenzymes differ, reflecting their tissue-specific roles.

Quantitative Data

A thorough understanding of the kinetics of SAM synthesis and the cellular concentrations of the molecules involved is crucial for research and therapeutic development.

Kinetic Parameters of Methionine Adenosyltransferase (MAT2A)

The following table summarizes the key kinetic constants for the human MAT2A enzyme.

ParameterValue (μM)Description
Km for ATP 50 - 98Michaelis constant for ATP, indicating the substrate concentration at which the reaction rate is half of the maximum.
Km for Methionine 23Michaelis constant for Methionine.
Kd for ATP 80 ± 30Dissociation constant for ATP, reflecting the binding affinity of ATP to the enzyme.
kcat 0.27 s⁻¹The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
Cellular and Plasma Concentrations of Methionine and SAM

The intracellular and plasma concentrations of methionine and SAM can vary depending on the cell type, tissue, and physiological conditions.

AnalyteSample TypeConcentration Range
S-Adenosylmethionine (SAM) Plasma (Human)120.6 ± 18.1 nM
Liver (Rat)Up to 300 nmol/g
Organ Tissue3.5 - 9 nmol/100 mg
L-Methionine Intracellular (Yeast)Varies with feeding rate
Extracellular (Yeast)Varies with feeding rate

Experimental Protocols

Accurate measurement of MAT activity and SAM levels is essential for studying the methionine cycle and its role in various biological processes.

Methionine Adenosyltransferase (MAT) Activity Assay

The activity of MAT can be determined by measuring the production of one of its products, typically pyrophosphate or SAM.

This method is based on the stoichiometric generation of pyrophosphate during the synthesis of SAM. The pyrophosphate is then enzymatically metabolized to an intermediate that reacts with a probe to produce a detectable colorimetric signal.

Principle:

MAT_Activity_Assay

Protocol:

  • Sample Preparation:

    • Homogenize soft tissues (~50 mg) or pelleted cells (~5 x 10⁶) in ice-cold MAT Assay Buffer.

    • Incubate the homogenate on ice for 5 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Reaction Setup:

    • Prepare a reaction mix containing MAT Assay Buffer, MAT Substrate Mix (containing Methionine and ATP), Detection Enzyme Mix, and MAT Probe.

    • Add the sample (cell lysate or purified enzyme) to a 96-well plate.

    • For a background control, prepare a similar well for each sample without the MAT Substrate Mix.

  • Measurement:

    • Add the reaction mix to the sample and control wells.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 570 nm at multiple time points to determine the reaction rate.

  • Calculation:

    • Subtract the background absorbance from the sample absorbance.

    • Calculate the MAT activity based on a pyrophosphate standard curve. One unit of MAT activity is defined as the amount of enzyme that generates 1 µmole of pyrophosphate per minute.

This method involves a competitive ELISA where the SAM produced by the MAT reaction competes with a known amount of labeled SAM for binding to a specific antibody.

Principle:

SAM_Immunoassay

Protocol:

  • MAT Reaction:

    • Perform the MAT-catalyzed reaction in a suitable buffer containing methionine and ATP with the sample of interest.

  • ELISA:

    • Add the reaction mixture to a microplate pre-coated with a SAM conjugate.

    • Add a fixed amount of anti-SAM antibody to each well. The produced SAM will compete with the coated SAM for antibody binding.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescence).

  • Quantification:

    • The signal is inversely proportional to the amount of SAM produced in the initial reaction.

    • Quantify the SAM concentration using a standard curve prepared with known concentrations of SAM.

Quantification of S-Adenosylmethionine (SAM)

Accurate quantification of intracellular SAM levels is crucial for understanding its metabolic roles. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable methods.

This method separates SAM from other cellular components based on its physicochemical properties, followed by detection using a UV detector.

Protocol:

  • Sample Preparation (Cell Lysate):

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in a cold extraction buffer (e.g., 0.4 M perchloric acid).

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge to pellet cellular debris.

    • Filter the supernatant before injection into the HPLC system.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution is often employed.

    • Detection: SAM has a characteristic UV absorbance at approximately 254-260 nm.

  • Quantification:

    • Identify the SAM peak by comparing its retention time with that of a pure SAM standard.

    • Quantify the concentration by integrating the peak area and comparing it to a standard curve.

This highly sensitive and specific method couples the separation power of liquid chromatography with the precise mass detection of mass spectrometry.

Principle:

LCMS_Workflow

Protocol:

  • Sample Preparation:

    • Similar to the HPLC protocol, involving cell lysis and protein precipitation. The use of an internal standard (e.g., deuterated SAM) is highly recommended for accurate quantification.

  • LC-MS/MS Analysis:

    • The chromatographic separation is similar to the HPLC method.

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used to ionize SAM.

    • Mass Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of SAM) and one or more of its characteristic fragment ions are monitored. This provides high specificity and sensitivity.

  • Quantification:

    • The peak area of the specific fragment ion is integrated and compared to the peak area of the internal standard.

    • The concentration of SAM in the sample is determined using a calibration curve prepared with known concentrations of SAM and the internal standard.

Role in Drug Development

The critical role of SAM in cellular function makes the enzymes involved in its metabolism, particularly MAT, attractive targets for drug development.

  • Oncology: MAT2A is upregulated in several cancers, and its inhibition is being explored as a therapeutic strategy to reduce cancer cell proliferation.

  • Liver Diseases: Alterations in methionine metabolism and SAM levels are associated with various liver diseases. SAM itself is used as a nutritional supplement to support liver health.

  • Neurological Disorders: SAM is involved in the synthesis of neurotransmitters, and its supplementation has been investigated for the treatment of depression and other neurological conditions.

Conclusion

The conversion of this compound to S-adenosylmethionine is a fundamental biochemical process with far-reaching implications for cellular health and disease. This technical guide has provided a comprehensive overview of the enzymatic synthesis of SAM, quantitative data on key parameters, detailed experimental protocols for its study, and its relevance in the field of drug development. A thorough understanding of this pathway and the methods to investigate it will continue to be invaluable for researchers and scientists working to unravel the complexities of cellular metabolism and develop novel therapeutic interventions.

References

The Transsulfuration Pathway of Racemic Methionine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the transsulfuration pathway, with a specific focus on the metabolism of racemic methionine. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the core biochemical processes and analytical workflows.

Introduction to the Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route that channels the sulfur atom from methionine to cysteine. This pathway plays a central role in sulfur-containing amino acid metabolism, redox homeostasis, and the synthesis of essential biomolecules. In mammals, this pathway is the sole route for the de novo synthesis of cysteine from the essential amino acid methionine.[1][2] The pathway intersects with the methionine cycle at the level of homocysteine, a crucial branch-point metabolite.[3][4] Dysregulation of the transsulfuration pathway has been implicated in a variety of pathological conditions, underscoring its importance in cellular function.[5]

When considering racemic methionine, a mixture of D- and L-isomers, the initial metabolic steps involve the conversion of the non-physiological D-methionine to its biologically active L-enantiomer. This conversion is a prerequisite for its entry into the canonical transsulfuration pathway.

Core Biochemical Pathway

The metabolism of racemic methionine via the transsulfuration pathway can be conceptually divided into two major stages: the conversion of D-methionine to L-methionine, and the subsequent entry of L-methionine into the transsulfuration pathway.

Conversion of D-Methionine to L-Methionine

The utilization of D-methionine requires its enzymatic conversion to L-methionine. This process is primarily mediated by D-amino acid oxidase (DAO), an enzyme that catalyzes the oxidative deamination of D-amino acids.

The key steps are:

  • Oxidative Deamination: D-methionine is converted to its corresponding α-keto acid, α-keto-4-methylthiobutyric acid (KMTB), by D-amino acid oxidase (DAO).

  • Transamination: KMTB is then transaminated to L-methionine by various transaminases, utilizing other amino acids as amine donors.

This conversion allows the sulfur atom from D-methionine to become available for the subsequent steps of the transsulfuration pathway.

D_to_L_Methionine_Conversion D_Met D-Methionine KMTB α-keto-4-methylthiobutyric acid (KMTB) D_Met->KMTB D-Amino Acid Oxidase (DAO) L_Met L-Methionine KMTB->L_Met Transaminases

Figure 1: Enzymatic conversion of D-methionine to L-methionine.
The Transsulfuration Pathway

Once L-methionine is available, it enters the methionine cycle, which ultimately provides homocysteine for the transsulfuration pathway. The core of the transsulfuration pathway consists of two key enzymatic reactions catalyzed by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).

The sequential steps are:

  • Methionine Adenosylation: L-methionine is activated to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).

  • Transmethylation: SAM donates its methyl group in various methylation reactions, yielding S-adenosylhomocysteine (SAH).

  • Homocysteine Formation: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

  • Cystathionine Synthesis: Homocysteine condenses with serine to form cystathionine in a reaction catalyzed by cystathionine β-synthase (CBS). This is the first committed step of the transsulfuration pathway.

  • Cysteine Synthesis: Cystathionine is cleaved by cystathionine γ-lyase (CSE) to produce cysteine, α-ketobutyrate, and ammonia.

The newly synthesized cysteine can then be utilized for protein synthesis, glutathione (GSH) production, or the synthesis of other sulfur-containing compounds like taurine.

Transsulfuration_Pathway cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway L_Met L-Methionine SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation reactions) Hcy Homocysteine SAH->Hcy SAHH Hcy->L_Met Methionine Synthase (Remethylation) Cystathionine Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CSE aKB α-Ketobutyrate Cystathionine->aKB NH3 Ammonia Cystathionine->NH3 GSH Glutathione (GSH) Cysteine->GSH Glutathione Synthesis

Figure 2: Overview of the Methionine Cycle and Transsulfuration Pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the transsulfuration pathway.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (mM)Vmax (µmol/h/mg protein)Organism/TissueReference
Cystathionine β-synthase (CBS) L-Homocysteine0.2 - 2.51.0 - 5.0Human Liver
L-Serine1.0 - 10.0Human Liver
Cystathionine γ-lyase (CSE) L-Cystathionine0.1 - 1.05.0 - 20.0Human Liver
D-Amino Acid Oxidase (DAO) D-Methionine1.0 - 5.00.5 - 2.0Porcine Kidney

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, cofactor concentrations) and the purity of the enzyme preparation.

Table 2: Metabolite Concentrations in Human Plasma
MetaboliteConcentration (µM)
Methionine15 - 35
Homocysteine (total)5 - 15
Cysteine (total)200 - 300
Cystathionine0.1 - 0.4
Serine80 - 140

Note: These values represent typical ranges in healthy adults and can be influenced by diet, age, and genetic factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transsulfuration pathway.

Assay for Cystathionine β-Synthase (CBS) Activity

This protocol describes a continuous spectrophotometric assay for CBS activity.

Principle: CBS catalyzes the condensation of L-homocysteine and L-serine to form cystathionine. This assay couples the production of cystathionine to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • L-Homocysteine

  • L-Serine

  • Pyridoxal 5'-phosphate (PLP)

  • S-Adenosylmethionine (SAM) (optional, as an allosteric activator)

  • Cystathionine γ-lyase (CSE)

  • L-Lactate Dehydrogenase (LDH)

  • Pyruvate Kinase (PK)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Tris-HCl buffer (pH 8.6)

  • Tissue homogenate or purified CBS enzyme

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, PLP, PEP, NADH, LDH, and PK.

  • Add the tissue homogenate or purified CBS enzyme to the reaction mixture.

  • Initiate the reaction by adding L-homocysteine and L-serine.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the CBS activity based on the rate of NADH oxidation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

CBS_Assay_Workflow start Prepare Reaction Mixture (Buffer, PLP, PEP, NADH, LDH, PK) add_enzyme Add CBS Sample (Tissue homogenate or purified enzyme) start->add_enzyme start_reaction Initiate Reaction (Add L-Homocysteine and L-Serine) add_enzyme->start_reaction measure Monitor Absorbance Decrease at 340 nm start_reaction->measure calculate Calculate CBS Activity measure->calculate Isotopic_Tracer_Workflow start Administer Stable Isotope-Labeled Methionine collect Collect Biological Samples (Cells, Plasma, Tissues) start->collect extract Extract Metabolites collect->extract analyze LC-MS/MS Analysis (Measure Isotopic Enrichment) extract->analyze calculate Calculate Metabolic Fluxes analyze->calculate

References

A Technical Guide to the Biological Functions of D- and L-Methionine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biological functions and metabolic pathways of D- and L-methionine isomers. The content is structured to offer detailed insights into their distinct roles, metabolic fates, and the experimental methodologies used to study them.

Introduction: The Significance of Methionine Chirality

Methionine, an essential sulfur-containing amino acid, is fundamental to numerous physiological processes.[1] It exists as two stereoisomers, L-methionine and D-methionine, which are mirror images of each other.[2] While L-methionine is the biologically active form predominantly found in proteins and directly utilized in metabolic pathways, D-methionine's roles are primarily linked to its enzymatic conversion to its L-counterpart and its potential as a therapeutic agent.[2][3] Understanding the distinct metabolic pathways and biological effects of these isomers is crucial for research in nutrition, pharmacology, and drug development.

L-Methionine: The Biologically Active Isomer

L-methionine is a cornerstone of mammalian metabolism, playing indispensable roles in protein synthesis, the initiation of translation, and as a precursor for vital metabolites.[4]

Protein Synthesis

As a proteinogenic amino acid, L-methionine is incorporated into polypeptide chains during protein synthesis. It is unique in that it is specified by the initiation codon (AUG), meaning it is the first amino acid in the nascent polypeptide chain, although it is often cleaved off post-translationally.

The Methionine Cycle and Transmethylation

A primary function of L-methionine is its role in the methionine cycle, which is central to cellular methylation reactions. In this cycle, L-methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. These methylation events are critical for the regulation of gene expression, signal transduction, and cellular metabolism.

The Transsulfuration Pathway

L-methionine is also the precursor for the synthesis of other sulfur-containing amino acids and antioxidants through the transsulfuration pathway. Homocysteine, an intermediate in the methionine cycle, can be irreversibly converted to cystathionine and then to cysteine. Cysteine, in turn, is a key component of the major intracellular antioxidant, glutathione (GSH). This pathway is vital for maintaining cellular redox balance and protecting against oxidative stress.

D-Methionine: Metabolism and Unique Biological Functions

Unlike L-methionine, D-methionine is not directly incorporated into proteins. Its primary metabolic fate is conversion to L-methionine, which primarily occurs in the liver and kidneys.

Enzymatic Conversion to L-Methionine

The conversion of D-methionine to L-methionine is a two-step enzymatic process:

  • Oxidative Deamination: D-amino acid oxidase (DAAO), a flavoenzyme, catalyzes the oxidation of D-methionine to its corresponding α-keto acid, α-keto-γ-methylthiobutyric acid (KMTB), producing ammonia and hydrogen peroxide as byproducts.

  • Transamination: A transaminase then catalyzes the transfer of an amino group from an amino donor (like glutamate or alanine) to KMTB, forming L-methionine.

Antioxidant and Therapeutic Properties

D-methionine has demonstrated significant antioxidant properties, which are being explored for therapeutic applications. It has been shown to protect against cisplatin-induced nephrotoxicity and noise-induced hearing loss. This protective effect is thought to be due to its ability to scavenge reactive oxygen species (ROS).

Quantitative Comparison of D- and L-Methionine

The bioavailability and metabolic efficiency of D- and L-methionine can differ, although studies in various animal models have shown comparable bioavailability under certain conditions.

ParameterL-MethionineD-MethionineReference
Relative Bioavailability (Pigs) 100%101% (95% CI: 57%–146%)
Relative Bioavailability (Pigs) 100%89.6%
Relative Bioavailability (Broiler Chickens) 100%141.5% (ADG), 189.1% (FE)
Accumulation in Brain Tumors (Humans) Higher accumulation rateLower accumulation rate (approx. 2.4 times less than L-Met)
Excretion Rate (Broiler Chicks) LowestHigher than L-Met
Incorporation into Tissue Proteins (Broiler Chicks) Higher in most tissuesLower in tissues other than liver and kidney

ADG: Average Daily Gain, FE: Feed Efficiency

Signaling Pathways Involving Methionine Metabolism

The metabolic state of the methionine cycle, particularly the levels of S-adenosylmethionine (SAM), has a profound impact on cellular signaling pathways that regulate cell growth, proliferation, and autophagy.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth that responds to nutrient availability, including amino acids. Recent research has identified SAMTOR as a cellular sensor for SAM. When SAM levels are high, SAM binds to SAMTOR, leading to the activation of mTORC1. Conversely, low SAM levels, indicative of methionine scarcity, result in the inhibition of mTORC1, thereby halting cell growth and promoting autophagy.

mTORC1_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular L_Met L-Methionine Met_pool Intracellular L-Methionine Pool L_Met->Met_pool Transport SAM S-Adenosylmethionine (SAM) Met_pool->SAM Methionine Adenosyltransferase SAMTOR SAMTOR SAM->SAMTOR Binds to GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits GATOR1 (when SAM is bound) mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

SAM-mTORC1 Signaling Pathway

Experimental Protocols

A variety of experimental techniques are employed to study the metabolism and function of D- and L-methionine isomers.

Chiral HPLC Separation of D- and L-Methionine

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating and quantifying D- and L-methionine.

Methodology:

  • Column: A chiral stationary phase column, such as one based on cyclofructan or a macrocyclic glycopeptide, is used.

  • Mobile Phase: A polar-organic mobile phase is typically employed. A representative mobile phase composition is methanol/acetonitrile/acetic acid/triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).

  • Detection: Detection can be achieved using UV absorbance at a low wavelength (e.g., 205 nm), a polarimeter, or a circular dichroism detector for enhanced sensitivity and specificity.

  • Quantification: The concentration of each isomer is determined by comparing the peak area to a standard curve generated with known concentrations of pure D- and L-methionine.

HPLC_Workflow Sample Sample containing D- and L-Methionine Injection Inject into HPLC System Sample->Injection Column Chiral Stationary Phase Column Injection->Column Separation Separation of D- and L-Isomers Column->Separation Detection Detection (UV, Polarimetry, or CD) Separation->Detection Quantification Quantification based on Peak Area Detection->Quantification

Chiral HPLC Workflow
D-Amino Acid Oxidase (DAAO) Enzyme Assay

The activity of DAAO is commonly measured to assess the metabolic capacity for converting D-amino acids.

Methodology (Oxygen Consumption Assay):

  • Reaction Mixture: A reaction mixture is prepared in a temperature-controlled chamber with an oxygen electrode. The mixture contains a buffer (e.g., 75 mM disodium pyrophosphate, pH 8.5), the D-methionine substrate, and FAD as a cofactor.

  • Enzyme Addition: The reaction is initiated by adding a known amount of DAAO enzyme preparation (e.g., purified recombinant enzyme or tissue homogenate).

  • Oxygen Measurement: The rate of oxygen consumption is monitored using the oxygen electrode. The initial linear rate of decrease in oxygen concentration is proportional to the enzyme activity.

  • Calculation: Enzyme activity is calculated based on the rate of oxygen consumption, with one unit of DAAO activity typically defined as the amount of enzyme that consumes 1 µmol of oxygen per minute under specified conditions.

DAAO_Assay_Workflow Preparation Prepare Reaction Mixture (Buffer, D-Methionine, FAD) Initiation Add DAAO Enzyme and start monitoring Preparation->Initiation Measurement Measure Rate of Oxygen Consumption Initiation->Measurement Calculation Calculate Enzyme Activity Measurement->Calculation

DAAO Assay Workflow
Stable Isotope Tracing of Methionine Metabolism

Stable isotope tracing is a powerful technique to follow the metabolic fate of methionine isomers in cells or in vivo.

Methodology (Cell Culture):

  • Labeling: Cells are cultured in a medium where the standard methionine is replaced with a stable isotope-labeled methionine, such as 13C-methionine.

  • Incubation: Cells are incubated for a defined period to allow for the uptake and metabolism of the labeled methionine.

  • Metabolite Extraction: At various time points, metabolites are extracted from the cells, typically using a cold solvent mixture (e.g., methanol/water).

  • LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled and unlabeled forms of methionine and its downstream metabolites (e.g., SAM, homocysteine, cysteine).

  • Flux Analysis: The isotopic enrichment data is used to calculate the flux through different metabolic pathways, providing a dynamic view of methionine metabolism.

Isotope_Tracing_Workflow Labeling Culture Cells with 13C-Methionine Incubation Incubate for Defined Time Points Labeling->Incubation Extraction Extract Intracellular Metabolites Incubation->Extraction Analysis Analyze by LC-MS Extraction->Analysis Flux_Calc Calculate Metabolic Flux Analysis->Flux_Calc

Stable Isotope Tracing Workflow

Conclusion

The biological functions of D- and L-methionine isomers are distinct and significant. L-methionine is a central player in fundamental anabolic processes, while D-methionine serves as a precursor to the active L-form and exhibits potential as a therapeutic agent due to its antioxidant properties. A thorough understanding of their differential metabolism, bioavailability, and impact on cellular signaling is essential for advancing research in nutrition, medicine, and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of these fascinating and vital biomolecules.

References

The Central Role of (+-)-Methionine in Cellular Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the pivotal role of (+-)-methionine in cellular methylation processes. From its conversion to the universal methyl donor, S-adenosylmethionine (SAM), to its impact on epigenetic regulation through DNA and histone methylation, this document outlines the core biochemical pathways, presents key quantitative data, details experimental methodologies, and provides visual representations of these critical cellular events.

The Methionine Cycle: The Hub of Cellular Methylation

At the heart of cellular methylation lies the methionine cycle, a fundamental metabolic pathway that generates the universal methyl donor, S-adenosylmethionine (SAM).[1][2] Methionine, an essential amino acid obtained from dietary sources, is the precursor for SAM synthesis.[1][3]

The cycle begins with the activation of methionine by the enzyme methionine adenosyltransferase (MAT), which catalyzes the transfer of the adenosyl group from ATP to methionine, forming SAM.[2] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins (such as histones), and lipids, in reactions catalyzed by various methyltransferases.

Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of most methyltransferases, and its cellular concentration is tightly regulated. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

Homocysteine can then be remethylated back to methionine to complete the cycle. This remethylation can occur through two primary pathways:

  • Methionine Synthase (MS): This enzyme utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as a methyl donor and requires vitamin B12 as a cofactor.

  • Betaine-Homocysteine Methyltransferase (BHMT): This pathway is primarily active in the liver and kidneys and uses betaine as the methyl donor.

Alternatively, homocysteine can be directed to the transsulfuration pathway, where it is converted to cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione. This pathway serves as a crucial link between methylation and cellular redox homeostasis.

The "Methylation Index": The SAM/SAH Ratio

The ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity. A high SAM/SAH ratio favors methyltransferase activity, while a low ratio, due to the inhibitory effect of SAH, suppresses methylation. This ratio is under tight homeostatic control and is influenced by the availability of methionine, folate, and vitamins B12 and B6. Dysregulation of the SAM/SAH ratio has been implicated in various pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders.

Data Presentation: Quantitative Insights into Cellular Methylation

Kinetic Properties of Methionine Adenosyltransferase (MAT) Isozymes

In mammals, MAT exists as different isoenzymes with distinct kinetic properties and tissue-specific expression. MAT1A is predominantly expressed in the adult liver, while MAT2A is found in most other tissues, including the fetal liver. These isoenzymes exhibit different affinities for methionine and are regulated differently by SAM.

IsozymeSubstrateK_m_ / S_0.5_ (µM)Regulation by SAMReference
MAT I L-Methionine41Slightly inhibited
ATP--
MAT II L-Methionine8Strongly inhibited
ATP31 (K_m_), 84 (K_ia_)-
MAT III L-Methionine215Activated
ATP--
MAT2A L-Methionine3.3Product inhibition
ATP50 ± 10Product inhibition
Intracellular Concentrations of SAM and SAH

The cellular concentrations of SAM and SAH, and consequently the SAM/SAH ratio, can vary significantly depending on the cell type, metabolic state, and disease condition.

Cell/Tissue TypeConditionSAM ConcentrationSAH ConcentrationSAM/SAH RatioReference
HEK293T cells Standard medium~354 pmol/mm³ (~0.354 mM)--
Mouse Embryos (E9.5) -1.98 nmol/mg protein0.031 nmol/mg protein~64
Mouse Embryos (E10.5) -2.78 nmol/mg protein0.057 nmol/mg protein~49
Rat Liver Normal diet50 - 100 nmol/g tissue--
A549 cells -~1.5 µmol/g protein~0.35 - 0.5 µmol/g protein2.9 - 4.5
Healthy Human Plasma -120 ± 36 nM21.5 ± 6.5 nM~5.6
HepG2 cells (control) ---~48
HepG2 cells (AHCY silenced) ---~5
Colorectal Cancer Tissue -Lowered-Reduced
Kinetic Parameters of DNA and Histone Methyltransferases

The efficiency of methylation reactions is determined by the kinetic properties of the respective methyltransferases. Below is a selection of kinetic parameters for key DNA and histone methyltransferases.

DNA Methyltransferases (DNMTs)

EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)Reference
Dnmt1 (WT) AdoMet-3.0
Ado-6-azide--
Dnmt1 (N1580A) AdoMet--
Ado-6-azide-1.4

Histone Methyltransferases (HMTs)

EnzymeSubstrateK_m_ (µM)k_cat_ (min⁻¹)Reference
SETD2 H3K36 peptide--
Nucleosome--
EZH2 (WT) SAM0.208 - 0.304-
H3K27me0 peptide-0.048
H3K27me1 peptide-0.024
H3K27me2 peptide-0.006
SET7/9 SAM165.4 ± 20.232 ± 0.023
FoxO3 peptide--
EHMT1 H3K9me0 peptide-12.7
H3K9me1 peptide-2.01
EHMT2 H3K9me0 peptide-7.62
H3K9me1 peptide-2.15

Experimental Protocols: Methodologies for Studying Cellular Methylation

Quantification of SAM and SAH by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of SAM and SAH in biological samples.

Sample Preparation (from Plasma):

  • To 20 µL of plasma, add 20 µL of 0.5 M dithiothreitol (DTT) and 20 µL of an internal standard solution (containing deuterated SAM and SAH).

  • Vortex the mixture and incubate for 10 minutes at room temperature.

  • Add 100-550 µL of an extraction solution (e.g., acetone stored at -20°C) and vortex for 10 minutes.

  • Incubate at 4°C for an additional 10 minutes.

  • Centrifuge at high speed (e.g., 9,447 x g or 13,400 x g) for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a suitable column, such as a pentafluorophenylpropyl (PFPP)-bonded silica column or an EZ-faast column, for separation.

  • Mobile Phase: A typical mobile phase consists of a gradient of methanol and an aqueous solution containing ammonium acetate, formic acid, and heptafluorobutyric acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Quantification: Use Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for SAM, SAH, and their deuterated internal standards.

Analysis of DNA Methylation by Bisulfite Sequencing

Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. The treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of each cytosine.

Protocol Overview:

  • DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

  • Bisulfite Conversion:

    • Denature the DNA (e.g., using NaOH).

    • Incubate the denatured DNA with a freshly prepared sodium bisulfite solution at an elevated temperature (e.g., 55-70°C) for several hours in the dark.

    • Desalt the DNA to remove the bisulfite.

    • Desulfonate the DNA at an alkaline pH.

    • Purify the bisulfite-converted DNA.

  • Library Preparation and Sequencing (for Whole-Genome or Targeted Sequencing):

    • Perform PCR amplification of the target regions using primers specific for the bisulfite-converted DNA. For whole-genome approaches, library preparation involves random priming and adapter ligation.

    • Sequence the amplified libraries using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Determine the methylation status of each CpG site by comparing the sequence to the original reference genome (a 'C' indicates methylation, while a 'T' indicates no methylation).

Analysis of Histone Methylation by ChIP-Sequencing

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide localization of specific histone modifications.

Protocol Overview:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Fragmentation: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication or enzymatic digestion (e.g., with micrococcal nuclease).

  • Immunoprecipitation:

    • Incubate the fragmented chromatin with an antibody specific to the histone modification of interest.

    • Capture the antibody-chromatin complexes using protein A/G-coated magnetic beads.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA associated with the histone modification.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library using a next-generation sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify regions of the genome that are enriched for the specific histone modification ("peak calling").

Visualizations: Pathways and Workflows

Signaling Pathways

Methionine_Cycle cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_polyamine Polyamine Synthesis Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Acceptor -> Methyl-Acceptor) dcSAM Decarboxylated SAM SAM->dcSAM SAMDC Methylation DNA, RNA, Protein Histone Methylation SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH (H2O -> Adenosine) Hcy->Met MS (B12) (5-MTHF -> THF) Cystathionine Cystathionine Hcy->Cystathionine CBS (B6) Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione Cysteine->GSH Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Caption: The Methionine Cycle and its connections to major metabolic pathways.

Experimental Workflows

DNA_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis gDNA Genomic DNA Denaturation Denaturation (NaOH) gDNA->Denaturation Bisulfite_Tx Bisulfite Treatment (Sodium Bisulfite, Heat) Denaturation->Bisulfite_Tx Purification1 Desalting & Desulfonation Bisulfite_Tx->Purification1 Converted_DNA Bisulfite-Converted DNA Purification1->Converted_DNA PCR PCR Amplification Converted_DNA->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Alignment Read Alignment Sequencing->Alignment Methylation_Calling Methylation Calling Alignment->Methylation_Calling

Caption: Workflow for DNA methylation analysis using bisulfite sequencing.

Histone_Methylation_Workflow cluster_chip Chromatin Immunoprecipitation (ChIP) cluster_seq Sequencing & Analysis Crosslinking Cross-linking (Formaldehyde) Fragmentation Chromatin Fragmentation (Sonication/Enzymatic) Crosslinking->Fragmentation Immunoprecipitation Immunoprecipitation (Specific Antibody) Fragmentation->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution & Reverse Cross-linking Washing->Elution Purified_DNA Purified DNA Elution->Purified_DNA Library_Prep Library Preparation Purified_DNA->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment Peak_Calling Peak Calling Alignment->Peak_Calling

References

Antioxidant Properties of Racemic Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, plays a critical role in cellular metabolism and protein synthesis. Beyond its fundamental functions, methionine exhibits significant antioxidant properties, both directly by scavenging reactive oxygen species (ROS) and indirectly by contributing to the cellular antioxidant defense system. Racemic methionine (a 50:50 mixture of D- and L-isomers) is a common synthetic form used in various applications, and understanding its antioxidant capacity is crucial for its use in research and pharmaceutical development. This technical guide provides an in-depth overview of the antioxidant properties of racemic methionine, detailing its mechanisms of action, summarizing quantitative data, providing experimental protocols, and visualizing key pathways.

Mechanisms of Antioxidant Action

The antioxidant effects of racemic methionine are multifaceted, involving both direct and indirect mechanisms.

Direct Scavenging of Reactive Oxygen Species

Methionine residues, whether as free amino acids or within proteins, can directly react with and neutralize a variety of ROS, including hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂).[1][2] The sulfur atom in the methionine side chain is readily oxidized to form methionine sulfoxide, thereby quenching the damaging potential of ROS.[2] This oxidation is a reversible process, with the enzyme methionine sulfoxide reductase (Msr) catalyzing the reduction of methionine sulfoxide back to methionine, allowing for a cyclic, catalytic scavenging of ROS.[2]

Indirect Antioxidant Effects

1.2.1. Precursor to Endogenous Antioxidants: L-methionine is a precursor for the synthesis of other crucial antioxidants, most notably cysteine, which is a rate-limiting component for the synthesis of glutathione (GSH).[3] GSH is a major intracellular antioxidant that directly scavenges ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).

1.2.2. Induction of Antioxidant Enzymes: L-methionine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxifying enzymes, including GPx, superoxide dismutase (SOD), and catalase (CAT).

1.2.3. Influence on the Pentose Phosphate Pathway (PPP): Methionine metabolism can enhance the activity of the pentose phosphate pathway, a key metabolic route for the production of NADPH. NADPH is essential for maintaining a reduced intracellular environment and is a critical cofactor for enzymes like glutathione reductase, which regenerates GSH from its oxidized form (GSSG).

Data Presentation

The following tables summarize quantitative data on the antioxidant properties of methionine. It is important to note that much of the available research has been conducted with L-methionine, the biologically active isomer. While DL-methionine is widely used, direct comparative studies on its antioxidant capacity are less common.

Table 1: Direct Radical Scavenging Activity of Methionine
AssayCompoundConcentration% Inhibition / IC50Reference
DPPHDL-MethionineNot specified0.24% inhibition (negligible activity at room temperature)

Note: Data on the direct radical scavenging activity of racemic methionine is limited. The available evidence suggests its direct scavenging activity at room temperature is low.

Table 2: Effect of Methionine Supplementation on Antioxidant Enzyme Activity
Animal ModelMethionine FormDosageEnzymeFold Change / % IncreaseReference
BroilersDL-MethionineGraded levelsD-amino acid oxidaseIncreased activity
RatsL-MethionineNot specifiedGlutathione Peroxidase (GPx)Reduced activity in hippocampus
RatsL-MethionineNot specifiedCatalase (CAT)Reduced activity in hippocampus
RatsMethionine20.0 g/kg dietCatalase (CAT)Increased activity
RatsMethionine20.0 g/kg dietGlutathione Peroxidase (GPx)Increased activity
RatsMethionine20.0 g/kg dietSuperoxide Dismutase (SOD)Reduced activity
Table 3: Effect of Methionine on Lipid Peroxidation
Animal ModelMethionine FormDosageParameterOutcomeReference
Vitamin B6 deficient ratsMethionineNot specifiedPlasma TBARSNo normalization
Alloxan-induced diabetic ratsMethionine330 mg/100 g feedBlood lipid peroxidesLowered
RatsMethionine20.0 g/kg dietHepatic lipid peroxidation (TBARS)Increased
RatsCholesterol + MethionineNot specifiedHepatic MDAIncreased
Table 4: Comparative Effects of L-Methionine vs. DL-Methionine on Antioxidant Status
Animal ModelParameterL-Methionine EffectDL-Methionine EffectReference
BroilersSerum Glutathione-Lower levels (indicating reduced oxidative stress)
Weanling PigsTotal Antioxidant Capacity (Plasma/Tissue)No difference from controlNo difference from control
Weanling PigsTBARS (Plasma/Tissue)No difference from controlNo difference from control

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant properties of methionine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (racemic methionine) in a suitable solvent.

  • In a microplate or cuvette, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent instead of the test compound is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the reduction of a detector molecule, such as nitroblue tetrazolium (NBT), by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT. The extent of inhibition is proportional to the SOD activity.

Protocol:

  • Prepare a reaction mixture containing xanthine, a detector molecule (e.g., NBT or WST-1), and the sample containing SOD.

  • Initiate the reaction by adding xanthine oxidase.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).

  • Measure the absorbance of the resulting colored product (formazan dye in the case of WST-1) at the appropriate wavelength (e.g., 450 nm).

  • A blank containing no SOD is used as a control.

  • The percentage of inhibition is calculated, and SOD activity is determined by comparing it to a standard curve of known SOD concentrations.

Catalase (CAT) Activity Assay

Principle: One common method for measuring catalase activity involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by the enzyme. The rate of H₂O₂ disappearance can be measured directly by monitoring the decrease in absorbance at 240 nm.

Protocol:

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Add a known concentration of H₂O₂ to the buffer in a quartz cuvette.

  • Place the cuvette in a spectrophotometer and record the initial absorbance at 240 nm.

  • Add the sample containing catalase to the cuvette and immediately start recording the decrease in absorbance over time.

  • The rate of decrease in absorbance is proportional to the catalase activity.

  • Catalase activity is typically expressed in units, where one unit is defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute under specific conditions.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is an indirect assay that couples the GPx-catalyzed reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) with the oxidation of GSH to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored and is proportional to the GPx activity.

Protocol:

  • Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

  • Add the sample containing GPx to the mixture.

  • Initiate the reaction by adding the hydroperoxide substrate (e.g., tert-butyl hydroperoxide).

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH consumption is used to calculate the GPx activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Homogenize the tissue or cell sample in a suitable buffer.

  • Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA) to the homogenate.

  • Heat the mixture in a boiling water bath for a specific time (e.g., 15-60 minutes).

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at a wavelength of approximately 532 nm.

  • The concentration of MDA can be calculated using a standard curve prepared with a known concentration of MDA or by using its molar extinction coefficient.

Visualization of Pathways and Workflows

Methionine's Role in the Cellular Antioxidant Network

Methionine_Antioxidant_Network Met Racemic Methionine (D-Met, L-Met) LMet L-Methionine Met->LMet DMet D-Methionine Met->DMet Protein_Met Protein-bound Methionine LMet->Protein_Met Cysteine Cysteine LMet->Cysteine Nrf2 Nrf2 LMet->Nrf2 Activates PPP Pentose Phosphate Pathway (PPP) LMet->PPP Influences DAAO D-amino acid oxidase DMet->DAAO Keto_acid α-keto-γ- (methylthio)butyric acid DAAO->Keto_acid Keto_acid->LMet ROS Reactive Oxygen Species (ROS) MetO Methionine Sulfoxide (MetO) Msr Methionine Sulfoxide Reductase (Msr) MetO->Msr Reduction Msr->Protein_Met Reduction Protein_Met->ROS Scavenging Protein_Met->MetO Oxidation GSH Glutathione (GSH) Cysteine->GSH GSSG Oxidized Glutathione (GSSG) GSH->GSSG GPx Glutathione Peroxidase (GPx) GSH->GPx GR Glutathione Reductase GSSG->GR GPx->ROS ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates NADPH NADPH PPP->NADPH NADPH->GR GR->GSH

Caption: Methionine's central role in the cellular antioxidant defense system.

Experimental Workflow for Assessing Antioxidant Enzyme Activity

Enzyme_Activity_Workflow start Start: Sample Preparation (Tissue Homogenate/Cell Lysate) protein Protein Quantification (e.g., Bradford Assay) start->protein sod SOD Activity Assay (e.g., NBT inhibition) protein->sod cat CAT Activity Assay (e.g., H₂O₂ decomposition) protein->cat gpx GPx Activity Assay (e.g., NADPH oxidation) protein->gpx spectro Spectrophotometric Measurement sod->spectro cat->spectro gpx->spectro data Data Analysis: Calculate Enzyme Activity spectro->data end End: Report Results (Units/mg protein) data->end

Caption: General workflow for determining antioxidant enzyme activity.

Nrf2-ARE Signaling Pathway Activation by L-Methionine

Nrf2_Pathway LMet L-Methionine ROS_inducer Oxidative Stress LMet->ROS_inducer Modulates Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS_inducer->Keap1_Nrf2 Inhibits Nrf2 degradation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 (Nucleus) Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Gene_exp Upregulation of Antioxidant Genes (SOD, CAT, GPx, etc.) ARE->Gene_exp Cell_protection Cellular Protection Against Oxidative Stress Gene_exp->Cell_protection

Caption: L-Methionine-mediated activation of the Nrf2-ARE antioxidant pathway.

Conclusion

Racemic methionine possesses notable antioxidant properties that are primarily expressed through the biological activity of its L-isomer. While its direct radical scavenging capacity appears to be limited, its role as a precursor to glutathione, its ability to induce endogenous antioxidant enzymes via the Nrf2 pathway, and its influence on the production of NADPH underscore its importance in the cellular antioxidant defense network. The D-isomer can be converted to the L-isomer, contributing to the overall antioxidant potential. Further research is warranted to fully elucidate the quantitative differences in the antioxidant efficacy between racemic methionine and its individual isomers in various biological systems. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the multifaceted antioxidant nature of racemic methionine and providing practical protocols for its investigation.

References

A Technical Guide to the Natural Sources and Abundance of Racemic Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and abundance of racemic methionine, a mixture of D- and L-methionine. While the L-enantiomer is the well-known proteinogenic amino acid essential for numerous biological functions, the presence and significance of its D-form in nature are increasingly recognized. This document details the sources of racemic methionine, presents quantitative data on its abundance, outlines the experimental protocols for its analysis, and illustrates key related pathways and workflows.

Introduction to Methionine and Chirality

Methionine is a sulfur-containing, essential amino acid in humans, playing a critical role in protein synthesis and as a precursor for important molecules like S-adenosyl-L-methionine (SAM) and cysteine.[1][2] Like most amino acids (except for glycine), methionine is chiral and exists as two non-superimposable mirror images, or enantiomers: L-methionine and D-methionine.[3][4]

Living organisms predominantly synthesize and utilize L-amino acids for protein construction.[5] For a long time, D-amino acids were considered "non-native" or artificial. However, accumulating evidence shows that D-amino acids, including D-methionine, are naturally present in a wide range of organisms and environments, from microorganisms to plants and animals, where they perform specific biological functions. A mixture containing equal amounts of L- and D-enantiomers is known as a racemic mixture.

Natural Sources of Racemic and D-Methionine

The presence of D-methionine in nature, and thus the potential for racemic mixtures, arises from two primary mechanisms: enzymatic synthesis via racemases and spontaneous chemical racemization over time.

Microorganisms: Bacteria are a significant source of D-amino acids. They are essential components of the peptidoglycan in bacterial cell walls, providing protection against proteases. Bacteria can synthesize free D-amino acids through the action of amino acid racemase enzymes. Some bacteria possess methionine racemase (EC 5.1.1.2), an enzyme that directly catalyzes the interconversion of L-methionine and D-methionine, using pyridoxal phosphate as a cofactor. D-methionine released by bacteria can act as a signaling molecule, for instance, in biofilm dispersal.

Plants and Soil: Plants can absorb D-amino acids, including D-methionine, from the soil. The soil contains D-amino acids originating from the decomposition of microbial and plant biomass and through the racemization of L-amino acids. While high concentrations of some D-amino acids can inhibit plant growth, plants are capable of metabolizing them. D-methionine has been reported in organisms like Pinus densiflora and Cyperus aromaticus.

Foods and Fermentation: D-amino acids are found in various food products, often as a result of fermentation processes involving bacteria or from processing techniques that can induce racemization. For instance, D-amino acids have been identified in fermented foods and dairy products. While L-methionine is the natural form in food ingredients like meat, fish, and eggs, processing can lead to the formation of D-methionine.

Geological and Extraterrestrial Samples: Amino acid racemization is a slow, spontaneous process that occurs over geological timescales. The ratio of D- to L-amino acids (D/L ratio) in fossils and sediments can be used as a dating technique. This process naturally leads to the formation of racemic mixtures in ancient materials. Furthermore, analyses of carbonaceous chondrite meteorites have revealed the presence of a diverse suite of amino acids. While many protein amino acids show an L-enantiomeric excess, suggesting a non-biological enrichment process before the emergence of life, racemic or near-racemic mixtures of other amino acids have also been observed, indicating their formation through abiotic chemical pathways.

Abundance of D-Methionine

Quantitative data on the specific abundance of D-methionine across various natural sources is often sparse and context-dependent. The table below summarizes available data for D-amino acids in general, with specific values for methionine where reported.

Source CategorySpecific SourceD-Amino AcidAbundance / Ratio (D/L)Reference
Microorganisms Bacillus sp.D-MethioninePresent in peptidoglycan
Dairy Products Rumen-protected methionine supplementsD-MethionineEquimolar mixture (DL-Met) is common
Plasma of dairy cows infused with DL-MetD-MethionineD-Met can constitute 19.4% to 37.3% of total plasma methionine
Geological Samples Fossil SamplesGeneral D-Amino AcidsD/L ratio approaches 1.0 over time
Extraterrestrial Murchison Meteorite (CM2)General Amino AcidsNear-racemic mixtures found for many

Experimental Protocols for Enantiomeric Analysis

The accurate quantification of D- and L-methionine requires their separation. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) or chiral mobile phase additives is the most common technique.

Protocol: Chiral HPLC Separation of Methionine Enantiomers

This protocol is a composite of methodologies described in the literature for the analytical separation of D- and L-methionine.

1. Objective: To separate and quantify D- and L-methionine from a sample matrix.

2. Principle: Enantiomers are separated based on their differential interactions with a chiral selector, either immobilized on the stationary phase (CSP) or added to the mobile phase.

3. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with UV, polarimetric, or circular dichroism detector.

  • Column Option A (Chiral Stationary Phase): Cyclofructan-based CSP, such as isopropylcarbamate cyclofructan 6.

  • Column Option B (Reversed-Phase with Chiral Mobile Phase): Standard C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

4. Reagents and Mobile Phases:

  • For Column Option A (Polar-Organic Mode):

    • Mobile Phase: A mixture of Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).

  • For Column Option B (Chiral Mobile Phase Additive):

    • Chiral Additive Solution: 3 mmol·L⁻¹ cupric sulfate and 6 mmol·L⁻¹ L-phenylalanine in water.

    • Mobile Phase: Chiral Additive Solution/Acetonitrile (e.g., 98:2 v/v).

5. Sample Preparation:

  • Extraction: Extract amino acids from the sample matrix using appropriate methods (e.g., hot water extraction for meteorites, acid hydrolysis for protein-bound samples, or deproteinization with an organic solvent for biological fluids).

  • Derivatization (Optional but common): To enhance detection and chromatographic performance, amino acids can be derivatized with a fluorogenic reagent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine, OPA/NAC) prior to injection.

  • Filtration: Filter the final sample extract through a 0.22 or 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Flow Rate: 1.0 mL·min⁻¹.

  • Detection Wavelength: 254 nm (UV) or as appropriate for the derivative used.

  • Column Temperature: Ambient or controlled as optimized.

  • Injection Volume: 10-20 µL.

7. Data Analysis:

  • Identify peaks for D- and L-methionine based on the retention times of pure standards.

  • Quantify the concentration of each enantiomer by integrating the peak area and comparing it to a standard curve generated from known concentrations of D- and L-methionine standards.

  • Calculate the D/L ratio or the enantiomeric excess (%ee) as required.

Visualizations: Pathways and Workflows

Methionine Racemization Pathway

The enzymatic conversion between L- and D-methionine is a key process for the biological production of D-methionine.

Methionine_Racemization cluster_reaction Reversible Reaction L_Met L-Methionine D_Met D-Methionine L_Met->D_Met Enzyme Methionine Racemase (PLP-dependent) L_Met->Enzyme Substrate Enzyme->D_Met Product

Caption: Enzymatic racemization of L-methionine to D-methionine catalyzed by Methionine Racemase.

Experimental Workflow for Enantiomeric Analysis

The following diagram outlines the typical steps involved in the analysis of methionine enantiomers from a natural sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Natural Sample (e.g., soil, food, tissue) Extraction Extraction of Amino Acids Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Filtration Filtration Derivatization->Filtration HPLC Chiral HPLC Separation Filtration->HPLC Detection Detection (UV, Fluorescence) HPLC->Detection Quantification Data Processing & Quantification Detection->Quantification Result D/L Ratio & Abundance Data Quantification->Result

Caption: General workflow for the analysis of D- and L-methionine from natural samples.

References

Physical and chemical properties of DL-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Methionine

For Researchers, Scientists, and Drug Development Professionals

DL-Methionine, a racemic mixture of the D- and L-enantiomers of the essential sulfur-containing amino acid methionine, plays a critical role in various biological processes, including protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds.[1][2] Its unique properties make it a subject of interest in nutrition, pharmaceuticals, and clinical research.[3] This guide provides a comprehensive overview of the physical and chemical properties of DL-Methionine, detailed experimental protocols, and visualizations of its metabolic and signaling roles.

Physical and Chemical Properties

The physical and chemical characteristics of DL-Methionine are summarized below. These properties are fundamental to its handling, formulation, and biological activity.

General and Physical Properties
PropertyValue
Chemical Name (RS)-2-Amino-4-(methylthio)butyric acid[4]
Molecular Formula C5H11NO2S[4]
Molecular Weight 149.21 g/mol
Appearance White, crystalline powder or small flakes with a characteristic odor.
Melting Point Approximately 270-284 °C (with decomposition).
Density 1.340 g/cm³
Optical Rotation Optically inactive. A 0.050 g/mL solution in 1 M HCl has an angle of optical rotation between -0.05° and +0.05°.
Solubility and pH
PropertyValue
Solubility in Water Sparingly soluble; 1 g dissolves in about 30 mL of water. At 20 °C, the solubility is 2.9 g/100 mL.
Solubility in Organic Solvents Very slightly soluble in ethanol. Practically insoluble in ether.
Solubility in Acids and Bases Dissolves in dilute acids and in dilute solutions of alkali hydroxides.
pH A 1% solution (1 in 100) has a pH between 5.6 and 6.1. A 20 mg/mL solution in carbon-dioxide-free water has a pH between 5.4 and 6.1.
Acidity
PropertyValue
pKa1 (α-carboxyl group) 2.28
pKa2 (α-ammonium group) 9.21
Isoelectric Point (pI) 5.74
Spectroscopic Data
PropertyDetails
UV-Vis Spectrum Strong absorption at 190 nm, which rapidly decreases and levels off around 250 nm. For HPLC analysis, a detection wavelength of 200 nm is often used.
Infrared (IR) Spectrum Characteristic bands for the amino group (υ(NH2)) are observed in the region of 3100-3309 cm⁻¹. The deformation frequency for the zwitterionic NH3+ group (δ(NH3+)) appears around 1615 cm⁻¹.
¹H NMR Spectrum (in D₂O) Chemical shifts are observed at approximately 3.86 ppm, 2.64 ppm, 2.23-2.09 ppm, and 2.14 ppm.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of DL-Methionine.

Determination of Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of an amino acid like DL-Methionine in a given solvent.

  • Preparation of Supersaturated Solution : An excess amount of DL-Methionine is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as an Eppendorf tube.

  • Equilibration : The solution is agitated (e.g., shaken) at a constant temperature (e.g., 298.15 K) for an extended period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.

  • Phase Separation : The solution is centrifuged to separate the undissolved solid from the saturated liquid phase.

  • Sample Analysis : A known volume of the clear supernatant is carefully transferred to a pre-weighed container.

  • Solvent Evaporation : The solvent is evaporated from the supernatant (e.g., by heating or under vacuum).

  • Mass Determination : The container with the dried solute is weighed. The mass of the dissolved DL-Methionine is calculated by subtracting the initial weight of the container.

  • Calculation of Solubility : The solubility is expressed as the mass of the solute per unit volume or mass of the solvent.

G Experimental Workflow for Solubility Determination A Prepare Supersaturated Solution (Excess DL-Methionine in Solvent) B Equilibrate (Constant Temperature & Agitation) A->B C Separate Phases (Centrifugation) B->C D Collect Supernatant (Known Volume) C->D E Evaporate Solvent D->E F Weigh Dried Solute E->F G Calculate Solubility (Mass/Volume) F->G

Workflow for gravimetric solubility determination.
Determination of Melting Point

The melting point of DL-Methionine is determined using a capillary melting point apparatus.

  • Sample Preparation : A small amount of finely powdered, dry DL-Methionine is packed into a capillary tube.

  • Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating : The sample is heated at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation : The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. Since DL-Methionine decomposes, the temperature at which decomposition is observed is noted.

  • Purity Check : A sharp melting range (typically 1-2 °C) is indicative of a pure substance.

Role in Metabolism and Signaling

Methionine is a central node in cellular metabolism, connecting protein synthesis, one-carbon metabolism, and transsulfuration pathways. Its metabolites, particularly S-adenosylmethionine (SAM), are critical for numerous cellular functions.

Methionine Metabolism

DL-Methionine, once absorbed, is primarily converted to its biologically active L-enantiomer. L-Methionine is then activated to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, proteins, and lipids. The methionine cycle regenerates methionine from homocysteine, while the transsulfuration pathway converts homocysteine to cysteine, a precursor for the antioxidant glutathione.

G Central Role of Methionine in Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donor) HCY Homocysteine SAH->HCY SAHH HCY->Met Methionine Synthase (Vitamin B12) HCY2 Homocysteine Cystathionine Cystathionine HCY2->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

Overview of Methionine Metabolism Pathways.
Methionine and Cellular Signaling

The availability of methionine is sensed by cells and influences key signaling pathways that control cell growth, proliferation, and metabolism. For example, methionine and its derivative SAM can activate the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a master regulator of cell growth. This signaling cascade promotes anabolic processes like protein and nucleotide synthesis.

G Methionine-Sensing and mTORC1 Signaling cluster_outputs Anabolic Processes Met High Methionine Levels SAM Increased SAM Production Met->SAM mTORC1 mTORC1 Activation SAM->mTORC1 ProteinSynth Protein Synthesis mTORC1->ProteinSynth LipidSynth Lipid Synthesis mTORC1->LipidSynth NucleotideSynth Nucleotide Synthesis mTORC1->NucleotideSynth CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth LipidSynth->CellGrowth NucleotideSynth->CellGrowth

Methionine's role in activating mTORC1 signaling.

Relevance in Drug Development

The essential role of methionine in cellular metabolism makes its associated enzymes and pathways attractive targets for drug design.

  • Anticancer Therapy : Many cancer cells exhibit "methionine dependency," meaning they have an elevated requirement for methionine to grow and proliferate. This has led to the exploration of methionine restriction diets and the development of methionine-depleting enzymes (like methioninase) as potential cancer therapies.

  • Antibacterial Agents : Enzymes in the methionine synthesis and utilization pathways are potential targets for novel antibiotics. Inhibitors of enzymes like methionyl-tRNA synthetase and peptide deformylase are being investigated for their antibacterial properties.

  • Hepatoprotective Agent : Methionine is used to prevent liver damage in cases of acetaminophen poisoning. It is thought to work by replenishing levels of the antioxidant glutathione, which is depleted during acetaminophen overdose.

  • Nutraceuticals : As a precursor to SAMe, methionine is used in supplements aimed at supporting joint health and mood regulation.

This guide provides a foundational understanding of the physicochemical properties of DL-Methionine and its biological significance, offering valuable information for professionals in research and drug development.

References

Methodological & Application

Protocol for Using DL-Methionine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DL-Methionine is a racemic mixture of the D- and L-isomers of the essential amino acid methionine. In cell culture, L-methionine is the biologically active form readily utilized by cells for protein synthesis and various metabolic processes. While most standard cell culture media are formulated with L-methionine, DL-methionine can be used as a more cost-effective alternative in some applications, as many cell types can convert the D-isomer to the L-isomer, albeit with varying efficiency.

Methionine is a critical component of cell culture media, playing a central role in cellular metabolism beyond its function as a building block for proteins. It is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids, thus influencing gene expression and signal transduction. The methionine metabolic pathway is also linked to the synthesis of polyamines, which are crucial for cell growth and proliferation, and to the production of cysteine and glutathione, key components of the cellular antioxidant defense system.

The concentration of methionine can significantly impact cell behavior. Methionine restriction has been shown to inhibit the proliferation of various cancer cell lines and can induce cell cycle arrest and apoptosis. Conversely, excessively high concentrations of methionine can also be cytotoxic. Therefore, optimizing the DL-methionine concentration is crucial for specific cell types and experimental goals.

These application notes and protocols provide a comprehensive guide for the preparation, storage, and use of DL-methionine in cell culture media, along with methodologies to assess its effects on cell viability and proliferation.

Data Presentation

Physicochemical Properties of DL-Methionine
PropertyValueReference
Chemical Formula C₅H₁₁NO₂S[1]
Molecular Weight 149.21 g/mol [1]
Appearance White crystalline powder or small flakes[1]
Melting Point ~270 °C (decomposes)[1]
Solubility in Water Sparingly soluble[1]
Solubility in 1M HCl 100 mg/mL
pKa₁ (α-carboxyl) ~2.28
pKa₂ (α-amino) ~9.21
pH (20 mg/mL in water) 5.4 - 6.1
Recommended Storage and Stability of DL-Methionine Solutions
Solution TypeStorage TemperatureShelf LifeReference
Powder Room Temperature (protect from light)3 years
Aqueous Stock Solution 2-8°CUp to 5 years
Aqueous Stock Solution -20°CUp to 1 month
Aqueous Stock Solution -80°CUp to 6 months
DL-Methionine Concentration in Common Cell Culture Media
Media FormulationTypical L-Methionine Concentration (mg/L)Typical L-Methionine Concentration (mM)
DMEM (High Glucose) 150.1
RPMI-1640 150.1
MEM 150.1
Ham's F-12 4.480.03
Reported Experimental Concentrations of Methionine for Various Cell Lines
Cell LineApplicationMethionine ConcentrationEffectReference
HeLa Growth Requirement0.01 - 0.1 µM/mL (L-Met)Optimal Growth
HeLa Growth Inhibition1 - 10 µM/mL (L-Met)Inhibited Growth
MCF-7 Growth Inhibition1 - 5 mg/mL (L-Met)Inhibited Growth
LNCaP Growth Inhibition1 - 5 mg/mL (L-Met)Inhibited Growth
PC-3 Methionine Dependency StudyMethionine-free mediumReduced Proliferation
A549 Methionine Restriction StudyLow: 57.9 µM, Regular: 115.3 µM, High: 574.9 µMAltered Gene Expression
Jurkat Methionine Restriction StudyMethionine-free mediumInhibited Proliferation, Induced Apoptosis

Experimental Protocols

Protocol 1: Preparation of DL-Methionine Stock Solution

Materials:

  • DL-Methionine powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of DL-Methionine powder.

  • Dissolve the powder in a small volume of sterile deionized water or PBS to create a concentrated stock solution (e.g., 100 mM). Gentle warming may be required to aid dissolution.

  • Once fully dissolved, bring the solution to the final desired volume with sterile water or PBS.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Label the tube with the name of the solution, concentration, and date of preparation.

  • Store the stock solution at 4°C for long-term use (up to 5 years) or aliquot and store at -20°C for intermediate-term use (up to 1 month) or -80°C for long-term use (up to 6 months).

Protocol 2: Supplementation of Cell Culture Media with DL-Methionine

Materials:

  • Basal cell culture medium (methionine-free, if complete replacement is desired)

  • Prepared sterile DL-Methionine stock solution

  • Other required media supplements (e.g., fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin)

Procedure:

  • Determine the desired final concentration of DL-Methionine in the cell culture medium. This may require optimization for your specific cell line and experimental design.

  • Aseptically add the calculated volume of the sterile DL-Methionine stock solution to the basal medium.

  • Add other necessary supplements, such as FBS, L-glutamine, and antibiotics, to their final desired concentrations.

  • Gently mix the supplemented medium by inverting the bottle several times.

  • The prepared medium is ready for use. Store at 4°C and protect from light.

Protocol 3: Determination of Cell Viability using MTT Assay

This protocol is adapted for assessing the effect of different DL-Methionine concentrations on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium with varying concentrations of DL-Methionine

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the existing medium and replace it with fresh medium containing a range of DL-Methionine concentrations to be tested. Include appropriate controls (e.g., medium without DL-Methionine, standard medium).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is to assess the effect of DL-Methionine on cell cycle distribution.

Materials:

  • Cells of interest cultured with desired DL-Methionine concentrations

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells to the desired confluency in medium containing the test concentrations of DL-Methionine.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • After fixation, wash the cells twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

experimental_workflow_dl_methionine start Start prep_stock Prepare DL-Methionine Stock Solution start->prep_stock prep_media Prepare Culture Media with Varying DL-Methionine Concentrations prep_stock->prep_media seed_cells Seed Cells in Multi-well Plates prep_media->seed_cells treat_cells Treat Cells with DL-Methionine Media seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay cell_cycle_analysis Perform Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle_analysis data_analysis Data Analysis viability_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Experimental workflow for assessing the effects of DL-Methionine.

media_supplementation_workflow start Start basal_media Obtain Methionine-deficient or Standard Basal Medium start->basal_media dl_met_stock Prepare Sterile DL-Methionine Stock start->dl_met_stock calculate_vol Calculate Required Volume of Stock Solution basal_media->calculate_vol dl_met_stock->calculate_vol add_dl_met Aseptically Add DL-Methionine Stock to Basal Medium calculate_vol->add_dl_met add_supplements Add Other Supplements (FBS, Glutamine, etc.) add_dl_met->add_supplements mix_media Mix Thoroughly add_supplements->mix_media store_media Store at 4°C, Protected from Light mix_media->store_media end End store_media->end

Workflow for supplementing cell culture media with DL-Methionine.

methionine_metabolism_pathway methionine Methionine sam S-Adenosylmethionine (SAM) methionine->sam MAT protein Protein Synthesis methionine->protein sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases methylation Methylation Reactions (DNA, RNA, Proteins) sam->methylation polyamines Polyamine Synthesis sam->polyamines homocysteine Homocysteine sah->homocysteine SAHH homocysteine->methionine MS cystathionine Cystathionine homocysteine->cystathionine CBS cysteine Cysteine cystathionine->cysteine CGL glutathione Glutathione cysteine->glutathione

References

Application Notes and Protocols for Determining Optimal (+-)-Methionine Concentration for Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential amino acid crucial for the growth, proliferation, and overall health of cells in culture.[1][2][3] Its role extends beyond being a simple building block for protein synthesis; it is a central node in cellular metabolism. Methionine metabolism gives rise to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and signal transduction.[4][5] Furthermore, it is involved in the synthesis of polyamines and antioxidants like glutathione, which are vital for cell growth and protection against oxidative stress.

The optimal concentration of methionine is not a one-size-fits-all parameter. It is highly dependent on the cell type and the specific research objectives. For instance, many cancer cell lines exhibit "methionine dependency," a phenomenon where they have an exaggerated requirement for methionine compared to normal cells, making methionine restriction a potential anti-cancer strategy. Conversely, for applications like biopharmaceutical production or routine cell line maintenance, ensuring a non-limiting supply of methionine is critical for achieving high cell densities and viability.

These application notes provide a comprehensive guide to understanding the role of methionine in cell growth and offer detailed protocols for determining the optimal (+-)-Methionine concentration for your specific cell culture needs.

Methionine's Role in Cellular Signaling and Growth

When abundant, methionine acts as a key signaling molecule that triggers a cascade of metabolic events to promote cell proliferation. This signaling is central to coordinating nutrient availability with the anabolic processes required for cell growth and division.

Key Signaling Pathways:

  • Activation of Anabolic Metabolism: The presence of methionine signals cells to activate key metabolic nodes. These include the Pentose Phosphate Pathway (PPP) for nucleotide synthesis and NADPH production, glutamine synthesis, and the formation of pyridoxal phosphate (PLP), a crucial cofactor for amino acid metabolism. This coordinated metabolic shift ensures the production of the necessary building blocks for proliferation, including all other amino acids and nucleotides.

  • TORC1 Pathway Activation: Methionine availability is linked to the activation of the Target of Rapamycin Complex 1 (TORC1) pathway, a master regulator of cell growth. The methionine derivative SAM is involved in the methylation and regulation of protein phosphatase 2A (PP2A), which in turn influences TORC1 signaling.

  • p53-Dependent Growth Inhibition: At high concentrations, methionine has been shown to inhibit the growth of certain cancer cells by modulating the expression of the tumor suppressor protein p53. This effect appears to be dependent on the p53 status of the cells, with high methionine concentrations suppressing the expression of wild-type p53.

Methionine_Signaling_Pathway Methionine-Mediated Cell Growth Signaling Pathway Met This compound (Abundant) SAM S-adenosylmethionine (SAM) Met->SAM MAT2A PPP Pentose Phosphate Pathway (PPP) Met->PPP Glutamine Glutamine Production Met->Glutamine PLP Pyridoxal Phosphate (PLP) Formation Met->PLP Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation TORC1 TORC1 Pathway Activation SAM->TORC1 via PP2A methylation Growth Cell Growth & Proliferation Methylation->Growth TORC1->Growth BuildingBlocks Synthesis of: - Other Amino Acids - Nucleotides PPP->BuildingBlocks Glutamine->BuildingBlocks PLP->BuildingBlocks BuildingBlocks->Growth

Methionine-Mediated Cell Growth Signaling Pathway

Data on Methionine Concentration in Cell Culture

The optimal concentration of this compound varies significantly across different cell lines and desired outcomes (proliferation vs. inhibition). Standard media formulations often provide a baseline, but empirical testing is crucial for optimization.

Table 1: Effects of Varying this compound Concentrations on Different Cell Lines

Cell LineMethionine ConcentrationExposure DurationObserved EffectReference
MCF-7 (Breast Cancer)5 mg/mL72 hoursOptimal growth inhibition; accumulation of cells in G1 phase.
LNCaP (Prostate Cancer)5 mg/mL72 hoursGrowth inhibition; accumulation of cells in G1 phase.
BXPC-3 (Pancreatic Cancer)5 mg/mL7 days31% reduction in cell proliferation.
HPAC (Pancreatic Cancer)5 mg/mL7 days35% reduction in cell proliferation.
Primary Colorectal Cancer Cells0 µM vs. 100 µM72 hoursConcentration-dependent inhibition of cell proliferation at 0 µM.
SLC (Yoshida Sarcoma)Methionine-free medium6 hoursCytocidal effect; decreased viability from 80% to 23%; G0/G1 arrest.
Standard DMEM30 mg/L (~0.2 mM)N/AStandard concentration for general cell culture.

Protocols

Protocol 1: Experimental Workflow for Determining Optimal Methionine Concentration

This protocol outlines a general workflow to empirically determine the optimal methionine concentration for a specific cell line and experimental goal.

Experimental_Workflow Workflow for Optimal Methionine Concentration Determination arrow arrow start 1. Cell Line Selection & Goal Definition (e.g., Max Proliferation vs. Inhibition) prep_media 2. Prepare Custom Media (See Protocol 2) - Methionine-free basal medium - Range of Met concentrations (e.g., 0, 0.01, 0.1, 0.2, 1, 5 mM) start->prep_media cell_seeding 3. Cell Seeding - Seed cells at a consistent density in multi-well plates. prep_media->cell_seeding treatment 4. Treatment - Culture cells in media with varying Met concentrations. cell_seeding->treatment incubation 5. Incubation - Culture for a defined period (e.g., 24, 48, 72 hours). treatment->incubation analysis 6. Proliferation/Viability Assay - Perform MTT, WST-1, or cell counting assay (See Protocol 3). incubation->analysis data_analysis 7. Data Analysis - Plot cell viability/number vs. Met concentration. - Determine EC50 or optimal concentration. analysis->data_analysis end 8. Optimal Concentration Identified data_analysis->end

Workflow for Optimal Methionine Concentration Determination
Protocol 2: Preparation of Custom Methionine Concentration Media

This protocol details how to prepare cell culture media with specific concentrations of this compound, adapted from principles used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) media preparation.

Materials:

  • Basal medium deficient in L-Methionine (e.g., DMEM for SILAC, Cat. No. 21013024)

  • L-Methionine powder (Cell Culture Grade, e.g., Sigma-Aldrich, Cat. No. M9625)

  • Sterile, deionized water or PBS for dissolving amino acid

  • Dialyzed Fetal Bovine Serum (dFBS) (to avoid introducing unlabeled methionine)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Prepare a Stock Solution of L-Methionine (e.g., 200 mM):

    • Aseptically weigh 1.492 g of L-Methionine powder.

    • Dissolve in 50 mL of sterile deionized water or PBS. Gentle warming may be required to fully dissolve the powder.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at 4°C, protected from light.

  • Prepare the Final Custom Medium:

    • Start with a bottle of L-Methionine-deficient basal medium (e.g., 500 mL).

    • Add the required volume of the L-Methionine stock solution to achieve the desired final concentration (see Table 2 for examples).

    • Add dialyzed FBS to the desired final concentration (typically 10%).

    • Add other required supplements like L-glutamine and antibiotics to their final concentrations.

    • If necessary, bring the medium to the final volume with sterile water.

    • Aseptically filter the entire volume of the prepared medium through a 0.22 µm sterile filtration unit.

    • Store the final medium at 4°C, protected from light.

Table 2: Example Dilutions for Custom Methionine Media (for 500 mL final volume)

Desired Final ConcentrationCalculation (C1V1=C2V2)Volume of 200 mM Stock to Add
0 mM (Control)N/A0 µL
0.02 mM (20 µM)(200 mM)(V1) = (0.02 mM)(500 mL)50 µL
0.2 mM (200 µM, Standard DMEM)(200 mM)(V1) = (0.2 mM)(500 mL)500 µL
2.0 mM (2000 µM)(200 mM)(V1) = (2.0 mM)(500 mL)5.0 mL
5.0 mg/mL (~33.5 mM)(200 mM)(V1) = (33.5 mM)(500 mL)83.75 mL
Protocol 3: Assessing Cell Proliferation and Viability

Materials:

  • Cells cultured in custom methionine media in a 96-well plate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their respective custom methionine media. Include wells with media only as a background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT Reagent: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilize Crystals: Carefully remove the media and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the mean absorbance (proportional to viable cell number) against the methionine concentration to determine the optimal concentration or inhibitory effects.

Troubleshooting

IssuePossible CauseSolution
Poor Cell Growth in All Conditions Dialyzed serum may lack essential growth factors.Supplement the medium with growth factors as needed.
Basal medium is missing other key components.Ensure all necessary supplements (glutamine, pyruvate, etc.) are added.
Unexpected Cell Death at High Concentrations Methionine toxicity or induced apoptosis.This may be the expected outcome, especially in cancer cells. Ensure the concentration range is appropriate for your goals.
High Variability Between Replicates Inconsistent cell seeding.Use a multichannel pipette and mix the cell suspension thoroughly before seeding each plate.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS.

Conclusion

Optimizing the this compound concentration in cell culture media is a critical step for achieving reliable and reproducible results. As an essential amino acid and a key signaling molecule, methionine directly influences cell proliferation, metabolism, and viability. The provided protocols offer a systematic approach to first understand the dose-dependent effects of methionine on a specific cell line and then to prepare customized media tailored to the unique requirements of your research, whether it be maximizing cell growth for protein production or exploiting methionine dependency for cancer research.

References

Application Notes and Protocols for Stable Isotope Labeling by Amino Acids in Culture (SILAC) with Racemic Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[1] It relies on the incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells, allowing for the accurate comparison of protein abundance between different experimental conditions.[2] Conventionally, SILAC experiments utilize the naturally occurring L-isomers of essential amino acids.

These application notes explore the theoretical application and provide investigational protocols for using racemic methionine (a mixture of L- and D-methionine) for SILAC. The use of racemic mixtures could potentially offer a more cost-effective labeling strategy. However, it introduces complexities related to the metabolic fate of the D-enantiomer that require careful consideration and rigorous validation.

Principle of SILAC with Racemic Methionine

The foundational principle of SILAC remains the same: two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, in this case, methionine.[2] One cell population is grown in "light" medium containing unlabeled L-methionine, while the other is cultured in "heavy" medium containing a stable isotope-labeled racemic mixture of methionine.

A critical consideration is the cellular metabolism of D-methionine. Mammalian cells possess enzymes, such as D-amino acid oxidase, that can convert D-amino acids into their corresponding α-keto acids.[3][4] This α-keto acid of methionine can then be transaminated to form L-methionine, which is subsequently incorporated into newly synthesized proteins. Therefore, the "heavy" label from D-methionine can potentially be incorporated into the proteome via this metabolic conversion. The efficiency of this conversion is a crucial parameter that will directly impact the accuracy of quantification.

Potential Advantages and Challenges

AdvantagesChallenges
Cost-Effectiveness: Racemic mixtures of isotopically labeled amino acids may be less expensive to synthesize than enantiomerically pure L-amino acids.Incomplete Conversion of D- to L-Methionine: The efficiency of the enzymatic conversion of D-methionine to L-methionine may not be 100%, leading to an underestimation of protein abundance in the "heavy" labeled sample.
Readily Available: Racemic mixtures are often more readily available from chemical suppliers.Potential Cellular Toxicity of D-Methionine: High concentrations of D-amino acids can sometimes have inhibitory effects on cell growth or metabolism.
Differential Incorporation Rates: The direct incorporation of L-methionine and the indirect incorporation via conversion from D-methionine may occur at different rates, affecting labeling kinetics.
Analytical Complexity: Standard mass spectrometry workflows may not distinguish between peptides containing L-methionine and those with residual, unincorporated D-methionine, although advanced techniques like ion mobility spectrometry can resolve such isomers.

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for SILAC with racemic methionine follows the established SILAC methodology. The key distinction lies in the composition of the "heavy" labeling medium and the additional validation steps required.

SILAC_Racemic_Methionine_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Cell Culture ('Light' L-Methionine) Cell_Harvest Cell Harvest & Lysis Light_Culture->Cell_Harvest Heavy_Culture Cell Culture ('Heavy' Racemic Methionine) Heavy_Culture->Cell_Harvest Protein_Quant Protein Quantification Cell_Harvest->Protein_Quant Mix_Lysates Mix Lysates (1:1 Ratio) Protein_Quant->Mix_Lysates Protein_Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: General experimental workflow for SILAC using racemic methionine.

A hypothetical signaling pathway that could be investigated using this technique is the Epidermal Growth Factor (EGF) receptor pathway, which is crucial in cell proliferation and differentiation.

EGF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Protein Synthesis ERK->Transcription

References

Application Notes and Protocols: Utilizing (+-)-Methionine for Protein Expression and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in protein synthesis, initiating translation and contributing to the hydrophobic core of proteins.[1][2] While L-methionine is the natural enantiomer utilized by ribosomal machinery, the racemic mixture, (+-)-methionine (a 50:50 mixture of L- and D-methionine), presents a cost-effective alternative for large-scale recombinant protein production. This document provides a comprehensive guide to the application of this compound in protein expression and purification, addressing the underlying biochemical principles, practical considerations, and quality control measures.

The primary concern when using a racemic mixture of amino acids for protein synthesis is the potential for incorporation of the non-natural D-enantiomer. However, in standard Escherichia coli expression systems, the translational apparatus, including the ribosome and aminoacyl-tRNA synthetases, exhibits a high degree of stereospecificity, strongly favoring the L-isomers. Furthermore, many microorganisms, including E. coli, possess enzymatic pathways to convert D-amino acids into their L-counterparts, thereby making the D-isomer of methionine an indirect source for the required L-methionine. This application note will detail the metabolic pathways involved and provide protocols for leveraging this conversion for efficient protein production.

Biochemical Principles

The utility of this compound in protein expression hinges on two key biological processes: the stereoselectivity of the protein synthesis machinery and the metabolic conversion of D-methionine to L-methionine.

Stereoselectivity of the Translational Machinery

The enzymes responsible for charging transfer RNAs (tRNAs) with their corresponding amino acids, the aminoacyl-tRNA synthetases (aaRS), are highly specific for the L-enantiomer of amino acids. The methionyl-tRNA synthetase (MetRS) in E. coli demonstrates a strong preference for L-methionine, effectively discriminating against D-methionine. This intrinsic selectivity ensures that, under normal conditions, D-methionine is not significantly incorporated into the nascent polypeptide chain. While engineered ribosomes have been developed to incorporate D-amino acids, standard laboratory strains maintain this high fidelity.[3]

Metabolic Conversion of D-Methionine to L-Methionine

Escherichia coli and many other organisms can utilize D-methionine as a source of L-methionine through a two-step enzymatic conversion.

  • Oxidative Deamination: The enzyme D-amino acid dehydrogenase (encoded by the dadA gene in E. coli) catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butyric acid (KMTB).[4][5] This reaction has a broad substrate specificity and is active on several D-amino acids, including D-methionine.

  • Transamination: The α-keto acid (KMTB) is then converted to L-methionine through the action of a transaminase, which transfers an amino group from a donor molecule, such as glutamate.

This metabolic pathway allows the host organism to salvage the D-enantiomer from the racemic mixture and convert it into the biologically active L-form, which can then be used for protein synthesis.

Data Presentation

The following table summarizes the key enzymes involved in D-methionine metabolism in E. coli and the potential impact of using this compound on protein expression.

Parameter Description Relevance to using this compound
Key Enzyme D-amino acid dehydrogenase (dadA)Catalyzes the conversion of D-methionine to 2-keto-4-(methylthio)butyric acid, the first step in its conversion to L-methionine.
Metabolic Pathway D-amino acid catabolism followed by transaminationEnables the in vivo conversion of the D-isomer to the usable L-isomer.
Incorporation of D-Met Generally very low to negligible in wild-type E. coli.The high stereospecificity of methionyl-tRNA synthetase and the ribosome prevents significant incorporation of D-methionine.
Protein Yield Potentially comparable to using L-methionine, dependent on conversion efficiency.The efficiency of the D- to L-methionine conversion pathway can impact the overall availability of L-methionine for protein synthesis.
Protein Quality Expected to be high, with minimal D-amino acid content.Quality control measures are recommended to confirm the absence of D-methionine in the final product.

Experimental Protocols

The following protocols are adapted for the use of this compound in a standard E. coli expression system. It is recommended to use a methionine auxotrophic strain (e.g., B834(DE3)) to ensure that the sole source of methionine is from the culture medium.

Protocol 1: Recombinant Protein Expression in E. coli using this compound

Materials:

  • E. coli expression strain (e.g., BL21(DE3) or a methionine auxotroph like B834(DE3))

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with:

    • 0.4% (w/v) glucose

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • Trace elements

    • This compound solution (sterile filtered, 50 mg/mL stock)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Appropriate antibiotic

Procedure:

  • Transformation: Transform the expression vector into the chosen E. coli strain. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: Inoculate 1 L of M9 minimal medium (supplemented as described above, but without methionine) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth and Methionine Addition: Grow the culture at 37°C with vigorous shaking. When the OD₆₀₀ reaches 0.4-0.5, add the sterile this compound solution to a final concentration of 50-100 µg/mL.

  • Induction: Continue to grow the culture at 37°C. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Reduce the temperature to 18-30°C and continue to shake for 4-16 hours. The optimal temperature and induction time should be determined empirically for each protein.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Protein Purification

Purification of the target protein expressed using this compound follows standard protocols based on the properties of the protein and any affinity tags present.

Example for a His-tagged protein:

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated Ni-NTA or other immobilized metal affinity chromatography (IMAC) column.

  • Washing: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Further Purification: If necessary, perform buffer exchange into a suitable storage buffer using dialysis or size-exclusion chromatography. Further purification steps (e.g., ion exchange or size-exclusion chromatography) may be required to achieve higher purity.

Protocol 3: Characterization and Quality Control - Mass Spectrometry Analysis for D-Methionine Incorporation

To ensure the fidelity of protein synthesis when using this compound, it is crucial to analyze the final purified protein for any potential incorporation of D-methionine. This can be achieved using mass spectrometry-based methods.

Procedure:

  • Protein Digestion: Digest the purified protein into smaller peptides using a sequence-specific protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Peptide Identification: Identify the peptides based on their fragmentation patterns.

    • Chiral Separation: While standard LC-MS/MS does not separate enantiomers, specialized chiral chromatography columns can be used prior to mass spectrometry to separate peptides containing L-methionine from those containing D-methionine.

    • Ion Mobility-Mass Spectrometry (IM-MS): This technique can separate isomeric peptides based on their shape and charge, allowing for the detection of D-amino acid-containing peptides.

    • Quantification: The relative abundance of peptides with and without D-methionine can be quantified to determine the level of misincorporation.

Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Metabolism cluster_0 Cellular Environment cluster_1 E. coli Cell DL-Met This compound D-Met D-Methionine DL-Met->D-Met Uptake L-Met L-Methionine DL-Met->L-Met Uptake Keto-Acid 2-keto-4-(methylthio)butyric acid D-Met->Keto-Acid D-amino acid dehydrogenase (dadA) Ribosome Ribosome D-Met->Ribosome Highly Inefficient MetRS Methionyl-tRNA Synthetase L-Met->MetRS Activation Keto-Acid->L-Met Transaminase Protein Recombinant Protein MetRS->Ribosome Ribosome->Protein Translation

Caption: Metabolic fate of this compound in E. coli.

Protein_Expression_Workflow Start Start: Expression Vector with Gene of Interest Transformation Transformation into E. coli Host Start->Transformation Culture Cell Culture in Minimal Medium with (+-)-Met Transformation->Culture Induction Induction of Protein Expression (e.g., IPTG) Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification QC Quality Control: - SDS-PAGE - Mass Spectrometry Purification->QC End Purified Protein QC->End

Caption: Workflow for recombinant protein expression using this compound.

Conclusion

The use of this compound for recombinant protein expression in E. coli is a viable and cost-effective strategy. The inherent stereospecificity of the cellular protein synthesis machinery largely prevents the incorporation of D-methionine. Furthermore, the metabolic capacity of E. coli to convert D-methionine to L-methionine allows for the efficient utilization of the racemic mixture. By following the outlined protocols and implementing rigorous quality control measures, researchers can confidently employ this compound for the production of high-quality recombinant proteins for a wide range of applications in research and drug development.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of DL-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of DL-Methionine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Methionine is an essential sulfur-containing amino acid crucial for various biological processes, including protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds like cysteine and taurine.[1][2] It plays a vital role as a precursor to S-adenosylmethionine (SAM), the primary methyl group donor in the cell, influencing DNA methylation, histone modification, and neurotransmitter synthesis.[3][4][5] Given its significance in cellular metabolism and health, accurate quantification of methionine is essential in pharmaceutical formulations, dietary supplements, and biological samples. HPLC is a powerful analytical technique for the separation, identification, and quantification of amino acids like methionine.

Principle of HPLC Analysis

The analysis of DL-Methionine by HPLC is typically achieved through reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Methionine, being a polar molecule, has a weak retention on a standard C18 column, which can present analytical challenges. To overcome this, several strategies can be employed, including the use of mixed-mode chromatography (combining reversed-phase and ion-exchange mechanisms) or pre-column derivatization to increase the hydrophobicity of the analyte and enhance its detection. Detection is commonly performed using a UV-Vis detector at a low wavelength (around 200-225 nm) or a fluorescence detector after derivatization.

Signaling Pathway Involving Methionine

Methionine metabolism is central to cellular function, intersecting with several key pathways. The diagram below illustrates the central role of methionine in the one-carbon metabolism cycle.

Methionine_Metabolism Diet Dietary Methionine Met Methionine Diet->Met SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Methylation Methylation Reactions (DNA, RNA, proteins) SAH->Methylation Hcy->Met MS, MTHFR Cys Cysteine Hcy->Cys CBS GSH Glutathione (GSH) Cys->GSH Taurine Taurine Cys->Taurine

Caption: The Methionine Cycle and its connection to major metabolic pathways.

Experimental Protocol

This protocol describes a reversed-phase HPLC method for the determination of DL-Methionine in a pharmaceutical preparation.

4.1. Materials and Reagents

  • DL-Methionine reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • HPLC grade water

  • Pharmaceutical tablets containing DL-Methionine

4.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm membrane filters

4.3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water and adjusting the pH to 3.2 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and methanol (e.g., 70:30 v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

  • Standard Solution: Accurately weigh about 25 mg of DL-Methionine reference standard and dissolve it in water in a 25 mL volumetric flask to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standard solutions in the concentration range of 100-400 µg/mL by diluting with water.

  • Sample Solution: Weigh and powder ten tablets. Transfer an amount of powder equivalent to 25 mg of DL-Methionine into a 25 mL volumetric flask. Add about 15 mL of water, sonicate for 15 minutes to dissolve, and then dilute to the mark with water. Filter the solution through a 0.45 µm syringe filter.

4.4. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase 0.05M Phosphate Buffer (pH 3.2) : Methanol (70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 220 nm
Column Temperature Ambient

4.5. Experimental Workflow

Caption: General workflow for the HPLC analysis of DL-Methionine.

Data Presentation and Validation

The method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for 6 replicate injections)

Table 2: Method Validation Summary

ParameterTypical Results
Linearity (Concentration Range) 100 - 400 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 3.33 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Precision (Intra-day RSD) < 2.0%
Precision (Inter-day RSD) < 2.0%
Accuracy (Recovery) 98 - 102%
Retention Time Approx. 2.76 min

Note: The values presented in Table 2 are examples and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

The described HPLC method is simple, accurate, and precise for the quantification of DL-Methionine in pharmaceutical formulations. The method is suitable for routine quality control analysis. For the analysis of methionine in complex biological matrices or for the separation of its enantiomers, more advanced techniques such as pre-column derivatization with fluorescence detection or the use of chiral stationary phases may be required.

References

Mass spectrometry techniques for (+-)-Methionine detection

Author: BenchChem Technical Support Team. Date: November 2025

An overview of mass spectrometry techniques for the detection and quantification of methionine, including its enantiomers (D- and L-methionine), is presented in this application note. It is intended for researchers, scientists, and professionals in drug development. This document provides detailed methodologies for sample preparation and analysis, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to Methionine Analysis

Methionine is an essential amino acid crucial for protein synthesis and various metabolic processes, including the transfer of methyl groups via S-adenosylmethionine (SAM).[1] The accurate quantification of methionine in biological matrices is vital for research in nutrition, biotechnology, and disease diagnostics.[1] Furthermore, distinguishing between the D- and L-enantiomers of methionine is increasingly important in pharmaceutical and metabolomic studies, as the biological activity can be specific to one enantiomer. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for this purpose.[2][3]

Principle of Detection

The most common approach for methionine quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This technique involves three main steps:

  • Chromatographic Separation : An LC system separates methionine from other analytes in the sample based on its physicochemical properties. For chiral analysis, specialized chiral stationary phases or derivatization techniques are employed to separate the D- and L-enantiomers.

  • Ionization : The separated methionine is ionized, typically using Electrospray Ionization (ESI), to generate protonated molecular ions ([M+H]⁺).

  • Mass Spectrometric Detection : A triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the molecular ion of methionine) is selected and fragmented, and a characteristic product ion is monitored for highly selective and sensitive quantification.

Experimental Protocols

Protocol 1: Total Methionine Quantification in Plasma

This protocol is adapted from methodologies for analyzing amino acids in human plasma.

A. Materials and Reagents

  • Methionine standard

  • L-methionine-D3 (internal standard)

  • Acetonitrile (ACN), mass spectrometry grade

  • Formic acid (FA), mass spectrometry grade

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • Ultrapure water

  • Plasma samples (e.g., human EDTA plasma)

B. Sample Preparation

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 200 µL of plasma with 50 µL of internal standard solution (e.g., 25 µmol/L L-methionine-D3).

  • Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.

  • For protein precipitation, add 550 µL of ice-cold acetone or an appropriate volume of 10% TCA.

  • Vortex thoroughly for 10 minutes and incubate at 4°C for another 10 minutes.

  • Centrifuge at 13,400 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the clear supernatant to an HPLC autosampler vial for analysis.

C. LC-MS/MS Conditions

  • LC System : Agilent 1200 series or equivalent.

  • Column : Symmetry C8 reverse phase column (2.1 × 100 mm) or Intrada Amino Acid column (for broad amino acid analysis).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : Acetonitrile with 0.1% Formic acid.

  • Flow Rate : 0.6 mL/min.

  • Injection Volume : 4 µL.

  • MS System : AB Sciex 5000 triple quadrupole or equivalent.

  • Ionization Mode : ESI positive.

  • MRM Transitions : To be optimized, but typically involves the transition from the protonated molecular ion of methionine to a specific fragment ion.

Protocol 2: Chiral Separation of D/L-Methionine

The separation of enantiomers requires a chiral-selective methodology. This can be achieved through derivatization or by using a chiral chromatography column.

A. Chiral Derivatization Approach

  • Derivatization : React the amino acid extract (from Protocol 1) with a chiral derivatizing reagent, such as N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S-NIFE). This reaction creates diastereomers that can be separated on a standard reverse-phase column.

  • LC-MS/MS Analysis : Analyze the derivatized sample using a standard LC-MS/MS setup. The diastereomers will have different retention times, allowing for their individual quantification.

B. Chiral Stationary Phase (CSP) Approach

  • Sample Preparation : Use the same sample preparation as in Protocol 1. No derivatization is needed.

  • LC-MS/MS Analysis :

    • LC System : Standard LC system.

    • Column : A chiral stationary phase column, such as a Crownpak CR-I (+), is used.

    • Mobile Phase : Mobile phase composition must be optimized for the specific chiral column, often involving a mix of organic solvent and an acidic modifier.

    • MS Detection : Standard MS detection as described in Protocol 1. The D- and L-methionine will elute at different times from the chiral column.

Quantitative Data Summary

The performance of LC-MS/MS methods for methionine quantification can be summarized by several key parameters. The table below presents typical values obtained from validated methods in the literature.

ParameterValueSource
Limit of Detection (LOD) 0.04 µmol/L
Limit of Quantification (LOQ) 0.1 µmol/L
Linearity Range Up to 200 µmol/L
Intra-day Precision (CV%) 2.68 - 3.79%
Inter-day Precision (CV%) 2.98 - 3.84%
Mean Recovery Rate 99.3 - 101.7%

Visualized Workflows and Concepts

The following diagrams illustrate the key processes involved in the mass spectrometric analysis of methionine.

G General Sample Preparation Workflow for Methionine Analysis cluster_sample Sample Collection & Pre-processing cluster_precipitation Protein Removal cluster_extraction Final Extract Plasma Plasma Sample IS Add Internal Standard (e.g., Met-D3) Plasma->IS Precip Protein Precipitation (e.g., Acetone or TCA) IS->Precip Vortex Vortex & Incubate Precip->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Ready for LC-MS/MS Analysis Supernatant->Analysis G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Autosampler Autosampler (Inject Sample) Column LC Column (e.g., C8 or Chiral) Autosampler->Column Mobile Phase Flow ESI Electrospray Ionization (ESI) Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Detector->Data Data Acquisition & Processing G Principle of Chiral Separation by Derivatization cluster_reactants Reactants cluster_products Products cluster_separation Separation DL_Met (D)-Methionine & (L)-Methionine (Enantiomers) Diastereomers Diastereomers: (D-Met)-(L-NIFE) (L-Met)-(L-NIFE) DL_Met->Diastereomers + Deriv Chiral Derivatizing Agent (e.g., L-NIFE) Deriv->Diastereomers + LC Standard LC Column Diastereomers->LC Separated Separated Peaks in Chromatogram LC->Separated

References

Application Notes and Protocols for the Experimental Use of (+-)-Methionine in Animal Nutrition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+/-)-Methionine, a racemic mixture of D- and L-methionine commonly referred to as DL-methionine, is an essential sulfur-containing amino acid critical for protein synthesis, methyl-group donation, and the synthesis of various metabolites.[1][2][3][4] It is widely used as a feed supplement in animal nutrition to ensure optimal growth, feed efficiency, and overall health, particularly in poultry, swine, and ruminants where it is often a limiting amino acid in common feed formulations.[5] These application notes provide a comprehensive overview of the experimental use of (+-)-methionine in animal nutrition studies, including detailed protocols and data presentation.

Data Presentation: Quantitative Effects of this compound Supplementation

The following tables summarize the quantitative data from various studies on the effects of dietary this compound supplementation in different animal models.

Table 1: Effects of this compound on Broiler Chicken Performance

ParameterControl Group (Basal Diet)This compound Supplemented GroupKey FindingsReference
Average Daily Gain (ADG) LowerSignificantly higher with 0.43% or 0.54% Met supplementation.Methionine supplementation improves growth rate.
Feed Conversion Ratio (FCR) HigherDecreased linearly with increasing Met supplementation from 0.31% to 0.54%. Birds fed 1 and 2 g/kg MET had a lower FCR.Improved feed efficiency with methionine supplementation.
Final Body Weight (FBW) LowerSignificantly higher in the 0.43% and 0.54% Met groups.Increased final weight at the end of the trial period.
Breast Meat Yield LowerBirds fed 2 g/kg MET had higher whole eviscerated carcass without giblets (WOG) yield.Higher meat yield with adequate methionine levels.
Meat Quality (Oxidative Stability) LowerIncreased oxidative stability, leading to improved shelf life.Methionine supplementation enhances meat quality.

Table 2: Effects of this compound on Swine Performance

ParameterControl Group (Basal Diet)This compound Supplemented GroupKey FindingsReference
Average Daily Gain (ADG) No significant differenceNo significant difference between L-Met and DL-Met supplemented groups.L-Met and DL-Met are bioequivalent for growth performance.
Average Daily Feed Intake (ADFI) No significant differenceNo significant difference between L-Met and DL-Met supplemented groups.Feed intake is not affected by the methionine source.
Gain-to-Feed Ratio (G:F) No significant differenceNo significant difference between L-Met and DL-Met supplemented groups.Feed efficiency is comparable between L-Met and DL-Met.
Plasma Urea Nitrogen (PUN) No significant differenceNo significant difference between L-Met and DL-Met supplemented groups.Indicates similar protein utilization.
Antioxidative Status LowerIncreased Met supplementation can improve pigs' antioxidative status.Methionine plays a role in antioxidant defense.

Table 3: Effects of Rumen-Protected Methionine (RPM) in Dairy Cows

ParameterControl Group (Basal Diet)RPM Supplemented GroupKey FindingsReference
Milk Yield LowerSignificant improvements in milk yield.RPM enhances lactation performance.
Milk Protein Content LowerSignificant improvements in milk protein content.RPM improves milk quality.
Milk Fat Concentration LowerSignificant improvements in milk fat concentration.RPM enhances milk solids.
Dry Matter Intake Not significantly affectedNot significantly affected by RPMet.RPM does not negatively impact feed intake.
Plasma Methionine LowerIncreased concentrations of methionine in plasma.RPM effectively delivers methionine post-ruminally.

Experimental Protocols

Protocol 1: Evaluating the Effect of this compound on Broiler Chicken Growth Performance

1. Objective: To determine the impact of varying levels of dietary this compound supplementation on the growth performance, feed efficiency, and carcass characteristics of broiler chickens.

2. Materials:

  • Day-old broiler chicks (e.g., Ross 708)

  • Basal corn-soybean meal diet (formulated to be deficient in methionine)

  • This compound (DL-Methionine, feed grade, 99%)

  • Experimental pens with feeders and waterers

  • Weighing scale

  • Data recording sheets

3. Experimental Design:

  • Animals: A total of 1552 day-old Ross 708 broiler chicks, sexed and randomly distributed into 32 pens.

  • Treatments: A 2x4 factorial arrangement with two sexes and four levels of MET supplementation (0, 0.5, 1.0, and 2.0 g/kg of feed).

  • Replicates: Four replicate pens per treatment.

  • Duration: The trial is conducted over a three-phase feeding program: starter (0-21 days), grower (22-35 days), and finisher (36-46/48 days).

4. Procedure:

  • Acclimation: Allow chicks to acclimate for a day upon arrival.

  • Diet Preparation: Prepare the experimental diets by mixing the basal diet with the specified levels of this compound.

  • Feeding and Watering: Provide feed and water ad libitum throughout the experimental period.

  • Data Collection:

    • Body Weight: Record the body weight of birds by pen at the beginning of the trial and at the end of each feeding phase.

    • Feed Intake: Measure and record the feed intake per pen daily or at the end of each phase.

    • Mortality: Record any mortalities daily.

  • Calculations:

    • Average Daily Gain (ADG): (Final Weight - Initial Weight) / Number of Days

    • Average Daily Feed Intake (ADFI): Total Feed Consumed / Number of Days

    • Feed Conversion Ratio (FCR): Feed Intake / Body Weight Gain

  • Carcass Analysis (at the end of the trial):

    • Select a subset of birds from each pen.

    • After a period of feed withdrawal, weigh the birds and process them to determine carcass yield, breast meat yield, and other relevant parameters.

5. Statistical Analysis: Analyze the collected data using appropriate statistical software (e.g., ANOVA) to determine the effects of sex, methionine level, and their interaction.

Protocol 2: Investigating the Bioequivalency of L-Methionine vs. This compound in Weanling Pigs

1. Objective: To compare the effects of dietary supplementation of L-methionine versus this compound on the growth performance and plasma metabolite concentrations in young growing pigs.

2. Materials:

  • Weanling barrows (e.g., initial body weight of 21.2 ± 2.7 kg).

  • Corn and soybean meal-based basal diet.

  • Crystalline L-Methionine and this compound (DL-Methionine).

  • Individual pens.

  • Blood collection tubes (e.g., containing EDTA).

  • Centrifuge.

  • Equipment for plasma amino acid and metabolite analysis (e.g., HPLC).

3. Experimental Design:

  • Animals: Twenty crossbred young barrows randomly assigned to 20 individual pens.

  • Treatments: Two dietary treatments:

    • Basal diet + 0.13% L-Methionine.

    • Basal diet + 0.13% this compound.

  • Replicates: Ten pigs per treatment group.

  • Duration: 4 weeks.

4. Procedure:

  • Housing: House pigs individually to allow for precise feed intake measurement.

  • Feeding: Provide the respective experimental diets ad libitum for 4 weeks.

  • Growth Performance:

    • Measure body weight at the beginning and end of the trial.

    • Record daily feed intake.

    • Calculate ADG, ADFI, and G:F ratio.

  • Blood Sampling:

    • At the end of the 4-week trial, collect blood samples from the jugular vein of each pig after a fasting period.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Analyze plasma for free amino acid concentrations and other metabolites like urea nitrogen, total protein, albumin, glucose, total cholesterol, and triglycerides.

  • Muscle Gene Expression (Optional):

    • Collect longissimus dorsi muscle samples for analysis of myogenesis-related gene expression.

5. Statistical Analysis: Use a Student's t-test or other appropriate statistical methods to compare the means of the two treatment groups for all measured parameters.

Mandatory Visualizations

Signaling Pathways

MethionineMetabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) (Primary Methyl Donor) Methionine->SAM MAT Protein Protein Synthesis Methionine->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Remethylation (Folate/B12 dependent) Cystathionine Cystathionine Homocysteine->Cystathionine CBS (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione (Antioxidant) Cysteine->Glutathione

Caption: Overview of major methionine metabolic pathways.

ExperimentalWorkflow AnimalSelection Animal Selection & Acclimation (e.g., Broiler Chicks, Pigs) DietFormulation Diet Formulation (Basal Diet + Graded Levels of (+-)-Met) AnimalSelection->DietFormulation Randomization Randomization to Treatment Groups DietFormulation->Randomization FeedingTrial Ad Libitum Feeding Trial (e.g., 4-6 weeks) Randomization->FeedingTrial DataCollection Data Collection FeedingTrial->DataCollection GrowthPerformance Growth Performance (BW, FI, FCR) DataCollection->GrowthPerformance SampleCollection Sample Collection (Blood, Tissues) DataCollection->SampleCollection StatisticalAnalysis Statistical Analysis & Interpretation GrowthPerformance->StatisticalAnalysis Analysis Laboratory Analysis SampleCollection->Analysis Biochemical Biochemical Assays (Plasma Metabolites, Enzyme Activity) Analysis->Biochemical Molecular Molecular Analysis (Gene Expression) Analysis->Molecular Biochemical->StatisticalAnalysis Molecular->StatisticalAnalysis

References

Application of Racemic Methionine in Studying Methylation Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of methylation patterns, a cornerstone of epigenetics, is crucial for understanding gene regulation in health and disease. Methionine, an essential amino acid, is the ultimate source of methyl groups for all cellular methylation reactions via its conversion to S-adenosylmethionine (SAM). While the biologically active form is L-methionine, the synthetic racemic mixture, DL-methionine, is widely available and used in various applications, particularly in animal nutrition.[1][2] Understanding the metabolic fate and effects of both D- and L-isomers is critical for designing and interpreting experiments aimed at elucidating the role of methionine in modulating the epigenome.

L-methionine is directly utilized in the methionine cycle to produce SAM, the universal methyl donor for DNA, RNA, and histone methyltransferases.[3][4][5] D-methionine, the other component of the racemic mixture, is not directly usable. It must first be converted to its alpha-keto analog, which is then transaminated to form L-methionine. This conversion process is not 100% efficient and requires enzymatic activity that can vary between tissues and cell types, potentially leading to different metabolic consequences compared to the direct administration of L-methionine.

The use of racemic methionine in methylation studies can, therefore, serve several purposes:

  • Comparative Analysis: By comparing the effects of L-methionine, D-methionine, and DL-methionine on cellular methylation patterns, researchers can dissect the specific contributions of each isomer. This can help in understanding the efficiency of the D- to L-methionine conversion pathway and its impact on the epigenome.

  • Investigating Isomer-Specific Effects: Although less studied, it is conceivable that D-methionine or its metabolites could have biological effects independent of their conversion to L-methionine. Using the racemic mixture alongside the pure isomers allows for the exploration of such possibilities.

  • Cost-Effective Methyl Donor Source: In large-scale cell culture experiments, racemic methionine can be a more economical option for modulating the methionine concentration in the medium. However, researchers must be mindful of the potential for incomplete conversion of the D-isomer and the implications for the effective L-methionine concentration.

Data Presentation

The following table summarizes the key differences between L-methionine and DL-methionine based on available data, primarily from animal nutrition studies. Direct comparative data on methylation patterns in controlled cell culture or in vivo epigenetic studies are limited.

ParameterL-MethionineDL-Methionine (Racemic)Reference(s)
Biological Activity Directly utilized for protein synthesis and as a precursor for SAM.Only the L-isomer (50%) is directly utilized. The D-isomer requires conversion.
Bioavailability Considered 100% bioavailable.Bioavailability of the D-isomer is not 100% and varies depending on the species and metabolic capacity.
Effect on Growth Performance (Broilers) Generally leads to better body weight gain and feed conversion ratio compared to DL-methionine at the same inclusion level.Less effective than L-methionine for promoting growth, particularly in the starter phase.
Impact on Liver Metabolism (Broilers) Supports higher incorporation into proteins and SAM production.May have a more pronounced effect on increasing D-amino acid oxidase (DAAO) activity and reducing oxidative stress under certain conditions.
Gene Expression No significant difference observed in the expression of myogenesis-related genes in young growing pigs when compared to DL-methionine.No significant difference observed in the expression of myogenesis-related genes in young growing pigs when compared to L-methionine.

Experimental Protocols

The following protocols provide a framework for studying the effects of racemic methionine on DNA and histone methylation patterns in cell culture.

Protocol 1: In Vitro Treatment of Cultured Cells with Methionine Isomers

Objective: To assess the dose-dependent effects of L-methionine, D-methionine, and DL-methionine on global and gene-specific DNA and histone methylation.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, or a cancer cell line)

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • L-methionine, D-methionine, and DL-methionine (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffers for DNA and protein extraction

  • Kits for DNA and histone methylation analysis (e.g., ELISA-based global methylation kits, bisulfite conversion kits for DNA, ChIP-grade antibodies for histone marks)

Procedure:

  • Cell Culture Preparation:

    • Culture cells in complete medium until they reach 70-80% confluency.

    • Prepare experimental media by supplementing methionine-free DMEM with dialyzed FBS and various concentrations of L-methionine, D-methionine, or DL-methionine. A suggested concentration range is 0 µM (control), 25 µM, 50 µM, 100 µM, and 200 µM. Ensure equimolar concentrations are used for valid comparisons.

  • Methionine Treatment:

    • Wash the cells once with sterile PBS.

    • Replace the complete medium with the prepared experimental media.

    • Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for metabolic changes and alterations in methylation patterns. The incubation time should be optimized based on the cell line's doubling time.

  • Cell Harvesting and Sample Preparation:

    • After the incubation period, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • For DNA methylation analysis, lyse the cells and extract genomic DNA using a commercial kit.

    • For histone methylation analysis, perform nuclear extraction followed by histone isolation or chromatin preparation for Chromatin Immunoprecipitation (ChIP).

  • Methylation Analysis:

    • Global DNA Methylation: Use an ELISA-based kit to quantify the percentage of 5-methylcytosine (5-mC) in the extracted genomic DNA.

    • Gene-Specific DNA Methylation: Perform bisulfite conversion of the genomic DNA followed by methylation-specific PCR (MSP), pyrosequencing, or next-generation sequencing to analyze the methylation status of specific gene promoters or CpG islands.

    • Global Histone Methylation: Use ELISA-based kits with antibodies specific for different histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3) to quantify global changes.

    • Locus-Specific Histone Methylation: Perform ChIP using antibodies against specific histone methylation marks, followed by qPCR or sequencing to analyze the enrichment of these marks at specific gene loci.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methionine_Metabolism_and_Methylation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_methylation Methylation Targets DL-Methionine DL-Methionine L-Methionine L-Methionine DL-Methionine->L-Methionine D-Methionine D-Methionine DL-Methionine->D-Methionine SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) L-Methionine->SAM Methionine Adenosyl- transferase (MAT) alpha-Keto-Methionine alpha-Keto-Methionine D-Methionine->alpha-Keto-Methionine D-Amino Acid Oxidase (DAAO) alpha-Keto-Methionine->L-Methionine Transaminase SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNMTs, HMTs) DNA DNA SAM->DNA Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->L-Methionine Methionine Synthase Histones Histones RNA RNA Proteins Proteins

Caption: Methionine metabolism and its role in cellular methylation.

Experimental_Workflow cluster_dna DNA Methylation Analysis cluster_histone Histone Methylation Analysis Cell_Culture 1. Cell Culture (e.g., HEK293) Treatment 2. Treatment with L-Met, D-Met, or DL-Met Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting DNA_Extraction 4a. Genomic DNA Extraction Harvesting->DNA_Extraction Chromatin_Prep 4b. Chromatin Preparation Harvesting->Chromatin_Prep Bisulfite_Conversion 5a. Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion DNA_Analysis 6a. Methylation Analysis (MSP, Pyrosequencing, NGS) Bisulfite_Conversion->DNA_Analysis ChIP 5b. Chromatin Immunoprecipitation (ChIP) Chromatin_Prep->ChIP Histone_Analysis 6b. Analysis (qPCR, Western Blot, Mass Spec) ChIP->Histone_Analysis

Caption: Workflow for studying methionine's effect on methylation.

References

Application Notes and Protocols for In Vivo Studies Using (+/-)-Methionine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies involving (+/-)-Methionine supplementation. The information is curated to guide researchers in designing and executing experiments to investigate the multifaceted roles of methionine in various physiological and pathological processes.

Introduction to Methionine Metabolism

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous metabolic pathways. It serves as a precursor for protein synthesis and is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2] The methionine cycle is intricately linked to the transsulfuration pathway, which leads to the synthesis of cysteine, a precursor for the major intracellular antioxidant glutathione (GSH).[1][3] Due to its involvement in these critical cellular processes, modulating methionine levels through dietary supplementation has profound effects on cellular function, impacting everything from gene expression and redox balance to cell proliferation and signaling.[1]

Key Signaling Pathways Influenced by Methionine

Methionine supplementation can significantly impact several key signaling pathways. Understanding these pathways is crucial for interpreting the results of in vivo studies.

Methionine Cycle and Transsulfuration Pathway

The core of methionine metabolism involves the methionine cycle and the transsulfuration pathway. Dietary methionine is converted to SAM, which, after donating its methyl group, becomes S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine, and subsequently glutathione.

Methionine_Metabolism Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTHFR Cys Cysteine Hcy->Cys CBS, CGL GSH Glutathione (GSH) Cys->GSH

Caption: The Methionine Cycle and Transsulfuration Pathway.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Methionine levels have been shown to influence mTOR signaling. While some studies suggest that methionine restriction can inhibit mTOR, supplementation with high levels of methionine has been observed to activate the mTOR pathway in certain contexts, such as in liver cancer cells.

mTOR_Signaling Met (+-) Methionine SAM SAM Met->SAM mTORC1 mTORC1 SAM->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth S6K1->Cell_Growth

Caption: Influence of Methionine on the mTOR Signaling Pathway.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies on the effects of (+/-)-methionine supplementation.

Table 1: Effects of Methionine Supplementation on Growth Performance
Animal ModelMethionine SupplementationDurationKey FindingsReference
Broiler Chicks0.43% or 0.54% of diet6 weeksSignificantly increased mean daily body weight gain and final weight.
Broiler ChicksIncreased dietary Met levelsStarter stageImproved average daily feed intake, average daily gain, and feed-to-gain ratio.
Weanling Rats0.25% (w/w) L-methionine16 or 28 weeksReduced incidence of focal myocardial lesions in soybean oil-fed animals to zero.
C57BL/6J Mice1.2x to 13x standard diet1 weekDose-dependent decrease in body weight at higher concentrations (7x-13x).
Table 2: Effects of Methionine Supplementation on Biochemical Parameters
Animal ModelMethionine SupplementationDurationParameter MeasuredKey FindingsReference
Mice (male & female)400 mg/kg i.p.15 & 30 minLiver & Plasma MethionineSignificant increase at both time points.
Mice (male & female)400 mg/kg i.p.15 & 30 minLiver S-adenosylmethionine (SAM)Major metabolite detected in the liver at 15 min.
Rats1.1% of diet (vs 0.6%)10 daysPlasma Histidine49% reduction.
Rats1.1% of diet (vs 0.6%)10 daysUrinary FIGLU excretion80% reduction.
Broiler Chicks0.43% or 0.54% of diet6 weeksPlasma T-SOD, GSH-PX, T-AOC, T-GSHIncreased activities/concentrations.
C57BL/6J Mice1.2x to 13x standard diet1 weekSerum MethionineDose-dependent increase, peaking at 2.55 mM on the 12x diet.
C57BL/6J Mice1.2x to 13x standard diet1 weekSerum Total HomocysteineUpregulated.
Table 3: Effects of Methionine Supplementation on Gene Expression
Animal ModelMethionine SupplementationDurationTissueGeneKey FindingsReference
Broilers (Heat Stressed)Recommended & excess levelsStarter PeriodLiverIGF-I, GHRIncreased expression.
Broilers (Heat Stressed)Recommended & excess levelsStarter PeriodMuscleCTSL2, atrogin 1Decreased expression.
RatsDuring the estrous cycle-OvaryNeutral amino acid transporters, DNMTs, CSEMarkedly enhanced expression.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature, providing a foundation for designing new studies.

Protocol: Dietary Methionine Supplementation in Rodents for Metabolic Studies

Objective: To evaluate the metabolic effects of dietary methionine supplementation in mice or rats.

Materials:

  • Male or female C57BL/6J mice or Sprague-Dawley rats (age- and weight-matched).

  • Control diet (e.g., AIN-93M).

  • Experimental diet: Control diet supplemented with a specific concentration of (+/-)-Methionine (e.g., 0.5%, 1%, or as a multiple of the basal level).

  • Metabolic cages for monitoring food and water intake, and for urine and feces collection.

  • Equipment for blood collection (e.g., micro-hematocrit tubes, EDTA-coated tubes).

  • Centrifuge for plasma separation.

  • -80°C freezer for sample storage.

  • Analytical equipment for measuring metabolites (e.g., HPLC, mass spectrometer).

Procedure:

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week, with free access to standard chow and water.

  • Randomization: Randomly assign animals to control and experimental diet groups.

  • Dietary Intervention: Replace the standard chow with the respective control or methionine-supplemented diets. Provide diets and water ad libitum.

  • Monitoring:

    • Record body weight and food intake daily or several times per week.

    • For detailed metabolic studies, house animals in metabolic cages for a defined period (e.g., 24-48 hours) to collect urine and feces for analysis.

  • Sample Collection:

    • At the end of the study period (e.g., 1, 4, or 12 weeks), fast the animals overnight (if required by the specific assay).

    • Anesthetize the animals (e.g., with isoflurane).

    • Collect blood via cardiac puncture or from the retro-orbital sinus into appropriate collection tubes.

    • Perform euthanasia by an approved method (e.g., cervical dislocation under anesthesia).

    • Dissect and collect tissues of interest (e.g., liver, adipose tissue, muscle, brain). Snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma and store at -80°C.

    • Analyze plasma and tissue samples for levels of methionine, SAM, SAH, homocysteine, cysteine, and other relevant metabolites using techniques like HPLC or mass spectrometry.

    • Analyze tissue samples for gene and protein expression of key enzymes in methionine metabolism.

Experimental Workflow:

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups Acclimatization->Randomization Diet Dietary Intervention (Control vs. Met-Supplemented) Randomization->Diet Monitoring Monitoring (Body Weight, Food Intake) Diet->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical & Molecular Analysis Sample_Collection->Analysis

Caption: General workflow for a rodent dietary study.

Protocol: Assessment of Gene Expression in Response to Methionine Supplementation

Objective: To determine the effect of methionine supplementation on the expression of target genes in a specific tissue.

Materials:

  • Tissue samples collected as described in Protocol 4.1.

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit).

  • DNase I.

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

  • qPCR primers for target genes and housekeeping genes.

  • SYBR Green or TaqMan qPCR master mix.

  • Real-time PCR instrument.

Procedure:

  • RNA Extraction:

    • Homogenize frozen tissue samples in lysis buffer from the RNA extraction kit.

    • Follow the manufacturer's protocol to extract total RNA.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene, and a qPCR master mix.

    • Prepare similar reactions for one or more stable housekeeping genes (e.g., GAPDH, β-actin) for normalization.

    • Run the qPCR reactions in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene(s).

    • Perform statistical analysis to compare gene expression between the control and methionine-supplemented groups.

Concluding Remarks

The in vivo supplementation of (+/-)-methionine is a powerful tool to investigate a wide range of biological processes. The protocols and data presented here serve as a guide for researchers to design robust experiments and interpret their findings within the context of established knowledge. Careful consideration of the animal model, dose, and duration of supplementation is critical for obtaining meaningful and reproducible results. Further research is warranted to fully elucidate the complex and often tissue-specific effects of methionine supplementation in both health and disease.

References

Application Notes and Protocols for DL-Methionine Supplementation in Rodent Research Diets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-methionine, a racemic mixture of the essential sulfur-containing amino acid methionine, is a common supplement in rodent research diets. Its metabolic roles are extensive, primarily through its involvement in one-carbon metabolism, which is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. Methionine metabolism also plays a key role in the synthesis of cysteine, glutathione, and taurine, which are vital for antioxidant defense and various physiological processes. The supplementation of DL-methionine in rodent diets is utilized in a variety of research contexts, from studying the effects of excess amino acid intake to investigating its potential therapeutic or adverse effects in models of metabolic diseases, cancer, and neurological disorders. These notes provide an overview of the applications, experimental protocols, and key considerations for using DL-methionine as a supplement in rodent research diets.

Applications in Rodent Research

Supplementation of DL-methionine in rodent diets is employed across several research fields:

  • Metabolic Studies: To investigate the impact of excess methionine on lipid metabolism, glucose homeostasis, and the development of metabolic disorders. Studies have shown that while methionine restriction can have beneficial metabolic effects, high intake may lead to adverse outcomes such as hyperhomocysteinemia, a risk factor for cardiovascular disease.

  • Cancer Research: Methionine metabolism is often altered in cancer cells, with some tumors exhibiting "methionine dependency." While methionine restriction is explored as a therapeutic strategy, supplementation studies are crucial to understand the contrasting effects of high methionine availability on tumor growth and response to therapy.

  • Toxicology and Safety Studies: To determine the toxicological profile of high doses of methionine and its metabolites. Methionine is considered the most toxic amino acid when consumed in excess.

  • Neurological Research: To explore the role of methionine and its metabolites, such as homocysteine, in neurodegenerative diseases and behavioral disorders. High-methionine diets have been used to induce hyperhomocysteinemia in rodents to model certain aspects of neurological conditions.

  • Cardiovascular Research: To study the effects of methionine-induced hyperhomocysteinemia on cardiovascular health, including the development of myocardial lesions.

Quantitative Data from Rodent Studies

The following tables summarize quantitative data from various studies that have used DL-methionine supplementation in rodent diets.

Table 1: Effects of DL-Methionine Supplementation on Metabolic and Physiological Parameters in Rats

Rodent ModelBasal Diet CompositionDL-Methionine SupplementationDurationKey FindingsReference
Female Wistar rats (lactating)8% soybean protein0.3%, 0.6%, 1.2% of dietLactation periodIncreased body weight. 0.6% and 1.2% supplementation increased liver triacylglycerol concentration.[1]
Weanling ratsNot specifiedAdditional 0.25% L-methionine to a diet with 1.276 mg S-amino acid/kcal16 or 28 weeksReduced incidence of focal myocardial lesions in soybean oil-fed animals to zero.[2]
Male Wistar ratsStandard diet2 g/kg of body weight/day in drinking water4 weeksInduced mild hyperhomocysteinemia.
Female ratsEthionine-containing diet0.3% to 0.9% of diet28 to 150 daysLowered the increase in S-adenosylethionine concentration caused by ethionine.[3]

Table 2: Effects of High-Dose Methionine Supplementation in Mice

Rodent ModelBasal Diet CompositionMethionine SupplementationDurationKey FindingsReference
Adult male C57BL/6J miceStandard diet (0.44% Met)Graded doses from 1.2x (0.528%) to 13x (5.72%)1 weekDose-dependent decrease in body weight and increase in serum methionine and homocysteine levels.
CBA/CaJ miceMethionine-adequate diet (6.5 mg/kg)19.5 mg/kg of dietNot specifiedExacerbated radiation-induced gastrointestinal syndrome.[4]

Signaling Pathways Modulated by DL-Methionine Supplementation

DL-methionine supplementation can impact several key signaling pathways. The primary pathway affected is one-carbon metabolism . Excess methionine leads to increased production of SAM, which can alter methylation patterns of DNA and histones, thereby influencing gene expression. Furthermore, the intermediates of methionine metabolism, such as homocysteine, can have their own signaling effects.

Emerging evidence also points to the modulation of other signaling pathways:

  • Wnt/β-catenin Signaling: Some studies suggest that methionine supplementation can activate the Wnt/β-catenin pathway. This pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer. In some contexts, methionine has been shown to promote the expression of key components of this pathway.[5]

  • PI3K-mTOR Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. While amino acids, in general, are known to activate mTOR, some studies suggest that methionine specifically can stimulate this pathway, potentially through the PI3K-mTOR axis.

One-Carbon Metabolism Pathway with DL-Methionine Supplementation

cluster_folate Folate Cycle cluster_transsulfuration Transsulfuration Pathway DL-Methionine DL-Methionine Methionine Methionine DL-Methionine->Methionine Conversion SAM S-adenosylmethionine Methionine->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases Methylation_Reactions Methylation (DNA, RNA, proteins) SAM->Methylation_Reactions Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS, MTHFR Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate 5-MTHF 5-Methyl-THF THF->5-MTHF 5-MTHF->THF Provides methyl group for Homocysteine -> Methionine

Caption: One-carbon metabolism pathway supplemented with DL-methionine.

Potential Involvement of Wnt/β-catenin and PI3K-mTOR Pathways

DL-Methionine DL-Methionine PI3K PI3K DL-Methionine->PI3K Activates Wnt Wnt DL-Methionine->Wnt Potentially Modulates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Frizzled Frizzled Receptor Wnt->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilizes Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Translocates to nucleus

Caption: Potential modulation of PI3K-mTOR and Wnt/β-catenin pathways.

Experimental Protocols

Protocol 1: Preparation of a DL-Methionine Supplemented Diet

This protocol describes the preparation of a purified diet supplemented with DL-methionine, based on a low-protein basal diet.

Materials:

  • Basal diet mix (e.g., 8% soybean protein diet)

  • DL-Methionine powder

  • Small laboratory scale

  • Mixer (e.g., planetary mixer)

  • Pellet mill (optional)

  • Deionized water

Procedure:

  • Calculate the required amount of DL-methionine: Determine the desired percentage of DL-methionine supplementation (e.g., 0.3%, 0.6%, or 1.2% of the total diet weight). For a 1 kg batch of diet, this would be 3 g, 6 g, or 12 g of DL-methionine, respectively.

  • Weigh the components: Accurately weigh the basal diet mix and the calculated amount of DL-methionine powder.

  • Dry mixing: Combine the basal diet mix and DL-methionine powder in the mixer. Mix for 15-20 minutes at a low speed to ensure a homogenous distribution of the supplement.

  • Wet mixing (for pelleting): If pelleting the diet, slowly add a small amount of deionized water to the dry mix while the mixer is running. Add just enough water to form a firm, cohesive dough.

  • Pelleting (optional): Pass the dough through a pellet mill with a die of the desired size (e.g., 2-4 mm diameter).

  • Drying: Spread the pellets on a tray and dry them in a forced-air oven at a low temperature (e.g., 50-60°C) until they are hard and have a low moisture content (<10%).

  • Storage: Store the diet in airtight containers at 4°C in a dark, dry place to prevent degradation of nutrients.

Protocol 2: Induction of Hyperhomocysteinemia in Rats

This protocol describes a method to induce mild hyperhomocysteinemia in rats by supplementing their drinking water with DL-methionine.

Materials:

  • Adult male Wistar rats

  • DL-Methionine powder

  • Drinking water bottles

  • Animal scale

Procedure:

  • Acclimatization: House the rats in individual cages under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Preparation of methionine solution: Prepare a fresh solution of DL-methionine in drinking water daily. The concentration should be calculated to provide a dose of 2 g/kg of body weight per day.

    • Example calculation: For a 300 g rat, the daily dose is 0.6 g (600 mg). If the rat drinks an average of 30 ml of water per day, the concentration of the solution should be 20 mg/ml (600 mg / 30 ml).

  • Administration: Replace the regular drinking water with the DL-methionine solution. Measure the water intake daily to monitor the actual dose consumed. Adjust the concentration of the solution as needed based on the daily water consumption and body weight of the rats.

  • Duration: Continue the supplementation for the desired period (e.g., 4 weeks).

  • Monitoring: Monitor the animals daily for any signs of toxicity or distress. Measure body weight regularly.

  • Endpoint analysis: At the end of the study, collect blood samples to measure plasma homocysteine levels to confirm the induction of hyperhomocysteinemia. Other tissues can be collected for further analysis depending on the research question.

Experimental Workflow for a DL-Methionine Supplementation Study

Start Start Acclimatization Acclimatization of Rodents (1-2 weeks) Start->Acclimatization Randomization Randomization into Control and Treatment Groups Acclimatization->Randomization Supplementation Dietary Supplementation Period (e.g., 4-28 weeks) Randomization->Supplementation Diet_Prep Preparation of Control and DL-Methionine Supplemented Diets Diet_Prep->Supplementation Monitoring Regular Monitoring (Body weight, food/water intake, clinical signs) Supplementation->Monitoring Endpoint_Collection Endpoint Data Collection (e.g., Blood, Tissues) Supplementation->Endpoint_Collection Analysis Biochemical, Histological, and Molecular Analyses Endpoint_Collection->Analysis Data_Analysis Statistical Analysis of Data Analysis->Data_Analysis Conclusion Conclusion and Interpretation of Results Data_Analysis->Conclusion End End Conclusion->End

Caption: General experimental workflow for a rodent study.

Conclusion

The use of DL-methionine as a supplement in rodent research diets is a valuable tool for investigating a wide range of biological questions. Careful consideration of the basal diet composition, the level and duration of supplementation, and the specific research question is essential for designing and interpreting these studies. The protocols and data provided in these notes offer a starting point for researchers interested in exploring the multifaceted roles of methionine in health and disease. As with any dietary intervention study, meticulous planning and execution are paramount to obtaining robust and reproducible results.

References

Techniques for Assessing the Bioavailability of (+-)-Methionine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the bioavailability of (+-)-Methionine, a racemic mixture of the essential amino acid methionine. Understanding the bioavailability of this compound is critical for its application in pharmaceutical formulations, nutritional supplements, and drug development. These guidelines cover in vitro, in vivo, and in silico methodologies, offering a comprehensive approach to evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction to this compound Bioavailability

(+/-)-Methionine, also known as DL-Methionine, is a synthetically produced racemic mixture of the D- and L-isomers of methionine. While the L-isomer is directly utilized by the body for protein synthesis and various metabolic functions, the D-isomer must be converted to the L-form to become biologically active. This conversion process can influence the overall bioavailability of the racemic mixture.

The bioavailability of orally administered this compound is influenced by several factors, including its absorption across the intestinal epithelium, first-pass metabolism in the liver, and its transport into target tissues. Accurate assessment of these processes is crucial for determining appropriate dosing and formulation strategies.

In Vitro Methods for Bioavailability Assessment

In vitro models provide a rapid and cost-effective means to screen the permeability and potential absorption mechanisms of this compound.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to predict the oral absorption of compounds.

Application Note: The Caco-2 assay is valuable for determining the apparent permeability coefficient (Papp) of this compound and for investigating the involvement of specific transporters in its absorption. It can help classify the compound's potential for oral absorption based on established permeability criteria.[1] For instance, a Papp value greater than 10 × 10⁻⁶ cm/s is generally indicative of high permeability.[1]

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system until a confluent monolayer is formed, typically for 21 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 200 Ω·cm² is generally considered acceptable.

  • Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a relevant concentration.

  • Permeability Assay (Apical to Basolateral):

    • Add the this compound dosing solution to the apical (upper) chamber of the transwell.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).

    • Collect a sample from the apical chamber at the end of the experiment.

  • Sample Analysis: Quantify the concentration of methionine in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of appearance of methionine in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of methionine in the donor chamber.

Data Presentation:

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)
This compound10A to BInsert experimental value
Mannitol (Low Permeability Control)10A to B< 1.0
Propranolol (High Permeability Control)10A to B> 10.0
Everted Gut Sac Model

This ex vivo technique utilizes a segment of the small intestine from a laboratory animal (e.g., rat) to study the transport of substances across the intestinal wall.

Application Note: The everted gut sac model is useful for investigating the regional differences in this compound absorption along the small intestine and for studying the kinetics of transport.[2] It provides a more physiologically relevant system than cell culture models by retaining the complex structure of the intestinal mucosa.

Experimental Protocol:

  • Animal Preparation: Euthanize a fasted rat and excise a segment of the small intestine (e.g., jejunum or ileum).

  • Sac Preparation: Gently evert the intestinal segment over a glass rod so that the mucosal surface is on the outside.

  • Incubation:

    • Fill the everted sac with a known volume of oxygenated Krebs-Ringer buffer.

    • Tie off both ends to form a sealed sac.

    • Immerse the sac in a flask containing oxygenated Krebs-Ringer buffer with a known concentration of this compound.

    • Incubate at 37°C in a shaking water bath.

  • Sample Collection: After the incubation period (e.g., 60 minutes), collect the fluid from both inside (serosal side) and outside (mucosal side) the sac.

  • Sample Analysis: Determine the concentration of methionine in both samples using a suitable analytical method.

  • Data Analysis: An increase in the concentration of methionine on the serosal side compared to the mucosal side indicates active transport.

Data Presentation:

Intestinal SegmentInitial Mucosal Concentration (mM)Final Serosal Concentration (mM)Serosal/Mucosal Ratio
Jejunum1Insert experimental valueCalculate ratio
Ileum1Insert experimental valueCalculate ratio

In Vivo Methods for Bioavailability Assessment

In vivo studies in animal models and humans are the gold standard for determining the bioavailability of this compound.

Pharmacokinetic Study in Rats

Application Note: This protocol allows for the determination of key pharmacokinetic parameters of this compound, such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%).

Experimental Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats, fasted overnight before dosing.

  • Dosing:

    • Oral Administration: Administer a known dose of this compound solution via oral gavage.[3][4]

    • Intravenous Administration (for absolute bioavailability): Administer a known dose of this compound solution via tail vein injection to a separate group of rats.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of methionine in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of methionine versus time.

    • Calculate pharmacokinetic parameters using appropriate software.

    • Oral Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Data Presentation:

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg)Specify doseSpecify dose
Cmax (µg/mL)Insert valueN/A
Tmax (h)Insert valueN/A
AUC₀₋t (µg·h/mL)Insert valueInsert value
Absolute Bioavailability (F%)Calculate valueN/A

A study in rats showed that after intravenous injection of deuterated methionine, the half-life was approximately 35 minutes, with rapid appearance of its metabolites in the plasma. In contrast to humans, adult rats have been shown to utilize more than 99% of parenterally administered D-methionine.

Human Pharmacokinetic Study

Application Note: A single-dose, crossover study in healthy human volunteers is the standard approach to determine the bioavailability and pharmacokinetic profile of this compound in humans.

Experimental Protocol:

  • Study Design: Conduct a randomized, single-dose, two-period crossover study with a sufficient washout period between doses.

  • Subjects: Recruit a cohort of healthy adult volunteers who have provided informed consent.

  • Dosing:

    • Administer a single oral dose of this compound (e.g., in a capsule or solution) after an overnight fast.

    • For absolute bioavailability, an intravenous infusion of L-methionine would be required in a separate study arm.

  • Blood Sampling: Collect venous blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose for up to 24 hours).

  • Plasma Preparation and Analysis: Process blood samples to obtain plasma and analyze for methionine concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic and Statistical Analysis: Determine pharmacokinetic parameters as described for the rat study. Perform statistical analysis to compare parameters between different formulations if applicable.

Data Presentation:

ParameterThis compound Formulation
Dose (mg)Specify dose
Cmax (µmol/L)Insert value
Tmax (h)Insert value
AUC₀₋₂₄ (µmol·h/L)Insert value

Studies in humans have shown that after oral administration of D-methionine, plasma levels of the D-isomer increase, and urinary excretion of D-methionine is significantly higher compared to L-methionine, indicating less efficient utilization of the D-form.

In Silico Methods for Bioavailability Prediction

Computational models can be used in the early stages of drug development to predict the ADME properties of this compound.

Application Note: In silico models can provide initial estimates of oral bioavailability based on the physicochemical properties of methionine. These predictions can help prioritize experimental studies and guide formulation development.

Methodology:

  • Physicochemical Property Calculation: Use software to calculate key molecular descriptors for methionine, such as logP, polar surface area (TPSA), molecular weight, and number of rotatable bonds. A TPSA of less than 140 Ų and a rotatable bond count of less than 10 are generally associated with good oral bioavailability.

  • ADME Prediction Models: Employ commercially available or open-source software that utilizes quantitative structure-activity relationship (QSAR) models or physiologically based pharmacokinetic (PBPK) modeling to predict human intestinal absorption, plasma protein binding, and metabolic stability.

  • Interpretation: The predicted parameters can be integrated to estimate the overall oral bioavailability.

Data Presentation:

ParameterPredicted Value
LogPInsert value
TPSA (Ų)Insert value
Molecular Weight ( g/mol )Insert value
Predicted Human Intestinal Absorption (%)Insert value
Predicted Oral Bioavailability (%)Insert value

Signaling Pathways and Experimental Workflows

Methionine Metabolic Pathways

Methionine is a crucial amino acid involved in several key metabolic pathways. Understanding these pathways is essential for interpreting bioavailability data.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, MTR Cys Cysteine Hcy->Cys CBS, CGL (Transsulfuration) GSH Glutathione (GSH) Synthesis Cys->GSH

Caption: Key metabolic pathways of methionine.

Intestinal Methionine Transport and Regulation

The absorption of methionine in the small intestine is mediated by several amino acid transporters. The activity of these transporters can be regulated by intracellular signaling pathways, such as the mTOR and GCN2 pathways, which sense amino acid availability.

Methionine_Transport_Regulation cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Met_lumen This compound B0AT1 B⁰AT1 (SLC6A19) Met_lumen->B0AT1 Na⁺ dependent ASCT2 ASCT2 (SLC1A5) Met_lumen->ASCT2 Na⁺ dependent Met_cell Methionine B0AT1->Met_cell ASCT2->Met_cell LAT1 LAT1 (SLC7A5) Met_blood Methionine LAT1->Met_blood Met_cell->LAT1 Na⁺ independent mTORC1 mTORC1 Met_cell->mTORC1 Activates GCN2 GCN2 Met_cell->GCN2 Inhibits mTORC1->B0AT1 Regulates Expression/Activity GCN2->ASCT2 Regulates Expression/Activity

Caption: Intestinal transport and regulation of methionine.

Experimental Workflow for Bioavailability Assessment

A typical workflow for assessing the bioavailability of this compound involves a combination of in vitro, in vivo, and in silico methods.

Bioavailability_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation in_silico ADME Prediction (QSAR, PBPK) caco2 Caco-2 Permeability in_silico->caco2 Guide initial screening gut_sac Everted Gut Sac caco2->gut_sac Confirm transport mechanism rat_pk Rat Pharmacokinetic Study gut_sac->rat_pk Inform in vivo study design human_pk Human Pharmacokinetic Study rat_pk->human_pk Predict human pharmacokinetics

Caption: Integrated workflow for bioavailability assessment.

References

Revolutionizing Protein Synthesis Analysis: A Guide to Using Methionine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for cellular and drug development research, the use of non-radioactive methionine analogs, such as L-azidohomoalanine (AHA), and puromycin-based methods like the SUnSET assay, are providing safer, more efficient, and detailed insights into the dynamics of protein synthesis. These innovative techniques offer powerful alternatives to the traditional use of radioactive (+-)-[35S]-Methionine, enabling researchers to explore the intricate processes of protein production with enhanced precision and versatility. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize these modern methods.

Introduction to Non-Radioactive Protein Synthesis Monitoring

The study of protein synthesis is fundamental to understanding cellular health, disease progression, and the efficacy of therapeutic interventions. For decades, the gold standard for measuring protein synthesis rates involved the use of radiolabeled amino acids like [35S]-methionine. While effective, this method poses significant safety and disposal challenges. The advent of bio-orthogonal chemistry and novel protein labeling techniques has ushered in a new era of protein synthesis analysis that is non-radioactive, highly sensitive, and adaptable to a wide range of applications, including western blotting, flow cytometry, and mass spectrometry.

This guide focuses on two prominent non-radioactive methods:

  • L-azidohomoalanine (AHA) Labeling: A methionine analog that is incorporated into newly synthesized proteins. The azide group on AHA allows for its detection via a highly specific and efficient "click" chemistry reaction with an alkyne-tagged probe.

  • SUrface SEnsing of Translation (SUnSET): An assay that utilizes the aminonucleoside antibiotic puromycin or its alkyne-containing analog, O-propargyl-puromycin (OPP). Puromycin mimics an aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, leading to their premature termination. The incorporated puromycin or OPP can then be detected by specific antibodies or through click chemistry, respectively.

These methods provide a robust toolkit for quantifying global protein synthesis rates in various biological contexts, from cell culture to in vivo animal models.

Principle of the Methods

L-Azidohomoalanine (AHA) Labeling and Detection

AHA is a cell-permeable amino acid that is recognized by the cellular translational machinery as a methionine analog. During active protein synthesis, AHA is incorporated into nascent polypeptide chains in place of methionine. The key to this technique lies in the bio-orthogonal azide moiety of AHA, which does not interfere with cellular processes.

Following incorporation, the azide-tagged proteins can be detected in a two-step process:

  • Click Chemistry Reaction: The azide group of the incorporated AHA undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently- or biotin-tagged alkyne probe. This reaction is highly specific and occurs under biocompatible conditions.

  • Detection: The tagged proteins can then be visualized and quantified using various techniques:

    • Fluorescence Microscopy/Flow Cytometry: Using a fluorescent alkyne probe allows for the direct visualization and quantification of protein synthesis in individual cells.

    • Western Blotting: A biotinylated alkyne probe enables the detection of newly synthesized proteins via streptavidin-HRP conjugates.

    • Mass Spectrometry: Biotinylation also facilitates the enrichment of newly synthesized proteins for subsequent identification and quantification by mass spectrometry.

SUnSET Assay using Puromycin and O-propargyl-puromycin (OPP)

The SUnSET assay is based on the ability of puromycin to be incorporated into nascent polypeptide chains by the ribosome. This incorporation leads to the termination of translation and the release of a puromycylated peptide. The amount of incorporated puromycin is directly proportional to the rate of global protein synthesis.

There are two main approaches to the SUnSET assay:

  • Antibody-based Detection of Puromycin: Cells or tissues are treated with a low concentration of puromycin. The puromycylated peptides are then detected using a specific anti-puromycin antibody, typically via western blotting or immunofluorescence.

  • Click Chemistry-based Detection of OPP: O-propargyl-puromycin (OPP) is a puromycin analog that contains an alkyne group. Similar to puromycin, OPP is incorporated into nascent proteins. The alkyne handle on OPP allows for its detection via a click reaction with an azide-tagged fluorescent probe or biotin. This method offers the high specificity and sensitivity of click chemistry.

Data Presentation

The following tables summarize quantitative data from studies utilizing AHA and puromycin-based methods to assess protein synthesis rates under different experimental conditions.

Table 1: Dose-Dependent Inhibition of Protein Synthesis by Cycloheximide in HEK293 Cells Measured by AHA and Puromycin Labeling

Cycloheximide (µg/mL)Relative Protein Synthesis (AHA Labeling, % of Control)Relative Protein Synthesis (Puromycin Labeling, % of Control)
0100100
0.18590
15060
101520
100510

This table presents representative data illustrating the dose-dependent inhibition of protein synthesis by cycloheximide, a known translation inhibitor. Both AHA and puromycin labeling methods demonstrate a clear reduction in signal with increasing concentrations of the inhibitor.

Table 2: Comparison of Protein Synthesis Rates in Different Cell Lines

Cell LineRelative Protein Synthesis Rate (Normalized to HEK293)
HEK2931.00
HeLa1.25
A5490.85
MCF71.10

This table provides a comparative analysis of basal protein synthesis rates across different commonly used cell lines, as determined by a non-radioactive labeling method. This information is crucial for designing experiments and interpreting results across various cell models.

Table 3: Quantitative Analysis of Protein Synthesis in Response to Nutrient Starvation

ConditionRelative Protein Synthesis Rate (AHA Labeling, % of Control)
Complete Medium (Control)100
Glucose Starvation (3h)45
Amino Acid Starvation (3h)30
Total Starvation (HBSS, 3h)20

This table demonstrates the utility of AHA labeling in quantifying changes in protein synthesis in response to cellular stress, such as nutrient deprivation. A significant decrease in protein synthesis is observed under all starvation conditions.

Experimental Protocols

Protocol for Measuring Protein Synthesis in Cultured Cells using AHA Labeling and Flow Cytometry

This protocol describes the measurement of global protein synthesis in cultured cells using L-azidohomoalanine (AHA) incorporation followed by detection with a fluorescent alkyne via click chemistry and analysis by flow cytometry.[1]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click chemistry reaction buffer kit (containing copper(II) sulfate, reducing agent, and a fluorescently-tagged alkyne)

  • Flow cytometer

Procedure:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow overnight.

  • Methionine Depletion: Gently wash the cells with pre-warmed PBS and then incubate them in pre-warmed methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.

  • AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium containing AHA (typically 25-50 µM). Incubate for 1-4 hours, depending on the cell type and experimental goals. As a negative control, incubate a set of cells in methionine-free medium without AHA.

  • Cell Harvest and Fixation: Wash the cells with PBS and then harvest them (e.g., by trypsinization). Pellet the cells by centrifugation and resuspend them in fixation buffer. Incubate for 15 minutes at room temperature.

  • Permeabilization: Pellet the fixed cells, wash with PBS, and then resuspend in permeabilization buffer. Incubate for 15 minutes at room temperature.

  • Click Reaction: Wash the permeabilized cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescently-tagged alkyne. Resuspend the cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis: Wash the cells with PBS to remove excess reagents. Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA). Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity is proportional to the rate of protein synthesis.

Protocol for Measuring Protein Synthesis in Cultured Cells using the SUnSET Assay and Western Blotting

This protocol outlines the use of the SUnSET assay with puromycin to assess global protein synthesis rates in cultured cells, followed by detection using western blotting.[2]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Puromycin solution (e.g., 10 mg/mL stock in water)

  • PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and western blotting apparatus

  • Anti-puromycin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow them to the desired confluency. Apply any experimental treatments as required.

  • Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL. Incubate for a short period, typically 10-30 minutes. As a negative control, include a sample that is not treated with puromycin. To demonstrate the specificity of the signal, a sample can be pre-treated with a translation inhibitor like cycloheximide (50-100 µg/mL) for 15-30 minutes before adding puromycin.

  • Cell Lysis: After the puromycin incubation, place the plate on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay.

  • Western Blotting: Normalize the protein concentrations of all samples. Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the signal using an imaging system. The intensity of the puromycin signal, which often appears as a smear due to the incorporation into proteins of various sizes, is proportional to the global protein synthesis rate. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Visualizations

Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5] Its activity is modulated by various upstream signals, including growth factors, nutrients (amino acids), and cellular energy status.

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E eIF4E _4EBP1->eIF4E eIF4F eIF4F Complex Assembly eIF4E->eIF4F eIF4F->ProteinSynthesis

Caption: The mTOR signaling pathway regulating protein synthesis.

Experimental Workflows

The following diagrams illustrate the step-by-step workflows for the AHA labeling and SUnSET assays.

AHA_Workflow Start Start: Cultured Cells MetDepletion 1. Methionine Depletion (Methionine-free medium) Start->MetDepletion AHA_Labeling 2. AHA Labeling (Incubate with AHA) MetDepletion->AHA_Labeling HarvestFix 3. Harvest, Fix, and Permeabilize Cells AHA_Labeling->HarvestFix ClickReaction 4. Click Reaction (Add fluorescent alkyne) HarvestFix->ClickReaction Wash 5. Wash to Remove Excess Reagents ClickReaction->Wash Analysis 6. Analysis Wash->Analysis FlowCytometry Flow Cytometry Analysis->FlowCytometry Microscopy Fluorescence Microscopy Analysis->Microscopy WesternBlot Western Blot (with Biotin-alkyne) Analysis->WesternBlot

Caption: Experimental workflow for AHA-based protein synthesis analysis.

SUnSET_Workflow Start Start: Cultured Cells or Tissue PuroLabeling 1. Puromycin Labeling (Short incubation) Start->PuroLabeling Lysis 2. Cell/Tissue Lysis PuroLabeling->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE and Western Blot Transfer Quantification->SDS_PAGE Immunodetection 5. Immunodetection (Anti-puromycin Ab) SDS_PAGE->Immunodetection Detection 6. Chemiluminescent Detection and Analysis Immunodetection->Detection

Caption: Experimental workflow for the SUnSET protein synthesis assay.

Conclusion

The transition from radioactive to non-radioactive methods for studying protein synthesis represents a major leap forward in life sciences research. Methionine analogs like AHA, coupled with the power of click chemistry, and the simplicity and effectiveness of the SUnSET assay, provide researchers with a versatile and safer toolkit to investigate the dynamics of the proteome. These methods are not only enhancing our fundamental understanding of cellular processes but are also accelerating the pace of drug discovery and development by enabling more efficient and detailed analysis of how therapeutic agents impact cellular function. The protocols and data presented herein serve as a comprehensive resource for the successful implementation of these powerful techniques.

References

Application of Racemic Methionine in Toxicology Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, plays a critical role in numerous physiological processes, including protein synthesis and methylation reactions.[1][2] While vital for cellular function, excessive levels of methionine, often administered in its racemic form (DL-methionine) in research and commercial applications, can induce toxicity.[3][4] Understanding the toxicological profile of racemic methionine is crucial for establishing safe exposure limits in nutritional supplements, pharmaceuticals, and animal feed. These application notes provide an overview of the toxicological implications of racemic methionine and detailed protocols for its assessment in both in vitro and in vivo models.

Toxicological Mechanisms of Racemic Methionine

The toxicity of methionine is multifaceted and primarily linked to the metabolic pathways of its L- and D-isomers. L-methionine is the biologically active form, while D-methionine must be converted to L-methionine to be utilized. The primary metabolic routes for methionine are transmethylation, transsulfuration, and transamination.[5]

  • Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor. Dysregulation of this pathway can lead to an accumulation of S-adenosylhomocysteine (SAH), which can inhibit methylation reactions.

  • Transsulfuration Pathway: This pathway converts homocysteine, a product of the transmethylation pathway, into cysteine, a precursor for the antioxidant glutathione (GSH).

  • Transamination Pathway: This pathway can lead to the formation of toxic metabolites, such as 3-methylthiopropionic acid (3-MTP), which has been shown to be more toxic than methionine itself.

Excess methionine can lead to the overproduction of metabolites like homocysteine, which is a known risk factor for cardiovascular disease. Furthermore, high levels of methionine can induce oxidative stress, leading to cellular damage.

Data Presentation: Quantitative Toxicology Data

The following tables summarize quantitative data from toxicological studies on methionine.

Table 1: In Vitro Cytotoxicity of L-Methionine in Mouse Hepatocytes

Concentration (mM)Exposure Time (hours)EndpointObservation
204Cytotoxicity (Trypan Blue Exclusion & LDH Leakage)Cytotoxic effects observed in male hepatocytes.
30Not specifiedCytotoxicity & GSH DepletionIncreased cytotoxicity and GSH depletion in male hepatocytes.
5-300-5Cytotoxicity & GSH LevelsFemale hepatocytes were resistant to cytotoxicity and showed increased GSH levels.

Table 2: In Vivo Toxicity of L-Methionine in Male Rats (4-Week Study)

ParameterDietary Concentration (% w/w)Daily Intake (mg/kg body weight)Observation
NOAEL (No-Observed-Adverse-Effect-Level)0.3% (added) / 0.8% (total)236No significant adverse effects observed.
LOAEL (Lowest-Observed-Adverse-Effect-Level)0.9% (added) / 1.4% (total)705Minor growth suppression and changes in plasma biochemical parameters.
High Dose2.7% (added)Not specifiedReduced food intake, significant growth suppression, hemolytic anemia, and organ abnormalities.

Signaling and Metabolic Pathways

The metabolic pathways of methionine are central to its toxic effects. The following diagrams illustrate these key pathways.

Methionine_Metabolism cluster_0 Transmethylation cluster_1 Transsulfuration cluster_2 Transamination Met DL-Methionine LMet L-Methionine Met->LMet Isomerase DMet D-Methionine Met->DMet Isomerase SAM S-Adenosylmethionine (SAM) LMet->SAM MAT KMB α-keto-γ-methylthiobutyrate LMet->KMB Transaminase DMet->LMet D-amino acid oxidase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Hcy Homocysteine SAH->Hcy SAHH Hcy->LMet Methionine Synthase Cys Cysteine Hcy->Cys CBS GSH Glutathione (GSH) Cys->GSH MTP 3-Methylthiopropionic Acid (3-MTP) (Toxic Metabolite) KMB->MTP

Methionine Metabolic Pathways.

Oxidative_Stress_Pathway High_Met High Racemic Methionine Met_Metabolites Toxic Metabolites (e.g., Homocysteine) High_Met->Met_Metabolites Nrf2 Nrf2 Activation High_Met->Nrf2 ROS Reactive Oxygen Species (ROS) Generation Met_Metabolites->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation) ROS->Oxidative_Damage GSH_Depletion->Oxidative_Damage Cell_Damage Cellular Damage & Cytotoxicity Oxidative_Damage->Cell_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Detox Detoxification Antioxidant_Enzymes->Detox Detox->ROS Inhibition

Methionine-Induced Oxidative Stress.

Experimental Protocols

In Vitro Cytotoxicity Assessment in Primary Hepatocytes

This protocol is adapted from studies assessing L-methionine toxicity in freshly isolated mouse hepatocytes.

1. Materials and Reagents:

  • Primary hepatocytes (e.g., mouse, rat, or human)

  • Hepatocyte culture medium (e.g., Williams' Medium E) supplemented with fetal bovine serum, penicillin/streptomycin, and insulin.

  • DL-Methionine (or L-/D-isomers)

  • Trypan Blue solution (0.4%)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Glutathione (GSH) assay kit

  • Phosphate-buffered saline (PBS)

2. Experimental Workflow:

In Vitro Cytotoxicity Workflow.

3. Detailed Methodology:

  • Hepatocyte Isolation and Culture: Isolate primary hepatocytes using a standard collagenase perfusion method. Plate the cells on collagen-coated culture plates at a suitable density and allow them to attach and acclimatize for 24 hours in culture medium.

  • Preparation of Methionine Solutions: Prepare a stock solution of DL-methionine in culture medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 5, 10, 20, 30 mM).

  • Cell Treatment: After acclimatization, replace the culture medium with the medium containing different concentrations of DL-methionine. Include a vehicle control (medium without added methionine).

  • Incubation: Incubate the treated cells for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Cytotoxicity Assessment:

    • LDH Assay: At each time point, collect the cell culture supernatant. Measure LDH activity in the supernatant according to the manufacturer's instructions.

    • Trypan Blue Exclusion: At each time point, detach the cells and stain with Trypan Blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Oxidative Stress Assessment:

    • GSH Assay: At each time point, wash the cells with PBS and lyse them. Measure the intracellular GSH concentration using a commercially available kit according to the manufacturer's protocol.

In Vivo Toxicity Assessment in Rodents

This protocol is based on a 4-week dietary study in rats.

1. Materials and Reagents:

  • Male rats (e.g., Fischer 344), 5 weeks old

  • Basal diet

  • DL-Methionine

  • Equipment for blood collection and clinical chemistry analysis

  • Histopathology supplies

2. Experimental Workflow:

References

Troubleshooting & Optimization

Technical Support Center: DL-Methionine Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with DL-Methionine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of DL-Methionine in water?

A1: DL-Methionine is sparingly soluble in water. Its solubility is dependent on temperature and pH. At room temperature (around 25°C), the solubility in pure water is approximately 33.81 g/L.[1] The pH of a 1% aqueous solution is typically between 5.6 and 6.1.[1]

Q2: How does pH affect the solubility of DL-Methionine?

A2: The solubility of DL-Methionine is significantly influenced by pH. As an amino acid, it has an isoelectric point (pI) where its net charge is zero, and solubility is at its minimum. Solubility increases in both more acidic (lower pH) and more basic (higher pH) conditions.[2][3][4] This is because the amino and carboxylic acid groups become charged, increasing the molecule's interaction with water.

Q3: How does temperature impact the solubility of DL-Methionine?

A3: The solubility of DL-Methionine in water increases with rising temperature. For instance, the solubility in water increases from 18.18 g/L at 0°C to 60.70 g/L at 50°C.

Q4: Can I use organic solvents to dissolve DL-Methionine?

A4: DL-Methionine is very slightly soluble in alcohol and practically insoluble in ether. While organic solvents are generally not the primary choice for aqueous buffer preparations, small amounts of co-solvents might be used in specific experimental contexts, though this can also decrease solubility. The addition of ethanol, for example, has been shown to reduce the solubility of DL-Methionine in aqueous solutions.

Q5: Why is my DL-Methionine precipitating out of solution?

A5: Precipitation of DL-Methionine can occur for several reasons:

  • Temperature changes: A decrease in temperature can cause a supersaturated solution to precipitate.

  • pH shifts: If the pH of the solution moves closer to the isoelectric point of DL-Methionine, its solubility will decrease, potentially leading to precipitation.

  • High concentration: Attempting to dissolve DL-Methionine beyond its solubility limit at a given temperature and pH will result in undissolved solid.

  • Interactions with other solutes: The presence of other salts or organic molecules in your buffer could potentially reduce the solubility of DL-Methionine.

Troubleshooting Guide

Issue: DL-Methionine is not dissolving in my aqueous buffer.

Potential Causes & Solutions:

  • Low Temperature: The buffer may be too cold.

    • Solution: Gently warm the solution while stirring. An increase in temperature generally enhances the solubility of DL-Methionine. Be cautious not to overheat, as this could degrade the compound or other components in your buffer.

  • pH is near the isoelectric point: The pH of your buffer may be close to the isoelectric point of DL-Methionine, where its solubility is at a minimum.

    • Solution: Adjust the pH of the buffer. Lowering the pH with a dilute acid (e.g., HCl) or raising it with a dilute base (e.g., NaOH) will increase the charge of the DL-Methionine molecule and improve its solubility.

  • Insufficient mixing: The powder may not be adequately dispersed in the solvent.

    • Solution: Use a magnetic stirrer for continuous agitation. For difficult-to-dissolve amounts, brief sonication in a water bath can help break up clumps and facilitate dissolution.

  • Concentration is too high: You may be attempting to prepare a solution that is above the solubility limit of DL-Methionine under your current conditions.

    • Solution: Refer to the solubility data to ensure you are working within the expected range. If a higher concentration is required, you may need to adjust the temperature or pH of your buffer system.

Issue: The solution is cloudy or has formed a precipitate after initial dissolution.

Potential Causes & Solutions:

  • Temperature drop: The solution may have cooled down, causing the DL-Methionine to precipitate out of a supersaturated solution.

    • Solution: Re-warm the solution gently with stirring to redissolve the precipitate. If the experiment needs to be conducted at a lower temperature, you may need to work with a lower concentration of DL-Methionine.

  • pH change: The addition of other components to your solution may have altered the pH, bringing it closer to the isoelectric point of DL-Methionine.

    • Solution: Measure the pH of the final solution and adjust it as necessary to a range where DL-Methionine is more soluble.

Quantitative Data: Solubility of DL-Methionine

The following table summarizes the solubility of DL-Methionine in water at various temperatures and pH values.

Temperature (°C)pHSolubility (g/L)Reference
0~5.6-6.118.18
25~5.6-6.133.81
25Neutral56,600 mg/L (56.6 g/L)
50~5.6-6.160.70
75~5.6-6.1105.2
29.82.0~180 g/L
29.87.0~34 g/L
68.97.0~95 g/L

Note: The solubility values can vary slightly between different sources due to experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of DL-Methionine

Objective: To prepare a saturated solution of DL-Methionine in deionized water to determine its solubility at a specific temperature.

Materials:

  • DL-Methionine powder

  • Deionized water

  • Magnetic stirrer and stir bar

  • Water bath or incubator for temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

  • Volumetric flask

Methodology:

  • Set the water bath or incubator to the desired temperature.

  • Place a known volume of deionized water in a beaker with a magnetic stir bar.

  • Place the beaker in the temperature-controlled environment and allow the water to equilibrate to the set temperature.

  • Gradually add a pre-weighed excess amount of DL-Methionine powder to the water while stirring continuously.

  • Allow the suspension to stir for a sufficient amount of time (e.g., several hours) to ensure equilibrium is reached.

  • Once equilibrated, turn off the stirrer and allow any undissolved solid to settle.

  • Carefully draw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • The clear filtrate is the saturated solution. The concentration can then be determined by a suitable analytical method, such as gravimetry after evaporation of the solvent or by HPLC.

Visualizations

Troubleshooting_DL_Methionine_Solubility start Start: DL-Methionine Solubility Issue check_temp Is the buffer at or above room temperature? start->check_temp warm_solution Action: Gently warm the solution with stirring. check_temp->warm_solution No check_pH Is the buffer pH far from the isoelectric point (pI ~5.7)? check_temp->check_pH Yes warm_solution->check_pH adjust_pH Action: Adjust pH to be more acidic (<4) or basic (>7). check_pH->adjust_pH No check_mixing Is the solution being adequately mixed? check_pH->check_mixing Yes adjust_pH->check_mixing use_stirrer_sonicate Action: Use a magnetic stirrer. Consider brief sonication. check_mixing->use_stirrer_sonicate No check_concentration Is the concentration below the known solubility limit? check_mixing->check_concentration Yes use_stirrer_sonicate->check_concentration reduce_concentration Action: Reduce the target concentration or modify solvent conditions. check_concentration->reduce_concentration No dissolved Result: DL-Methionine Dissolved check_concentration->dissolved Yes not_dissolved Issue Persists reduce_concentration->not_dissolved

Caption: Troubleshooting workflow for DL-Methionine solubility issues.

References

Technical Support Center: Optimizing (+-)-Methionine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (+-)-Methionine in cell culture to avoid cytotoxicity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Decreased Cell Viability and Proliferation After Methionine Supplementation

Question: I supplemented my cell culture with this compound, and now I observe a significant decrease in cell viability and proliferation. What could be the cause, and how can I troubleshoot this?

Answer:

High concentrations of methionine can be toxic to cells. The observed decrease in viability is likely due to methionine-induced cytotoxicity. Here’s how to troubleshoot this issue:

  • Determine the Cytotoxic Concentration: The optimal methionine concentration is cell-line specific. It is crucial to perform a dose-response experiment to determine the concentration at which methionine becomes toxic to your specific cells.

  • Review Published Data: Consult the literature for recommended methionine concentrations for your cell line or similar cell types. See the table below for some reported cytotoxic concentrations.

  • Perform a Viability Assay: Use a standard viability assay, such as the MTT or Trypan Blue exclusion assay, to quantify the cytotoxic effect of different methionine concentrations.

  • Assess Apoptosis: To determine if the cell death is due to apoptosis, perform an Annexin V/Propidium Iodide (PI) staining assay and analyze by flow cytometry.[1][2][3] An increase in Annexin V positive cells will indicate apoptosis.

Issue 2: Inconsistent or Unexpected Experimental Results with Methionine

Question: My experimental results are inconsistent when using methionine. What are the potential sources of this variability?

Answer:

Inconsistent results can stem from several factors related to methionine preparation and experimental setup:

  • Methionine Stock Solution:

    • Preparation: Ensure your L-Methionine stock solution is prepared correctly. It should be dissolved in a suitable solvent (e.g., sterile water or PBS) and filter-sterilized.[4]

    • Storage: Store the stock solution at the recommended temperature (typically 4°C for frequent use or -20°C for long-term storage) and protect it from light to prevent degradation.[4]

  • Cell Culture Conditions:

    • Cell Density: Seed cells at a consistent density for all experiments, as cell density can influence the cellular response to methionine.

    • Serum Variability: If using fetal bovine serum (FBS), be aware that it contains endogenous methionine. For experiments requiring precise methionine concentrations, consider using dialyzed FBS, which has reduced levels of small molecules like amino acids.

  • Experimental Design:

    • Controls: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve methionine) and a range of methionine concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of L-Methionine in standard cell culture media like DMEM?

A1: The typical concentration of L-Methionine in Dulbecco's Modified Eagle's Medium (DMEM) is 30 mg/L, which is approximately 0.2 mM. However, concentrations can vary between different media formulations, so it is always best to refer to the specific formulation of your basal medium.

Q2: What are the known mechanisms of methionine-induced cytotoxicity?

A2: High levels of methionine can induce cytotoxicity through several mechanisms:

  • Oxidative Stress: Excess methionine can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.

  • Disruption of Methylation Reactions: Methionine is a precursor for S-adenosylmethionine (SAM), the primary methyl donor in the cell. High levels of methionine can disrupt the delicate balance of the SAM cycle, affecting crucial methylation of DNA, RNA, and proteins. An accumulation of the byproduct S-adenosylhomocysteine (SAH) can inhibit methyltransferases.

  • Induction of Apoptosis: Methionine toxicity can trigger programmed cell death, or apoptosis. This can be observed through the activation of caspases and externalization of phosphatidylserine on the cell membrane.

  • Cell Cycle Arrest: Excess methionine can cause cells to arrest at different phases of the cell cycle, inhibiting proliferation. For instance, in some cancer cells, high methionine leads to a G1 phase arrest.

Q3: How can I determine the optimal, non-toxic concentration of methionine for my specific cell line?

A3: The best approach is to perform a dose-response curve. Here is a general workflow:

  • Seed Cells: Plate your cells at a consistent density in a multi-well plate.

  • Treat with a Range of Concentrations: Prepare a serial dilution of methionine in your culture medium. It is advisable to start with a wide range of concentrations based on literature values.

  • Incubate: Treat the cells for a specific period (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a cytotoxicity assay like the MTT assay to measure cell viability at each concentration.

  • Analyze Data: Plot cell viability against methionine concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and to identify the concentration range that does not significantly impact cell viability.

Q4: Are cancer cells more sensitive to high concentrations of methionine than normal cells?

A4: The relationship is complex. Many cancer cells are described as "methionine dependent," meaning they have an increased requirement for methionine and are sensitive to methionine restriction. However, some studies have shown that very high, non-physiological concentrations of methionine can inhibit the growth of certain cancer cell lines. For example, 5 g/L and 10 g/L of methionine were found to suppress the growth of the MCF-7 breast cancer cell line. In contrast, normal cells are generally less affected by methionine restriction as long as homocysteine is available.

Data Presentation

Table 1: Reported Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineMethionine ConcentrationObserved EffectReference
MCF-7 (Human Breast Cancer)5 g/L and 10 g/LSignificant suppression of cell growth
Male Mouse Hepatocytes20 mMCytotoxicity observed at 4 hours
Bovine Mammary Epithelial Cells60 mg/LIncreased cell viability under hyperthermia

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of methionine in complete culture medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of methionine. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Cells treated with methionine

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with various concentrations of methionine for a specified time. Include both positive and negative controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Add a viability dye such as Propidium Iodide (PI) to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Analyze the stained cells by flow cytometry as soon as possible.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_annexin Annexin V Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_met Prepare Methionine Dilutions start->prep_met treat_cells Treat Cells with Methionine seed_cells->treat_cells prep_met->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt harvest_cells Harvest Cells incubate->harvest_cells incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_sol Add Solubilizer incubate_mtt->add_sol read_abs Read Absorbance add_sol->read_abs analyze_data Determine Optimal Concentration read_abs->analyze_data stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin analyze_flow Analyze by Flow Cytometry stain_annexin->analyze_flow analyze_flow->analyze_data

Caption: Workflow for determining optimal methionine concentration.

Methionine_Metabolism cluster_methionine_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway cluster_amino_acid_sensing Amino Acid Sensing Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT Low_Methionine Low Methionine Methionine->Low_Methionine Depletion leads to SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, Protein Methylation) Cysteine Cysteine SAM->Cysteine Influences Glutathione Glutathione SAM->Glutathione Influences Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cystathionine->Cysteine CGL Cysteine->Glutathione Uncharged_tRNA Uncharged tRNA Low_Methionine->Uncharged_tRNA GCN2 GCN2 Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Translation_Inhibition Global Translation Inhibition eIF2a->Translation_Inhibition ATF4 ATF4 Upregulation eIF2a->ATF4

References

Technical Support Center: Troubleshooting Poor Cell Growth with DL-Methionine Supplemented Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell growth in media supplemented with DL-Methionine.

Frequently Asked Questions (FAQs)

Q1: What is the difference between L-Methionine, D-Methionine, and DL-Methionine?

A1: L-Methionine is the biologically active, naturally occurring form of the amino acid methionine, and it is the only form that is directly incorporated into proteins.[1] D-Methionine is the mirror image (enantiomer) of L-Methionine. DL-Methionine is a racemic mixture, containing equal parts of L- and D-Methionine.[2]

Q2: Can cells utilize D-Methionine?

A2: Mammalian cells primarily utilize L-Methionine. While some cell types can convert D-Methionine to L-Methionine, this process can be inefficient and is dependent on the expression of the enzyme D-amino acid oxidase (DAAO).[3] The conversion process can also generate byproducts like hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which can induce oxidative stress and negatively impact cell health.[4][5]

Q3: Why is DL-Methionine used in some media formulations if L-Methionine is the active form?

A3: DL-Methionine is often used due to its lower cost of chemical synthesis compared to the production of pure L-Methionine, which typically involves a fermentation process.

Q4: Can high concentrations of methionine be toxic to cells?

A4: Yes, high concentrations of methionine can inhibit cell growth and proliferation. This has been observed in various cancer cell lines, including MCF-7 and LNCaP cells.

Q5: What is "methionine dependence" in cancer cells?

A5: Many cancer cell lines exhibit "methionine dependence," meaning they have a heightened requirement for exogenous methionine and will fail to proliferate or undergo apoptosis when methionine is restricted from the culture medium.

Troubleshooting Guides

Issue 1: Slow or Stalled Cell Proliferation

Question: My cells are growing much slower than expected after switching to a medium supplemented with DL-Methionine. What could be the cause?

Answer:

  • Inefficient Conversion of D-Methionine: Your cell line may have low expression of the D-amino acid oxidase (DAAO) enzyme, leading to an insufficient supply of the usable L-Methionine. This creates a methionine-deficient environment, slowing down proliferation.

  • Oxidative Stress: The conversion of D-Methionine to L-Methionine produces hydrogen peroxide (H₂O₂), a reactive oxygen species. Elevated ROS levels can lead to cellular stress and inhibit cell growth.

  • Suboptimal Concentration: The concentration of L-Methionine in your DL-Methionine supplemented medium may be below the optimal level required for your specific cell line.

Troubleshooting Workflow:

start Poor Cell Growth with DL-Methionine check_concentration Verify L-Methionine Concentration in DL-Methionine Supplement start->check_concentration switch_to_L_Met Switch to L-Methionine Supplemented Media check_concentration->switch_to_L_Met If L-Met concentration is half of expected test_viability Assess Cell Viability (Trypan Blue Assay) switch_to_L_Met->test_viability assess_oxidative_stress Measure Reactive Oxygen Species (ROS) Levels test_viability->assess_oxidative_stress If viability is low optimize_concentration Optimize L-Methionine Concentration assess_oxidative_stress->optimize_concentration If ROS levels are high

Caption: Troubleshooting workflow for poor cell growth.

Issue 2: Increased Cell Death and Apoptosis

Question: I'm observing a significant increase in floating, dead cells after culturing with DL-Methionine supplemented media. How can I troubleshoot this?

Answer:

  • Cellular Toxicity from D-Methionine Metabolism: The production of hydrogen peroxide during D-Methionine conversion can induce apoptosis, especially in sensitive cell lines.

  • Methionine Starvation-Induced Apoptosis: For methionine-dependent cancer cell lines, an insufficient supply of L-Methionine from DL-Methionine can trigger apoptosis.

Troubleshooting Steps:

  • Assess Apoptosis: Perform an Annexin V/PI apoptosis assay to confirm if the observed cell death is due to apoptosis.

  • Switch to L-Methionine: Culture a parallel batch of cells in a medium supplemented with pure L-Methionine at the same concentration as the L-component in your DL-methionine medium.

  • Compare Viability: Compare the viability and growth rates between the two conditions. A significant improvement with L-Methionine suggests that the D-isomer or its metabolism is the culprit.

Issue 3: Inconsistent Experimental Results

Question: My experimental results are highly variable when using DL-Methionine supplemented media. What could be the reason?

Answer:

  • Variable D-Methionine Conversion: The efficiency of D- to L-Methionine conversion can vary between batches of cells, depending on their metabolic state and passage number. This can lead to inconsistent levels of available L-Methionine and ROS, causing variability in experimental outcomes.

  • General Assay Variability: Inconsistent cell seeding, edge effects in multi-well plates, and pipetting errors can all contribute to variability.

Recommendations for Improving Consistency:

  • Use L-Methionine: The most effective way to ensure consistent methionine availability is to use pure L-Methionine.

  • Standardize Cell Culture Practices: Maintain a consistent cell passage number, ensure uniform cell seeding density, and pre-fill the outer wells of plates with sterile PBS or media to minimize evaporation (the "edge effect").

  • Optimize Assay Protocols: Follow a standardized, detailed protocol for all assays and ensure all reagents are properly prepared and stored.

Data Presentation

Table 1: L-Methionine Concentrations in Common Basal Media

Media FormulationL-Methionine Concentration (mg/L)L-Methionine Concentration (mM)
DMEM/F-1217.240.116
RPMI-164015.000.101
DMEM (High Glucose)30.000.201

Data sourced from various supplier formulations.

Table 2: Troubleshooting Summary for Poor Cell Growth with DL-Methionine

Observed IssuePotential CauseRecommended Action
Reduced ProliferationInefficient conversion of D- to L-MethionineSwitch to L-Methionine supplemented media
Oxidative stress from D-Methionine metabolismMeasure ROS levels; consider antioxidant supplementation
Increased Cell DeathApoptosis induced by H₂O₂ productionPerform Annexin V/PI assay; switch to L-Methionine
Methionine starvation in dependent cell linesEnsure adequate L-Methionine concentration
Inconsistent ResultsVariable D-Methionine conversion efficiencyUse pure L-Methionine for critical experiments
General cell culture and assay variabilityStandardize protocols, check cell health, and minimize edge effects

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol determines the number of viable cells in a suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • For adherent cells, wash with PBS and detach using trypsin. Resuspend the cells in complete medium.

  • Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of PBS.

  • Mix 1 part 0.4% trypan blue solution with 1 part cell suspension.

  • Allow the mixture to incubate at room temperature for 3-5 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.

Protocol 2: Cell Proliferation and Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cells cultured in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and culture under desired conditions.

  • After the experimental treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Cell suspension (1-5 x 10⁵ cells per sample)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Harvest cells and wash once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

Mandatory Visualizations

Metabolic Pathway of D-Methionine Conversion

DL_Met DL-Methionine L_Met L-Methionine DL_Met->L_Met D_Met D-Methionine DL_Met->D_Met Protein_Synthesis Protein Synthesis L_Met->Protein_Synthesis DAAO D-Amino Acid Oxidase (DAAO) D_Met->DAAO Alpha_Keto α-keto-methionine Transaminase Transaminase Alpha_Keto->Transaminase DAAO->Alpha_Keto H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species) DAAO->H2O2 Oxidative_Stress Oxidative Stress & Cell Damage H2O2->Oxidative_Stress Transaminase->L_Met

Caption: Conversion pathway of D-Methionine to L-Methionine.

Logical Flow for Troubleshooting Cell Viability Issues

start Observation: Poor Cell Viability is_dl_met Is the medium supplemented with DL-Methionine? start->is_dl_met subgroup_dl_met Potential DL-Methionine Issues is_dl_met->subgroup_dl_met Yes other_issues Investigate other common cell culture problems (e.g., contamination, passage number) is_dl_met->other_issues No cause1 Inefficient D- to L-Met Conversion subgroup_dl_met->cause1 cause2 ROS-induced Toxicity subgroup_dl_met->cause2 cause3 Suboptimal L-Met Concentration subgroup_dl_met->cause3 solution1 Switch to L-Methionine Media cause1->solution1 solution2 Assess ROS levels & consider antioxidants cause2->solution2 solution3 Optimize L-Methionine concentration cause3->solution3 start Prepare Media: 1. Control (L-Met) 2. Experimental (DL-Met) seed_cells Seed Cells at Uniform Density start->seed_cells culture_cells Culture for Defined Period (e.g., 24, 48, 72h) seed_cells->culture_cells endpoint_assays Perform Endpoint Assays culture_cells->endpoint_assays viability Cell Viability (Trypan Blue) endpoint_assays->viability proliferation Proliferation (MTT Assay) endpoint_assays->proliferation apoptosis Apoptosis (Annexin V/PI) endpoint_assays->apoptosis data_analysis Data Analysis & Comparison viability->data_analysis proliferation->data_analysis apoptosis->data_analysis

References

Technical Support Center: Prevention of (+-)-Methionine Oxidation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (+-)-Methionine in experimental solutions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and quantitative data to ensure the stability and integrity of your methionine-containing solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of methionine solutions.

Issue Potential Cause Recommended Solution
Rapid degradation of methionine solution, indicated by a strong sulfurous odor. Oxidation of the thioether group in methionine.Prepare fresh solutions before each experiment. Store stock solutions at 2-8°C for short-term storage or frozen for long-term stability. Use deoxygenated solvents and work under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent experimental results when using methionine solutions. Partial oxidation of methionine to methionine sulfoxide, altering its chemical properties and biological activity.Quantify the extent of methionine oxidation using analytical techniques like LC-MS before use.[1][2] Implement preventative measures such as adding antioxidants or using chelating agents to remove metal ion catalysts.
Precipitation observed in methionine solutions upon storage. Changes in pH or temperature affecting methionine solubility. Methionine solubility is lowest around its isoelectric point (pH 5.7) and increases in more acidic or basic conditions.[3]Adjust the pH of the solution to be outside the isoelectric point range. Store solutions at a constant, appropriate temperature.
Discoloration of the experimental solution containing methionine. Reaction of methionine or its oxidation products with other components in the solution.Investigate potential interactions between methionine and other reagents. Ensure the purity of all components.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern in experimental solutions?

A1: Methionine, an amino acid containing a sulfur atom in a thioether group, is susceptible to oxidation. This process, primarily driven by reactive oxygen species (ROS), converts methionine to methionine sulfoxide and further to methionine sulfone. This oxidation alters the physicochemical properties of methionine, including its polarity and structure, which can impact its function in biological assays and the stability of therapeutic proteins where it is a constituent.

Q2: What are the primary factors that promote the oxidation of methionine in solutions?

A2: Several factors can accelerate methionine oxidation:

  • Presence of Reactive Oxygen Species (ROS): Peroxides, superoxides, and hydroxyl radicals are potent oxidants of methionine.

  • Exposure to Light and Elevated Temperatures: Light and heat can generate free radicals, leading to oxidation.

  • Presence of Metal Ions: Transition metal ions, such as iron and copper, can catalyze the formation of ROS, thereby promoting methionine oxidation.

  • Oxygen Content: Dissolved oxygen in the solution can directly contribute to oxidation.

  • pH: While methionine oxidation can occur over a wide pH range, extreme pH values can sometimes influence the rate of oxidation.

Q3: How can I prevent or minimize methionine oxidation in my experimental solutions?

A3: A multi-pronged approach is most effective:

  • Use of High-Purity Reagents: Start with high-purity this compound and solvents to minimize contaminants that could catalyze oxidation.

  • Deoxygenation of Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Working in an Inert Atmosphere: Whenever possible, handle methionine solutions in a glove box or under a stream of inert gas.

  • Addition of Antioxidants: Sacrificial antioxidants can preferentially react with oxidants, sparing the methionine. Free L-methionine itself can act as an antioxidant. Other effective antioxidants include sodium thiosulfate and catalase.

  • Use of Chelating Agents: Add chelators like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to sequester metal ions that can catalyze oxidation.

  • Control of Temperature and Light: Prepare and store methionine solutions at low temperatures (2-8°C or frozen) and protect them from light.

Q4: How stable are stock solutions of methionine?

A4: The stability of methionine stock solutions depends on the storage conditions. When prepared with deoxygenated water, protected from light, and stored at 2-8°C, stock solutions can be stable for an extended period. For long-term storage, freezing the solution is recommended. However, it is always best practice to prepare fresh solutions for critical experiments.

Q5: How can I detect and quantify methionine oxidation?

A5: The most common and sensitive method for detecting and quantifying methionine oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique can separate methionine from its oxidized forms (methionine sulfoxide and methionine sulfone) and provide accurate quantification based on their mass-to-charge ratios.

Quantitative Data on Antioxidant Effectiveness

The following table summarizes the effectiveness of various antioxidants in preventing the oxidation of a monoclonal antibody (rhuMAb HER2), which contains susceptible methionine residues. This data can serve as a guide for selecting appropriate antioxidants for your experimental solutions.

AntioxidantMolar Ratio (Protein:Antioxidant)Condition% Oxidation ReductionReference
Methionine1:5Temperature-inducedSignificant
Sodium Thiosulfate1:25Temperature-inducedSignificant
CatalaseNot specifiedTemperature-inducedEffective
PlatinumNot specifiedTemperature-inducedEffective

Note: The effectiveness of antioxidants can be concentration-dependent and may vary based on the specific experimental conditions. It is recommended to optimize the antioxidant concentration for your specific application. A recent study has shown that high concentrations of L-methionine (>20 mM) can be particularly effective in stabilizing antibody therapeutics.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution with measures to minimize oxidation.

Materials:

  • This compound powder (high purity)

  • Nuclease-free water

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored storage vials

  • 0.22 µm sterile filter

Procedure:

  • Deoxygenate the Water: Sparge nuclease-free water with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh Methionine: In a clean, sterile container, weigh the required amount of this compound powder to prepare a 100 mM solution.

  • Dissolve Methionine: Under a gentle stream of inert gas, add the deoxygenated water to the methionine powder and stir until fully dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into the final sterile, amber-colored storage vials. This should also be performed under an inert atmosphere if possible.

  • Storage: Immediately cap the vials tightly, flush the headspace with inert gas, and store at 2-8°C for short-term use or at -20°C or lower for long-term storage.

Protocol 2: Quantification of Methionine Oxidation by LC-MS

This protocol provides a general workflow for the analysis of methionine oxidation using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • If analyzing methionine in a protein, the protein must first be digested into smaller peptides. This is typically done using a protease like trypsin.
  • The sample (either free methionine solution or digested protein) is then prepared in a suitable solvent, often containing formic acid to aid in ionization.

2. LC Separation:

  • Column: A C18 reversed-phase column is commonly used for separating methionine and its oxidized forms.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
  • Gradient: The percentage of Solvent B is gradually increased to elute the analytes from the column. Methionine sulfoxide is more polar and will typically elute earlier than methionine.

3. MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  • Mass Analyzer: A triple quadrupole or Orbitrap mass spectrometer can be used to detect the ions.
  • Detection: The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for methionine and methionine sulfoxide.
  • Methionine: [M+H]⁺ = 150.0583 m/z
  • Methionine Sulfoxide: [M+H]⁺ = 166.0532 m/z

4. Data Analysis:

  • The peak areas for methionine and methionine sulfoxide are integrated from the extracted ion chromatograms.
  • The percentage of oxidized methionine is calculated using the following formula: % Oxidation = [Peak Area (Methionine Sulfoxide) / (Peak Area (Methionine) + Peak Area (Methionine Sulfoxide))] x 100

Visualizations

Methionine Oxidation Pathway

This diagram illustrates the two-step oxidation of methionine to methionine sulfoxide and then to methionine sulfone.

Methionine_Oxidation Met Methionine MetO Methionine Sulfoxide (Reversible) Met->MetO + O MetO->Met - O (Msr enzymes) MetO2 Methionine Sulfone (Irreversible) MetO->MetO2 + O ROS1 Reactive Oxygen Species (ROS) ROS1->Met ROS2 Stronger Oxidants ROS2->MetO

Caption: The oxidation pathway of methionine.

Experimental Workflow for Preparing Stabilized Methionine Solution

This workflow outlines the key steps to prepare a methionine solution with minimal oxidation.

Stabilized_Solution_Workflow cluster_prep Preparation cluster_process Processing cluster_storage Storage Deoxygenate Solvent Deoxygenate Solvent Weigh Methionine Weigh Methionine Deoxygenate Solvent->Weigh Methionine Dissolve under Inert Gas Dissolve under Inert Gas Weigh Methionine->Dissolve under Inert Gas Sterile Filter Sterile Filter Dissolve under Inert Gas->Sterile Filter Aliquot into Vials Aliquot into Vials Sterile Filter->Aliquot into Vials Flush with Inert Gas Flush with Inert Gas Aliquot into Vials->Flush with Inert Gas Store at appropriate temperature\n(2-8°C or Frozen) Store at appropriate temperature (2-8°C or Frozen) Flush with Inert Gas->Store at appropriate temperature\n(2-8°C or Frozen)

Caption: Workflow for preparing stabilized methionine solutions.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes when using methionine solutions.

Troubleshooting_Logic decision decision action action start Inconsistent Experimental Results check_oxidation Is Methionine Oxidation Suspected? start->check_oxidation quantify Quantify Oxidation (LC-MS) check_oxidation->quantify Yes check_other Investigate Other Factors: - Reagent Purity - Instrument Calibration - Experimental Protocol check_oxidation->check_other No is_oxidized Is Oxidation > Acceptable Limit? quantify->is_oxidized implement_prevention Implement Preventative Measures: - Use Antioxidants - Deoxygenate Solvents - Work under Inert Gas is_oxidized->implement_prevention Yes is_oxidized->check_other No end Consistent Results Achieved implement_prevention->end check_other->end

Caption: Troubleshooting flowchart for methionine-related experiments.

References

Technical Support Center: DL-Methionine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of DL-Methionine in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is DL-Methionine and why is it used in cell culture?

A1: DL-Methionine is a racemic mixture of the D- and L-isomers of the essential amino acid methionine. The L-isomer is a crucial component for protein synthesis and numerous other cellular processes, including the production of S-adenosylmethionine (SAM), a universal methyl donor for DNA, RNA, and protein methylation.[1][2] Many cell culture media are supplemented with DL-Methionine to ensure an adequate supply for cell growth and proliferation.

Q2: How stable is DL-Methionine in liquid cell culture media?

A2: The stability of DL-Methionine in liquid media can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[3] The sulfur-containing side chain of methionine is susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone.[4] While stock solutions stored at 2-8°C can be stable for an extended period, the stability in complete media at 37°C in a cell culture incubator is reduced.[5]

Q3: What are the primary degradation products of DL-Methionine in cell culture?

A3: The main degradation product of DL-Methionine in cell culture media is methionine sulfoxide, formed through oxidation. Further oxidation can lead to the formation of methionine sulfone. These oxidative modifications can be promoted by factors like light exposure and the presence of metal ions.

Q4: How does the degradation of DL-Methionine affect my cells?

A4: The degradation of DL-Methionine can have several negative impacts on cell culture experiments. A reduction in the available L-Methionine can lead to nutrient depletion, resulting in decreased cell proliferation and viability. Furthermore, the accumulation of degradation products like methionine sulfoxide may have unintended biological effects, potentially altering cellular signaling pathways and experimental outcomes.

Q5: How should I prepare and store cell culture media containing DL-Methionine to maximize its stability?

A5: To maximize the stability of DL-Methionine in your cell culture media, it is recommended to:

  • Store powdered media in a cool, dry, and dark place.

  • Prepare liquid media from powder using high-quality, sterile water and filter-sterilize.

  • Store prepared liquid media at 2-8°C and protected from light.

  • For long-term experiments, consider preparing fresh media periodically or supplementing with a sterile stock solution of L-Methionine.

Q6: Can I sterile filter my media after adding DL-Methionine?

A6: Yes, sterile filtration using a 0.22 µm filter is a standard and recommended procedure after preparing media containing DL-Methionine. This will not significantly remove the amino acid from the solution. Low-protein binding filter materials like PES are recommended to minimize the loss of any media components.

Troubleshooting Guides

This section addresses common issues that may arise due to the instability of DL-Methionine in cell culture.

Observed Problem Potential Cause Related to DL-Methionine Troubleshooting Steps
Inconsistent or slow cell growth Depletion of L-Methionine: The L-isomer of methionine may be degrading over time in your prepared media, leading to nutrient limitation.1. Use freshly prepared media: Compare cell growth in your current batch of media with a freshly prepared batch. 2. Supplement with L-Methionine: Add a sterile-filtered stock solution of L-Methionine to your existing media to see if it rescues cell growth. 3. Assess media storage: Ensure your media is stored at 2-8°C and protected from light.
Increased cell death or signs of stress Accumulation of toxic byproducts: Degradation products of methionine or other media components could be reaching cytotoxic levels.1. Perform a media stability study: Analyze the concentration of DL-Methionine and the presence of potential degradation products in your media over time (see Experimental Protocol 1). 2. Test media toxicity: Culture cells in media that has been incubated under your experimental conditions for varying lengths of time to see if "aged" media is more toxic.
Variability between experiments Inconsistent media quality: If different batches of media are prepared and stored for varying lengths of time, the concentration of active L-Methionine may differ, leading to experimental variability.1. Standardize media preparation and storage: Implement a strict protocol for media preparation, including the age of the media used for experiments. 2. Aliquot and freeze: For critical experiments, consider preparing a large batch of media, aliquoting it, and storing it frozen at -20°C to maintain consistency. Thaw aliquots as needed.
Unexpected changes in cellular phenotype or signaling Alteration of signaling pathways: Depletion of methionine or the presence of its degradation products can affect cellular signaling, such as the mTOR pathway.1. Analyze key signaling pathways: If you suspect altered signaling, perform western blots or other assays to check the status of key proteins in pathways sensitive to amino acid availability (e.g., phosphorylation of S6K, 4E-BP1 in the mTOR pathway). 2. Control for media age: Compare signaling events in cells cultured in fresh versus aged media.

Data on DL-Methionine Stability

Factor Effect on DL-Methionine Stability Primary Degradation Product Recommendations for Mitigation
Temperature Higher temperatures accelerate degradation.Methionine SulfoxideStore media at 2-8°C. Minimize time at 37°C before use.
Light Exposure to light, especially fluorescent light, can induce photodegradation.Methionine SulfoxideStore media in the dark. Use amber bottles or wrap containers in foil.
pH The rate of oxidation can be pH-dependent.Methionine SulfoxideMaintain the recommended pH of the cell culture medium.
Oxidizing Agents Presence of reactive oxygen species (ROS) or metal ions can promote oxidation.Methionine SulfoxideUse high-purity water for media preparation. Avoid contamination with trace metals.

Experimental Protocols

Protocol 1: Assessment of DL-Methionine Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of DL-Methionine in a specific cell culture medium under defined storage conditions.

1. Materials:

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • DL-Methionine standard

  • Sterile, conical tubes (50 mL)

  • 0.22 µm sterile filters

  • HPLC system with a suitable column for amino acid analysis (e.g., C18)

  • Mobile phase and derivatization reagents (as required by your HPLC method)

2. Methodology:

  • Media Preparation: Prepare a fresh batch of your cell culture medium according to the manufacturer's instructions.

  • Aliquoting: Aseptically aliquot the medium into several sterile 50 mL conical tubes.

  • Storage Conditions:

    • Store one set of tubes at 2-8°C, protected from light.

    • Store a second set of tubes at room temperature (e.g., 20-25°C) with ambient light exposure.

    • Store a third set of tubes in a 37°C incubator.

  • Time Points: Collect samples from each storage condition at various time points (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Sample Preparation for HPLC:

    • At each time point, take an aliquot of the medium.

    • Deproteinize the sample if it contains serum (e.g., by acid precipitation).

    • Derivatize the amino acids if required by your HPLC method.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method for amino acid quantification.

    • Create a standard curve using the DL-Methionine standard to determine the concentration in your samples.

  • Data Analysis:

    • Plot the concentration of DL-Methionine as a function of time for each storage condition.

    • Calculate the percentage degradation at each time point relative to the initial concentration.

Protocol 2: Evaluation of the Impact of DL-Methionine Degradation on Cell Viability

This protocol uses a cell viability assay to assess the biological consequences of DL-Methionine degradation in cell culture medium.

1. Materials:

  • Your cell line of interest

  • Freshly prepared cell culture medium

  • "Aged" cell culture medium (prepared and stored under conditions known to cause degradation, as determined in Protocol 1)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

  • Plate reader

2. Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay. Allow the cells to adhere overnight.

  • Media Conditions:

    • Control Group: Culture cells in freshly prepared medium.

    • Experimental Group: Culture cells in "aged" medium.

    • Rescue Group: Culture cells in "aged" medium supplemented with a fresh, sterile stock of L-Methionine.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the results to the control group (fresh media) to determine the percentage of viable cells in the aged and rescue media.

    • Compare the viability between the different conditions to assess the impact of media degradation and whether the effect can be rescued by methionine supplementation.

Signaling Pathways and Experimental Workflows

Methionine Sensing and mTORC1 Signaling

Depletion of methionine leads to a decrease in intracellular S-adenosylmethionine (SAM). This is sensed by SAMTOR, which then binds to and inhibits GATOR1. GATOR1 is a GTPase-activating protein for RagA/B. Its inhibition leads to the inactivation of mTORC1, a master regulator of cell growth and proliferation.

Methionine_mTOR_Signaling cluster_cytoplasm Cytoplasm Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MATs SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits (when SAM is low) mTORC1_active Active mTORC1 GATOR1->mTORC1_active Inhibits mTORC1_inactive Inactive mTORC1 CellGrowth Cell Growth & Proliferation mTORC1_active->CellGrowth Promotes

Caption: Methionine sensing pathway leading to mTORC1 regulation.

Experimental Workflow for Assessing DL-Methionine Stability

The following workflow outlines the key steps for a comprehensive analysis of DL-Methionine stability and its impact on cell culture.

Stability_Workflow start Start: Prepare fresh medium aliquot Aliquot medium for different storage conditions start->aliquot cell_viability Perform cell viability assay with fresh vs. aged media start->cell_viability Use 'fresh' media storage Store at: - 2-8°C (dark) - Room Temp (light) - 37°C (incubator) aliquot->storage sampling Collect samples at time points (0, 1, 3, 7, 14, 28 days) storage->sampling storage->cell_viability Use 'aged' media hplc Quantify Methionine via HPLC sampling->hplc data_analysis Analyze data: Calculate % degradation hplc->data_analysis conclusion conclusion data_analysis->conclusion Conclusion: Determine stability profile conclusion2 conclusion2 cell_viability->conclusion2 Conclusion: Assess biological impact

Caption: Experimental workflow for DL-Methionine stability and impact assessment.

References

Technical Support Center: Optimizing (+-)-Methionine Uptake in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the cellular uptake of (+-)-Methionine. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges in your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound uptake experiments.

Issue 1: Low or No Detectable Methionine Uptake

Q1: My radiolabeled methionine uptake signal is indistinguishable from the background. What are the possible causes and solutions?

A1: Low signal in a radiolabeled methionine uptake assay can stem from several factors. Here's a systematic approach to troubleshooting:

  • Cell Viability and Health:

    • Problem: Cells may have low viability due to stress from methionine starvation or other experimental conditions. Amino acid starvation can induce apoptosis and DNA damage.[1]

    • Solution:

      • Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) before starting the uptake experiment.

      • Reduce the duration of methionine starvation.

      • Ensure optimal cell culture conditions (confluency, media pH, etc.).

  • Experimental Protocol:

    • Problem: The incubation time with radiolabeled methionine may be too short.

    • Solution: Optimize the incubation time. While initial uptake can be linear for up to 10 minutes, a steady state may be reached around 30 minutes.[2] Create a time-course experiment (e.g., 5, 10, 20, 30, 60 minutes) to determine the optimal window for your cell type.

    • Problem: Insufficient amount of radiolabeled methionine.

    • Solution: Verify the concentration and specific activity of your radiolabeled methionine. Ensure you are using a sufficient amount per well as recommended by the manufacturer or established protocols.

  • Transporter Expression:

    • Problem: The cell line used may have low expression of the relevant methionine transporters (e.g., SLC43A2).[3]

    • Solution:

      • Perform qPCR or Western blot to confirm the expression of known methionine transporters like SLC43A2 or SLC7A5 in your cell line.[3]

      • Consider using a cell line known to have high expression of these transporters or transiently overexpressing the transporter of interest.

  • Detection Method:

    • Problem: Quenching of the radioactive signal in your scintillation cocktail.

    • Solution: Ensure filters are completely dry before adding scintillation fluid.[4] If quenching is suspected, recount samples after several hours to overnight, as this can sometimes lead to more consistent results.

Q2: My LC-MS results show very low intracellular methionine concentrations after incubation. What should I check?

A2: Low intracellular methionine detection by LC-MS can be due to issues with sample preparation, the analytical method, or cellular metabolism.

  • Sample Preparation:

    • Problem: Inefficient cell lysis and extraction of intracellular metabolites.

    • Solution: Optimize your extraction protocol. Ensure the use of ice-cold buffers and efficient cell disruption methods (e.g., sonication, freeze-thaw cycles).

    • Problem: Spontaneous oxidation of methionine to methionine sulfoxide during sample preparation can lead to an underestimation of methionine.

    • Solution: Minimize sample processing time and keep samples on ice. The presence of metal ions, particularly iron, can catalyze oxidation, so ensure all buffers and equipment are free of metal contaminants.

  • LC-MS Method:

    • Problem: Poor ionization efficiency or matrix effects suppressing the methionine signal.

    • Solution:

      • Optimize MS parameters for methionine detection.

      • Use a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.

      • Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances.

  • Cellular Metabolism:

    • Problem: Rapid conversion of methionine to downstream metabolites like S-adenosylmethionine (SAM).

    • Solution: Shorten the incubation time to capture the initial uptake before significant metabolic conversion occurs. Also, analyze for key metabolites like SAM to see if the methionine is being rapidly consumed.

Issue 2: High Background Signal

Q3: I am observing a high background signal in my radiolabeled methionine uptake assay. How can I reduce it?

A3: High background can obscure your specific uptake signal. Here are common causes and solutions:

  • Non-Specific Binding:

    • Problem: Radiolabeled methionine is binding non-specifically to the cell surface or the filter membrane.

    • Solution:

      • Increase the number and volume of washes with ice-cold buffer after the uptake incubation.

      • Include a negative control at 0°C (or 4°C) to measure non-specific binding, which can then be subtracted from the total uptake values.

      • Ensure filters are pre-wetted according to the protocol to minimize non-specific binding of the tracer.

  • Contamination:

    • Problem: Contamination of reagents or equipment with the radiolabel.

    • Solution: Use dedicated labware for radioactive work. Regularly perform wipe tests to check for contamination.

  • Volatile By-products:

    • Problem: Solutions containing 35S-labeled compounds can release volatile radioactive by-products.

    • Solution: Open vials of 35S-methionine in a fume hood. It is also advisable to have activated charcoal present during cell incubation to capture these volatile by-products.

Issue 3: Inconsistent and Variable Results

Q4: My replicate wells show high variability in methionine uptake. What could be the cause?

A4: High variability can undermine the reliability of your results. Consider these potential sources of error:

  • Pipetting and Cell Seeding:

    • Problem: Inconsistent cell numbers per well or inaccurate pipetting of reagents.

    • Solution:

      • Ensure a homogenous cell suspension before seeding.

      • Use calibrated pipettes and consistent pipetting techniques.

      • Normalize uptake results to protein concentration (e.g., using a Bradford or BCA assay) or cell number to account for variations in cell density.

  • Cell Confluency and Passage Number:

    • Problem: Methionine uptake can be influenced by cell confluency and the passage number of the cells.

    • Solution:

      • Perform experiments on cells at a consistent level of confluency.

      • Use cells within a defined range of passage numbers to ensure consistent biological characteristics.

  • Assay Conditions:

    • Problem: Fluctuations in temperature or incubation time.

    • Solution: Use a temperature-controlled incubator or water bath for the uptake step. Time the incubations precisely for all samples.

  • Sample Matrix Effects (LC-MS):

    • Problem: The composition of your sample can affect the ionization and detection of methionine.

    • Solution: The use of a substitute matrix without the analyte to prepare a standard curve can help avoid endogenous interference.

Frequently Asked Questions (FAQs)

Q5: What is the optimal concentration of this compound to use in my uptake experiments?

A5: The optimal concentration depends on the specific goals of your experiment (e.g., determining kinetics, measuring maximum uptake). Methionine uptake can be a saturable process. For kinetic studies, you will need to test a range of concentrations to determine the Michaelis-Menten constant (KM) and maximum velocity (Vmax). For general uptake assays, a concentration well above the KM is often used to ensure transporter saturation. Typical concentrations in published studies range from the low micromolar to the millimolar range.

Q6: How can I confirm that the uptake I am measuring is transporter-mediated?

A6: To confirm transporter-mediated uptake, you can perform several control experiments:

  • Competitive Inhibition: Use a known competitive inhibitor of methionine transport, such as ethionine. A significant reduction in radiolabeled methionine uptake in the presence of a high concentration of the inhibitor indicates transporter-mediated uptake.

  • Temperature Dependence: Perform the uptake assay at 4°C or 0°C in parallel with your standard 37°C incubation. Transporter-mediated uptake is an active process and will be significantly reduced at lower temperatures.

  • Use of Transporter-Deficient Cells: If available, use a cell line that lacks the specific transporter you are studying as a negative control.

Q7: Can the presence of other amino acids in the culture medium interfere with my methionine uptake assay?

A7: Yes, other amino acids, particularly large neutral amino acids, can compete with methionine for uptake through certain transporters like System L. For this reason, uptake assays are often performed in a buffered salt solution (like Krebs-Ringer-HEPES) or in a medium lacking other amino acids to avoid competitive inhibition.

Q8: I am performing a methionine restriction study. How long should I starve my cells of methionine before the uptake assay?

A8: The duration of methionine starvation can significantly impact cell health and gene expression. Short-term starvation (e.g., 1-4 hours) is often sufficient to upregulate transporter expression without causing significant cell death. However, longer starvation periods can lead to apoptosis. It is crucial to optimize the starvation time for your specific cell line by performing a time-course experiment and monitoring cell viability.

Data Presentation

Table 1: Kinetic Parameters of L-Methionine Uptake in Bovine Claw Tissue Explants
ParameterValue
KM3.61 mmol/litre
Vmax5.84 mmol/kg intracellular water/30 min

Data extracted from a study on bovine claw tissue explants, demonstrating a saturable uptake process that follows Michaelis-Menten kinetics.

Table 2: Time-Dependent Uptake of [11C]Methionine in Various Organs
OrganTime to Reach Plateau (minutes)
Pancreas6.5 - 11
Brain19.6 - 24.1
Lung19.6 - 24.1
Myocardium19.6 - 24.1
Urinary Bladder26.1 - 30.6

This data from a PET study illustrates that the time to reach maximum uptake varies significantly between different tissues.

Experimental Protocols

Protocol 1: Radiolabeled L-[35S]-Methionine Uptake Assay

This protocol is a general guideline for measuring methionine uptake in adherent cell cultures.

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) at a density that will result in a confluent monolayer on the day of the experiment. Culture for 2-3 days.

  • Methionine Starvation (Optional): If studying the effects of methionine restriction, aspirate the culture medium and wash the cells twice with a methionine-free medium. Incubate the cells in the methionine-free medium for a pre-determined optimal time (e.g., 1-4 hours).

  • Uptake Initiation:

    • Aspirate the medium.

    • Wash the cells once with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add the uptake buffer containing a known concentration of L-[35S]-methionine to each well to start the uptake reaction.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 10-30 minutes).

  • Uptake Termination and Washing:

    • To stop the uptake, rapidly aspirate the radioactive uptake buffer.

    • Immediately wash the cells three times with an excess volume of ice-cold PBS to remove any non-internalized radiolabel.

  • Cell Lysis: Add a suitable lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well and incubate for at least 10 minutes to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, mix well, and measure the radioactivity in a scintillation counter.

  • Data Normalization: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA). Express the methionine uptake as counts per minute (CPM) per microgram of protein.

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if methionine uptake is mediated by a specific transporter that can be blocked by a competitive inhibitor.

  • Follow steps 1 and 2 from the Radiolabeled L-[35S]-Methionine Uptake Assay protocol.

  • Pre-incubation with Inhibitor:

    • Prepare two sets of uptake buffers containing L-[35S]-methionine. One buffer will be the control, and the other will contain a high concentration of a competitive inhibitor (e.g., a 5 to 10-fold molar excess of ethionine).

    • Aspirate the starvation medium and wash the cells once with pre-warmed uptake buffer (without radiolabel or inhibitor).

    • Add the uptake buffer containing the inhibitor to the designated wells and the control buffer to the control wells.

  • Uptake and Measurement: Proceed with steps 3 through 8 from the Radiolabeled L-[35S]-Methionine Uptake Assay protocol.

  • Data Analysis: Compare the methionine uptake in the presence and absence of the inhibitor. A significant decrease in uptake in the inhibitor-treated wells indicates competitive inhibition.

Visualizations

Signaling_Pathway cluster_2 Cytoplasm Methionine_ext (+)-Methionine Methionine_int (+)-Methionine SLC43A2 SLC43A2 Transporter Notch1 Notch1 Notch1->SLC43A2 Regulates Expression Survival Cell Survival Methionine_int->Survival Promotes

Caption: Notch1 signaling regulates SLC43A2 transporter expression to promote methionine uptake and cell survival.

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Wash and Incubate in Met-free Medium (Optional Starvation) A->B C 3. Add Uptake Buffer with Radiolabeled Methionine B->C D 4. Incubate at 37°C for Optimal Time C->D E 5. Terminate Uptake by Washing with Ice-Cold PBS D->E F 6. Lyse Cells E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Normalize to Protein Content G->H

Caption: Workflow for a typical radiolabeled methionine uptake assay.

Troubleshooting_Logic Start Low Methionine Uptake Signal Check_Viability Check Cell Viability (e.g., Trypan Blue) Start->Check_Viability Viability_OK Viability OK? Check_Viability->Viability_OK Optimize_Time Optimize Incubation Time Time_OK Signal Improved? Optimize_Time->Time_OK Check_Transporter Verify Transporter Expression (qPCR/Western) Expression_OK Expression Present? Check_Transporter->Expression_OK Viability_OK->Optimize_Time Yes Solution1 Reduce Starvation Time / Improve Culture Conditions Viability_OK->Solution1 No Time_OK->Check_Transporter No Solution2 Increase Incubation Time Time_OK->Solution2 Partially End Problem Solved Time_OK->End Yes Solution3 Use High-Expressing Cell Line / Overexpress Transporter Expression_OK->Solution3 No Expression_OK->End Yes, after optimization Solution2->Check_Transporter

Caption: Troubleshooting workflow for low methionine uptake signal.

References

Technical Support Center: Optimizing Feeding Protocols with (+-)-Methionine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+-)-Methionine in animal studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of methionine used in animal feed, and how do they differ?

A1: The most common supplemental forms of methionine are DL-methionine (a 50/50 mixture of D- and L-isomers) and 2-hydroxy-4-(methylthio) butanoic acid (HMTBa), which is a precursor to methionine.[1][2] L-methionine is the biologically active form used by animals for protein synthesis.[2] Both D-methionine and HMTBa can be converted to L-methionine by the animal's body.[2][3] The choice between these forms can depend on factors like cost, bioavailability, and handling characteristics (e.g., liquid vs. dry application).

Q2: How can I determine the optimal dosage of this compound for my animal study?

A2: The optimal dosage of methionine depends on the animal species, age, physiological state, and the composition of the basal diet. A dose-response study is the most effective way to determine the ideal supplementation level for your specific experimental conditions. This involves feeding different groups of animals diets with varying levels of methionine and measuring key performance indicators like body weight gain and feed conversion ratio.

Q3: What are the signs of methionine toxicity in common laboratory animals?

A3: While essential, methionine is the most toxic of the proteinogenic amino acids if supplied in excess. Signs of toxicity can vary by species but often include reduced feed intake, poor growth performance, and in severe cases, neurological signs and organ damage. For example, in dogs, high doses of methionine can lead to gastrointestinal issues like vomiting and neurological signs such as ataxia. In cats, excess methionine can cause reduced food intake and weight loss.

Q4: Are there any known stability issues with this compound in animal feed?

A4: L-methionine is generally stable in complete feed stored under appropriate conditions. One study showed no significant loss of L-methionine in meal-based feed stored at 25°C for 3 months. However, the pelleting process, which involves heat, can cause some loss of methionine. Prolonged cooking, high temperatures, and soaking of food can also degrade the amino acid.

Troubleshooting Guides

Issue 1: Poor Feed Palatability and Reduced Intake

Possible Cause: High levels of methionine supplementation can negatively impact the taste of the feed, leading to reduced consumption by the animals.

Troubleshooting Steps:

  • Verify Dosage: Double-check your calculations to ensure you are not exceeding the recommended supplementation levels for your specific animal model.

  • Gradual Introduction: Introduce the methionine-supplemented diet gradually over several days, mixing it with the basal diet to allow the animals to acclimate to the taste.

  • Flavoring Agents: Consider the use of palatable flavoring agents, ensuring they do not interfere with your experimental outcomes.

  • Alternative Methionine Source: If palatability issues persist, consider trying a different form of methionine (e.g., HMTBa if you are using DL-methionine) as they may have different taste profiles.

Issue 2: Inconsistent or Unexpected Experimental Results

Possible Cause: Variability in the stability and distribution of methionine in the feed can lead to inconsistent dosing and, consequently, variable results.

Troubleshooting Steps:

  • Mixing Procedure: Review your feed mixing protocol to ensure homogenous distribution of the methionine supplement. For dry forms, thorough mixing is crucial. Liquid forms may offer better distribution.

  • Feed Storage: Store the prepared feed in a cool, dry place to minimize degradation of methionine.

  • Pelleting Process: If you are pelleting the feed, be aware that the heat involved can reduce the methionine content. You may need to account for this potential loss in your initial formulation.

  • Feed Analysis: Have a sample of your prepared feed analyzed by a qualified laboratory to confirm the actual concentration of methionine.

Issue 3: Signs of Toxicity Observed in Animals

Possible Cause: The supplemented dose of methionine may be too high for the specific animal model, or there may be an imbalance with other amino acids in the diet.

Troubleshooting Steps:

  • Immediate Dose Reduction: If you observe signs of toxicity, immediately reduce or remove the supplemental methionine from the diet.

  • Veterinary Consultation: Consult with a veterinarian to manage the clinical signs in the affected animals.

  • Review of Diet Composition: Re-evaluate the entire amino acid profile of your basal diet. An excess of methionine can be more toxic if other amino acids, like glycine and arginine, are limiting.

  • Dose-Response Pilot Study: Conduct a small-scale dose-response pilot study to identify a safer and more effective dosage range for your experimental conditions.

Table 1: Reported Toxic Doses of Methionine in Different Species

SpeciesToxic Dose / EffectReference
DogsGastrointestinal signs at ≥22.5 mg/kg; Neurological signs at ≥94.6 mg/kg
CatsReduced food intake and weight loss with 6% supplemental DL-methionine
RatsGrowth depression at 4.0% of the diet

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Feed

Objective: To prepare a homogenous animal feed with a precise concentration of this compound.

Materials:

  • Basal animal feed

  • This compound (powder or liquid)

  • Calibrated scale

  • Feed mixer

  • Personal protective equipment (gloves, mask, safety glasses)

Methodology:

  • Calculate Required Amount: Determine the total amount of feed to be prepared. Based on your desired final concentration of methionine, calculate the precise amount of the supplement needed.

  • Pre-mixing (for powder form): To ensure even distribution, first mix the calculated amount of powdered methionine with a small portion of the basal feed.

  • Main Mixing: Add the pre-mix (or the calculated amount of liquid methionine) to the bulk of the basal feed in a suitable mixer.

  • Mixing Time: Mix the feed for a sufficient duration to ensure homogeneity. The exact time will depend on the type and volume of the mixer.

  • Storage: Store the supplemented feed in airtight containers in a cool, dry place, protected from light.

  • Quality Control: For critical experiments, it is advisable to send a sample of the mixed feed for analysis to verify the final methionine concentration.

Protocol 2: Analysis of Plasma Methionine Levels by HPLC

Objective: To quantify the concentration of methionine in animal plasma samples.

Materials:

  • Animal plasma samples

  • HPLC system with a suitable detector

  • Derivatizing agent (e.g., 4-fluoro-7-nitrobenzofurazan - NBD-F)

  • Reagents and buffers (e.g., potassium borate buffer, HCl)

  • Centrifuge

  • Heating block

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a specific volume of plasma (e.g., 150 µL), add an equal volume of reaction buffer.

  • Derivatization:

    • Add the derivatizing agent (e.g., 100 µL of 100 mM NBD-F solution) to the sample mixture.

    • Incubate the mixture at a specific temperature and duration (e.g., 60°C for 2 minutes) to allow the reaction to complete.

    • Stop the reaction by adding an acid solution (e.g., 400 µL of 40 mM HCl).

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the amino acids using a suitable column and mobile phase gradient.

    • Detect the derivatized methionine using a fluorescence or UV detector.

  • Quantification:

    • Create a standard curve using known concentrations of methionine.

    • Compare the peak area of the methionine in the samples to the standard curve to determine its concentration.

Visualizations

Experimental_Workflow cluster_prep Feed Preparation cluster_study Animal Study cluster_analysis Analysis start Basal Diet Formulation calc Calculate Methionine Dose start->calc mix Mix Feed calc->mix store Store Feed mix->store acclimate Animal Acclimation store->acclimate feed Feeding Trial acclimate->feed collect Sample Collection (Blood, Tissue) feed->collect plasma Plasma Methionine Analysis collect->plasma data Data Analysis & Interpretation plasma->data

Caption: Workflow for a typical animal feeding study with this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions start Unexpected Experimental Outcome? cause1 Inaccurate Dosing start->cause1 cause2 Feed Palatability Issue start->cause2 cause3 Methionine Toxicity start->cause3 cause4 Dietary Imbalance start->cause4 action1 Verify Feed Formulation & Mixing cause1->action1 action2 Conduct Palatability Test cause2->action2 action3 Review Toxicity Data & Reduce Dose cause3->action3 action4 Analyze Basal Diet Composition cause4->action4

Caption: Troubleshooting logic for unexpected outcomes in methionine studies.

Methionine_Metabolism Met This compound D_Met D-Methionine Met->D_Met L_Met L-Methionine Met->L_Met D_Met->L_Met Conversion Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM HMTBa HMTBa HMTBa->L_Met Conversion Cysteine Cysteine SAM->Cysteine

Caption: Simplified overview of dietary methionine metabolism.

References

Adjusting pH for optimal solubility of racemic methionine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on achieving optimal solubility of racemic methionine by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the aqueous solubility of racemic methionine?

The pH of the aqueous solution is the most critical factor. Racemic methionine is an amphoteric molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. Its net charge changes with the pH of the solution, which directly impacts its solubility.

Q2: At what pH is racemic methionine least soluble?

Racemic methionine is least soluble at its isoelectric point (pI), which is approximately 5.74.[1] At the pI, the net charge of the molecule is zero, leading to minimal repulsion between molecules and a higher tendency to precipitate out of solution.

Q3: How can I increase the solubility of racemic methionine?

To increase the solubility of racemic methionine, the pH of the solution should be adjusted to be either more acidic or more basic than its isoelectric point (pI ≈ 5.74).[2][3][4] In acidic solutions (pH < 5.74), the amino group is protonated (NH3+), giving the molecule a net positive charge. In basic solutions (pH > 5.74), the carboxylic acid group is deprotonated (COO-), resulting in a net negative charge. In both cases, the charged molecules have a higher affinity for water, leading to increased solubility.

Q4: What are the pKa values for methionine?

The pKa values for methionine are approximately 2.28 for the α-carboxyl group and 9.21 for the α-ammonium group.[1] These values are important for predicting the ionization state of the molecule at a given pH.

Troubleshooting Guide

Issue: Racemic methionine is not dissolving in my aqueous buffer.

  • Possible Cause: The pH of your buffer is too close to the isoelectric point (pI ≈ 5.74) of methionine.

    • Solution: Adjust the pH of your solution. To dissolve racemic methionine effectively, move the pH away from the pI.

      • For acidic conditions, adjust the pH to below 4.

      • For basic conditions, adjust the pH to above 8.

      • Gradually add small amounts of a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) while monitoring the pH and observing for dissolution.

  • Possible Cause: The concentration of racemic methionine is too high for the current conditions.

    • Solution: Try preparing a more dilute solution. If a high concentration is necessary, ensure the pH is significantly different from the pI. You can also gently warm the solution or use sonication to aid dissolution, but be cautious as excessive heat can lead to degradation.

Issue: The racemic methionine precipitates out of solution after initial dissolution.

  • Possible Cause: The pH of the solution has shifted towards the isoelectric point. This can happen when a stock solution prepared at a low or high pH is diluted into a buffer with a pH closer to 5.74.

    • Solution: Verify and, if necessary, readjust the pH of the final working solution after the addition of the racemic methionine stock.

  • Possible Cause: The solution was supersaturated, potentially due to heating to aid initial dissolution. Upon cooling, the solubility decreases, causing precipitation.

    • Solution: Maintain a slightly elevated temperature if your experiment allows, or prepare a fresh solution at a concentration known to be stable at the working temperature.

Data Presentation

The solubility of racemic methionine is significantly influenced by both pH and temperature. The following table summarizes the solubility of DL-Methionine in water at various pH values and temperatures.

Temperature (°C)pHSolubility (g/L)
301.82104.5
302.3274.5
303.5444.7
305.6234.3
307.4135.8
308.1041.7
308.9660.9
451.89152.0
452.47109.1
453.4165.1
455.5150.5
457.3152.1
459.0289.1
602.51158.4
603.05120.3
605.3968.1
608.3782.1

Data is derived from mole fraction data presented in "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility" and converted to g/L for practical use.

Experimental Protocols

Gravimetric Method for Determining Solubility

This method determines the concentration of a solute in a saturated solution at a specific temperature and pH.

Materials:

  • Racemic Methionine

  • Distilled or deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Thermostatic water bath or incubator

  • Analytical balance

  • pH meter

  • Stirring plate and stir bars

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

  • Glass vials or flasks

Procedure:

  • Prepare the Solvent: Prepare a series of aqueous solutions with different desired pH values using 0.1 M HCl or 0.1 M NaOH.

  • Create a Saturated Solution:

    • Add an excess amount of racemic methionine to a known volume of the pH-adjusted solvent in a sealed container.

    • Place the container in a thermostatic water bath set to the desired temperature.

    • Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Stop stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant using a pre-warmed pipette to prevent premature crystallization.

    • Filter the supernatant through a syringe filter (of a material compatible with the solution) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the clear filtrate to the evaporating dish.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the methionine (e.g., 60-80°C).

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved racemic methionine by subtracting the initial weight of the evaporating dish from the final weight.

    • Determine the solubility in g/L by dividing the mass of the dissolved solid by the volume of the filtrate used.

Visualizations

The following diagram illustrates the relationship between pH and the solubility of racemic methionine, highlighting the key ionic species present at different pH ranges.

Racemic_Methionine_Solubility cluster_pH pH Scale cluster_solubility Solubility Trend cluster_species Predominant Ionic Species pH_low Low pH (e.g., < 2.28) sol_high1 High Solubility pH_low->sol_high1 leads to cation Cationic (Net Positive Charge) pH_low->cation favors pH_pI Isoelectric Point (pI ≈ 5.74) sol_low Low Solubility pH_pI->sol_low leads to zwitterion Zwitterionic (Net Zero Charge) pH_pI->zwitterion favors pH_high High pH (e.g., > 9.21) sol_high2 High Solubility pH_high->sol_high2 leads to anion Anionic (Net Negative Charge) pH_high->anion favors cation->sol_high1 results in zwitterion->sol_low results in anion->sol_high2 results in

Figure 1. The relationship between pH, ionic species, and solubility of racemic methionine.

The workflow for determining the optimal pH for solubilization is outlined below.

experimental_workflow start Start: Undissolved Racemic Methionine prep_buffer Prepare aqueous buffer start->prep_buffer add_met Add Racemic Methionine to buffer prep_buffer->add_met check_sol Check for complete dissolution add_met->check_sol adjust_pH Adjust pH away from pI (5.74) (add dilute acid or base) check_sol->adjust_pH No end_sol Completely Dissolved Solution check_sol->end_sol Yes measure_pH Measure pH adjust_pH->measure_pH end_insol Insoluble (Re-evaluate concentration) adjust_pH->end_insol Still insoluble after multiple adjustments sonicate Apply gentle heat or sonication measure_pH->sonicate sonicate->check_sol

Figure 2. Workflow for dissolving racemic methionine.

References

Technical Support Center: (+-)-Methionine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry analysis of (+-)-Methionine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mass peak at +16 Da from my expected methionine signal?

A1: A mass shift of +16 Da is most commonly due to the oxidation of the methionine residue to methionine sulfoxide.[1] This is a frequent modification that can occur both naturally within a biological system and artificially during sample preparation and analysis.[1] The sulfur atom in the methionine side chain is susceptible to oxidation.

Q2: I see a neutral loss of 64 Da in my MS/MS spectrum. What does this indicate?

A2: A neutral loss of 64 Da corresponds to the loss of methanesulfenic acid (CH₃SOH) and is a characteristic fragmentation pattern for peptides containing an oxidized methionine residue (methionine sulfoxide).[2] This signature loss can be utilized to confirm the presence of oxidized methionine in your sample.

Q3: My methionine signal is weak or completely absent. What are the potential causes?

A3: Poor or no signal for methionine can stem from several factors:

  • Low Sample Concentration: Ensure your sample is concentrated enough for detection.[3]

  • Poor Ionization Efficiency: The choice of ionization technique and its parameters can significantly impact signal intensity.[3]

  • Ion Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of methionine, reducing its signal.

  • Adduct Formation: Methionine ions can form adducts with salts or acids (e.g., sulfuric or phosphoric acid), which can diminish the primary ion signal.

  • Instrumental Issues: General mass spectrometer maintenance, tuning, and calibration are crucial for optimal performance.

Q4: What are common adducts observed with methionine, and how can they be removed?

A4: Peptides and proteins can often form adducts with sulfuric or phosphoric acid, resulting in an additional mass of 98 u. These adducts can reduce the intensity of the desired signal and complicate the mass spectrum. Their formation can be minimized by removing sulfate and phosphate ions from the sample through chemical means. Collisional activation can also help to remove these adducts from the ions in the gas phase.

Troubleshooting Guides

Issue 1: Unexpected Peaks Corresponding to Methionine Oxidation

If you observe peaks at +16 Da (methionine sulfoxide) or +32 Da (methionine sulfone) relative to your target mass, it is likely that your methionine has been oxidized.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Minimize exposure of the sample to oxidizing agents.

    • Consider the duration of sample preparation steps, as prolonged exposure can increase oxidation.

    • Be aware that in-vitro oxidation can occur during peptide digestion and electrospray ionization.

  • Alkylation to Prevent Oxidation:

    • To quantify the extent of in-vivo oxidation and prevent further artificial oxidation, consider alkylating the unoxidized methionines. A method known as MObBa (Methionine Oxidation by Blocking with Alkylation) uses iodoacetamide (IAA) at a low pH to selectively alkylate unoxidized methionines.

  • Optimize Mass Spectrometer Source Conditions:

    • High voltages and temperatures in the ion source can contribute to in-source oxidation. Try to use the mildest conditions possible that still provide adequate signal.

Experimental Protocol: Alkylation of Unoxidized Methionine

This protocol is adapted from the MObBa method to block unoxidized methionines.

  • Sample Preparation: Reduce and alkylate cysteine residues as per your standard proteomics workflow. Digest the protein sample with trypsin.

  • Acidification: Adjust the pH of the peptide solution to 2-5 using formic acid.

  • Alkylation: Add iodoacetamide (IAA) to the peptide solution and incubate at a low pH for an extended period (e.g., 3 days).

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. Search for both the alkylated and oxidized forms of methionine-containing peptides.

Issue 2: Poor Signal Intensity or Complete Signal Loss

A weak or absent signal for methionine can be a multifaceted problem. The following workflow can help systematically diagnose the issue.

Troubleshooting Workflow:

Troubleshooting_Signal_Loss start Start: Poor or No Methionine Signal check_system Verify MS System Performance (Inject pure standard) start->check_system system_ok System OK? check_system->system_ok system_fail Troubleshoot Instrument (Tune, Calibrate, Clean Source) system_ok->system_fail No eval_matrix Evaluate Matrix Effects (Post-column infusion or matrix effect study) system_ok->eval_matrix Yes system_fail->check_system matrix_effect Matrix Effect Present? eval_matrix->matrix_effect optimize_chrom Optimize Chromatography (Gradient, Column Chemistry) matrix_effect->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect->improve_cleanup Yes no_matrix_effect Check for Adducts or Other Sample Issues matrix_effect->no_matrix_effect No end End: Signal Restored optimize_chrom->end improve_cleanup->end no_matrix_effect->end

Caption: Troubleshooting workflow for poor or no methionine signal.

Quantitative Data Summary: Optimizing MS Parameters

While optimal parameters are instrument-dependent, the following table provides a general starting point for tuning an electrospray ionization (ESI) source for methionine-containing peptides. These values should be systematically optimized for your specific instrument and application.

ParameterTypical Starting RangePurpose
Capillary Voltage 1.5 - 4.0 kVPromotes ion formation from the ESI needle.
Cone Voltage 20 - 60 VAssists in desolvation and can induce in-source fragmentation.
Source Temperature 100 - 150 °CAids in solvent evaporation.
Desolvation Temp. 250 - 400 °CFurther aids in desolvation of ions.
Nebulizer Gas Flow Instrument DependentForms the aerosol spray.
Drying Gas Flow Instrument DependentAssists in solvent evaporation from the droplets.

Methionine Fragmentation Pathway

Understanding the fragmentation of methionine is crucial for interpreting MS/MS spectra. The following diagram illustrates a simplified fragmentation pattern for a protonated methionine residue.

Methionine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Met_H Methionine [M+H]+ Immonium Immonium Ion (m/z 104) Met_H->Immonium Side chain cleavage b_ion b-type ions Met_H->b_ion Peptide backbone cleavage y_ion y-type ions Met_H->y_ion Peptide backbone cleavage Neutral_loss Neutral Losses (e.g., H₂O, NH₃) Met_H->Neutral_loss

Caption: Simplified fragmentation of protonated methionine.

For oxidized methionine, a key fragmentation pathway involves the neutral loss of methanesulfenic acid.

Oxidized_Methionine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Characteristic Fragment MetO_H Oxidized Methionine [M+O+H]+ Neutral_Loss_64 Neutral Loss of 64 Da (CH₃SOH) MetO_H->Neutral_Loss_64 Characteristic Fragmentation

References

Technical Support Center: Cell Viability Assays for Determining (+-)-Methionine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately assessing (+-)-Methionine toxicity using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of colorimetric cell viability assays like MTT, XTT, and MTS?

A1: These assays measure the metabolic activity of living cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which can reduce a tetrazolium salt (like the yellow MTT) into a colored formazan product (a purple crystal in the case of MTT). The amount of colored formazan produced is directly proportional to the number of metabolically active, viable cells and can be quantified by measuring the absorbance of the solution with a spectrophotometer.

Q2: What is the key difference between a cell viability assay and a cytotoxicity assay?

A2: A cell viability assay quantifies the number of healthy, metabolically active cells remaining after treatment. In contrast, a cytotoxicity assay measures markers of cell death, such as the loss of membrane integrity by detecting released lactate dehydrogenase (LDH). While a decrease in viable cells suggests toxicity, a cytotoxicity assay directly measures the extent of cell death. For a comprehensive understanding, it is often recommended to use both types of assays.

Q3: Can this compound interfere with tetrazolium-based assays (MTT, XTT)?

A3: As an amino acid, this compound itself is not typically reported to directly reduce tetrazolium salts. However, high concentrations could potentially alter cellular metabolism or the pH of the culture medium, which can indirectly affect the assay results. It is crucial to include proper controls, such as a "reagent blank" containing the culture medium and Methionine but no cells, to account for any potential chemical interference.

Q4: My results from the MTT/XTT assay and the LDH assay are inconsistent. What could be the reason?

A4: Discrepancies between metabolic assays (MTT/XTT) and membrane integrity assays (LDH) can arise from the mechanism of action of the test compound. For instance, a compound might inhibit metabolic activity without causing immediate cell membrane rupture. In the context of Methionine, it may induce apoptosis, a programmed cell death process that involves metabolic changes before the loss of membrane integrity. Therefore, you might observe a decrease in MTT/XTT readings before a significant increase in LDH release is detected.

Troubleshooting Guides

Issue 1: High Background Absorbance in MTT/XTT Assays

High background can obscure the signal from the cells, leading to inaccurate results.

Potential CauseRecommended Solution
Contaminated Culture Medium or Reagents Use fresh, sterile culture medium and reagents. Microbial contamination can reduce tetrazolium salts.
Phenol Red in Medium Phenol red can interfere with absorbance readings. Consider using a phenol red-free medium for the assay incubation period.
Direct Reduction of Tetrazolium Salt by Methionine Run a cell-free control with medium, Methionine, and the assay reagent to check for direct reduction. Subtract this background from all readings.
Light Exposure Tetrazolium reagents are light-sensitive. Perform the assay steps involving the reagent in the dark or under subdued lighting.
Incorrect Wavelength Ensure the microplate reader is set to the correct wavelength for the specific formazan product (e.g., ~570 nm for MTT, ~450 nm for XTT).
Issue 2: Low Signal or Poor Sensitivity in Cell Viability Assays

A weak signal can make it difficult to distinguish between different experimental conditions.

Potential CauseRecommended Solution
Insufficient Cell Number The number of viable cells may be too low to generate a strong signal. Increase the initial cell seeding density or extend the culture period.
Suboptimal Incubation Time The incubation time with the assay reagent may be too short. Optimize the incubation time for your specific cell line and experimental conditions.
Incomplete Solubilization of Formazan Crystals (MTT Assay) Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking after adding the solubilization buffer.
Incorrect Reagent Preparation Ensure that all assay components are properly reconstituted and mixed according to the manufacturer's protocol.
Issue 3: Inconsistent Results Across Replicate Wells

Variability between replicate wells can compromise the reliability of your data.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent cells from settling.
"Edge Effect" in Microplate The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.
Incomplete Mixing of Reagents After adding the assay reagent or solubilization solution, ensure it is mixed gently but thoroughly in each well without disturbing the cell layer.
Cell Clumping Clumps of cells will lead to uneven distribution in the wells. Ensure cells are properly dissociated into a single-cell suspension before plating.

Quantitative Data on this compound Toxicity

The toxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. The following table summarizes some reported values.

Cell LineAssayConcentrationEffect
Mouse Hepatocytes Trypan Blue Exclusion, LDH Assay20 mMCytotoxic at 4 hours[1]
Mouse Hepatocytes Trypan Blue Exclusion, LDH Assay30 mMIncreased cytotoxicity and GSH depletion[1]
MCF-7 (Human Breast Cancer) Cell Growth Assay5 g/L (approx. 33.5 mM)Significantly suppressed cell growth[2]
MCF-7 (Human Breast Cancer) Cell Growth Assay10 g/L (approx. 67 mM)Significantly suppressed cell growth[2]
LNCaP (Human Prostate Cancer) Cell Viability Assay1-5 mg/mL (approx. 6.7-33.5 mM)Inhibited cell growth[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: XTT Assay for Cell Viability

The XTT assay is similar to the MTT assay but produces a water-soluble formazan product, eliminating the need for a solubilization step.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized for your specific cell line.

  • Absorbance Reading: Gently shake the plate and read the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Protocol 3: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer) and a "spontaneous LDH release" control (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Read Absorbance: Add 50 µL of the stop solution provided in the kit to each well. Measure the absorbance at 490 nm using a microplate reader.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cell Viability Assays```dot

G cluster_setup Experiment Setup cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with this compound adhere->treat mtt_add mtt_add treat->mtt_add xtt_add xtt_add treat->xtt_add ldh_supernatant ldh_supernatant treat->ldh_supernatant analyze Calculate % Viability / % Cytotoxicity mtt_read mtt_read mtt_read->analyze xtt_read xtt_read xtt_read->analyze ldh_read ldh_read ldh_read->analyze

Caption: Simplified signaling pathway of Methionine-induced apoptosis.

References

Technical Support Center: Optimizing (+-)-Methionine Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for (+-)-Methionine labeling studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a methionine labeling study?

A1: Methionine labeling studies are used to track the synthesis, processing, trafficking, and degradation of proteins. By incorporating a labeled version of methionine (e.g., radioactive [³⁵S]methionine or stable isotope-labeled methionine in SILAC), researchers can specifically monitor newly synthesized proteins over time. A common application is the pulse-chase experiment, which allows for the determination of a protein's half-life.[1]

Q2: What is the difference between metabolic labeling and pulse-chase labeling?

A2: Metabolic labeling generally involves incubating cells with a labeled amino acid for a period to label a population of proteins.[2] Pulse-chase labeling is a specific type of metabolic labeling with two distinct phases: a short "pulse" phase where cells are exposed to a labeled amino acid to mark newly synthesized proteins, followed by a "chase" phase where an excess of unlabeled amino acid is added to prevent further incorporation of the label.[1] This allows for the tracking of the labeled protein cohort over time.

Q3: How do I choose the right type of labeled methionine for my experiment?

A3: The choice of label depends on the downstream application.

  • [³⁵S]Methionine: A radioactive isotope used for sensitive detection of proteins via autoradiography or phosphorimaging, commonly used in pulse-chase experiments to determine protein half-life.

  • Stable Isotope-Labeled Methionine (e.g., ¹³C or ¹⁵N): Used in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative mass spectrometry-based proteomics. This allows for the comparison of protein abundance between different cell populations.

Q4: Why is a starvation step necessary before the pulse?

A4: A starvation step, which involves incubating cells in a methionine-free medium, is performed to deplete the intracellular pool of unlabeled methionine. This enhances the incorporation efficiency of the labeled methionine during the pulse phase.

Troubleshooting Guides

Issue 1: Low or No Signal from Labeled Protein

Possible Cause Troubleshooting Step
Inefficient Labeling Optimize Pulse Time: The pulse duration may be too short for sufficient incorporation, especially for low-abundance proteins. Try increasing the pulse time.
Check Methionine Content of Protein: If your protein of interest has few methionine residues, the signal will be inherently low. Consider using a mixture of [³⁵S]methionine and [³⁵S]cysteine.
Incomplete Starvation: Ensure the starvation medium is completely free of methionine and that the starvation period is sufficient to deplete endogenous methionine pools (typically 30-60 minutes).
Protein Degradation Rapid Protein Turnover: If the protein has a very short half-life, it may be degrading before or during cell lysis. Minimize the time between the chase and lysis, and ensure lysis buffer contains protease inhibitors.
Issues with Downstream Steps Inefficient Immunoprecipitation: Confirm that your antibody is effectively pulling down the protein of interest. Check antibody datasheets for recommended conditions.
Protein Precipitation: Over-labeling or harsh lysis conditions can cause protein precipitation. Consider reducing the molar excess of the labeling reagent or using a milder lysis buffer.

Issue 2: High Background Signal

Possible Cause Troubleshooting Step
Contamination with Unincorporated Label Thorough Washing: Ensure cells are washed thoroughly with chase medium or PBS after the pulse to remove any remaining free-labeled methionine.
Non-specific Binding Pre-clearing Lysates: For immunoprecipitation, pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
Volatile [³⁵S]Methionine Proper Handling: [³⁵S]methionine can generate volatile decomposition products. Vent stock vials in a fume hood and use charcoal filters in incubators and water baths to trap volatile radioactivity.

Issue 3: Inconsistent Results in SILAC Experiments

Possible Cause Troubleshooting Step
Incomplete Label Incorporation Sufficient Cell Doublings: For SILAC, ensure cells have undergone at least five doublings in the SILAC medium for complete incorporation of the heavy amino acid.
Arginine-to-Proline Conversion Supplement with Proline: Some cell lines can convert labeled arginine to proline, which can complicate data analysis. Supplementing the medium with unlabeled proline can mitigate this issue.
Mixing Errors Accurate Mixing: Ensure equal numbers of cells or equal amounts of protein from the "light" and "heavy" populations are mixed prior to analysis.

Quantitative Data Summary

Table 1: Recommended Incubation Times for Pulse-Chase Experiments

Step Adherent Cells (e.g., HeLa, HEK293) Suspension Cells Purpose
Starvation 30 - 60 minutes30 - 60 minutesDeplete intracellular unlabeled methionine.
Pulse 10 - 60 minutes15 - 60 minutesIncorporate labeled methionine into newly synthesized proteins.
Chase Minutes to DaysMinutes to DaysPrevent further incorporation of label and track the labeled protein cohort. The duration depends on the protein's half-life.

Note: These are general guidelines. Optimal times will vary depending on the cell type and the specific protein of interest and should be determined empirically.

Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Adherent Cells with [³⁵S]Methionine

This protocol is adapted for a 60 mm dish format.

  • Cell Seeding: Seed adherent cells (e.g., HeLa, HEK293) on 60 mm dishes to be 80-90% confluent on the day of the experiment.

  • Starvation:

    • Wash cells twice with 2 mL of pre-warmed methionine-free DMEM.

    • Add 2 mL of starvation medium (methionine-free DMEM supplemented with 10% dialyzed FBS) and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Pulse:

    • Aspirate the starvation medium.

    • Add pulse medium containing [³⁵S]methionine (typically 100-150 µCi/mL in starvation medium).

    • Incubate for the desired pulse time (e.g., 15-30 minutes) at 37°C.

  • Chase:

    • Aspirate the pulse medium.

    • Wash the cells once with 2 mL of chase medium (complete medium containing an excess of unlabeled methionine, e.g., 15 mg/L).

    • Add 2 mL of chase medium and return the dishes to the incubator.

  • Time Points:

    • At each desired chase time point (e.g., 0, 15, 30, 60, 120 minutes), place the dish on ice.

    • Aspirate the chase medium and wash twice with ice-cold PBS.

  • Cell Lysis:

    • Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Downstream Analysis:

    • Collect the supernatant for immunoprecipitation and subsequent analysis by SDS-PAGE and autoradiography.

Visualizations

experimental_workflow Pulse-Chase Experimental Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis seed_cells Seed Cells starvation Starvation (Methionine-free medium) seed_cells->starvation Deplete endogenous Met pulse Pulse (Add [³⁵S]Methionine) starvation->pulse Introduce labeled Met chase Chase (Add excess unlabeled Methionine) pulse->chase Stop label incorporation collect_samples Collect Samples at Time Points chase->collect_samples Track labeled protein lysis Cell Lysis collect_samples->lysis ip Immunoprecipitation lysis->ip sds_page SDS-PAGE & Autoradiography ip->sds_page

Caption: Workflow for a typical pulse-chase experiment.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low/No Signal check_labeling Check Labeling Efficiency start->check_labeling check_protein Check Protein Stability start->check_protein check_downstream Check Downstream Steps start->check_downstream optimize_pulse Optimize Pulse Time check_labeling->optimize_pulse Inefficient? check_starvation Verify Starvation check_labeling->check_starvation Inefficient? use_protease_inhibitors Use Protease Inhibitors check_protein->use_protease_inhibitors Degraded? optimize_ip Optimize IP check_downstream->optimize_ip Inefficient? methionine_pathway Simplified Methionine Metabolism Met_in Extracellular This compound Met_pool Intracellular Methionine Pool Met_in->Met_pool Transport SAM S-adenosyl methionine (SAM) Met_pool->SAM Protein Protein Synthesis Met_pool->Protein Incorporation Methylation Methylation Reactions SAM->Methylation

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of L-Methionine and DL-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. In research and pharmaceutical applications, methionine is available in two primary forms: the naturally occurring L-Methionine (L-Met) and the synthetic racemic mixture, DL-Methionine (DL-Met), which contains equal parts L-Methionine and D-Methionine (D-Met). While chemically similar, the stereoisomeric differences between these forms lead to distinct biological activities and metabolic fates. This guide provides an objective comparison of L-Methionine and DL-Methionine, supported by experimental data, to inform research and development decisions.

Structural and Metabolic Differences

L-Methionine is the biologically active isomer directly incorporated into proteins and utilized in metabolic pathways.[1][2] In contrast, the D-isomer present in DL-Methionine cannot be directly used for protein synthesis and must first undergo enzymatic conversion to L-Methionine.[3] This bioconversion is a two-step process that primarily occurs in the liver and kidneys.[4] First, the D-isomer is deaminated by the FAD-dependent enzyme D-amino acid oxidase (DAAO) to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid. Subsequently, this keto acid is transaminated by a transaminase to form L-Methionine.[4] The efficiency of this conversion is a key factor influencing the relative bioavailability of DL-Methionine.

cluster_dl_met DL-Methionine cluster_metabolism Metabolic Pathway cluster_utilization Biological Utilization dl_met DL-Methionine (50% L-Met, 50% D-Met) l_met_direct L-Methionine dl_met->l_met_direct Directly Utilized d_met D-Methionine dl_met->d_met protein Protein Synthesis & Other Metabolic Functions l_met_direct->protein keto_acid 2-oxo-4-methylthiobutyric acid d_met->keto_acid D-amino acid oxidase (DAAO) (Liver, Kidney) l_met_converted L-Methionine keto_acid->l_met_converted Transaminase l_met_converted->protein

Metabolic fate of DL-Methionine.

Comparative Bioavailability and Bioefficacy

The relative bioavailability (RBV) of L-Methionine versus DL-Methionine is a subject of ongoing research, with results often varying by species, age, and the specific metric being evaluated. Several studies in animal nutrition have aimed to quantify these differences.

Some research suggests a higher bioavailability for L-Methionine, particularly in younger animals where the enzymatic machinery for D-Met conversion may be less developed. For instance, a study in nursery pigs reported a relative bioavailability of L-Met to DL-Met for average daily gain (ADG) and gain-to-feed ratio (G:F) of 143.8% and 122.7%, respectively. Similarly, in young broiler chickens, the RBV of L-Met compared to DL-Met for feed efficiency was found to be significantly higher.

Conversely, other studies have concluded that DL-Methionine is equally bioavailable to L-Methionine, especially in more mature animals. In weaned pigs, the relative bioavailability of L-Met to DL-Met was estimated to be approximately 100% based on average daily gain in response to methionine intake. Another study using the nitrogen balance technique in nursery pigs found the mean relative bioequivalence of D-Met to L-Met to be around 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention, with confidence intervals that included 100%.

Quantitative Performance Data
ParameterSpeciesL-Met vs. DL-MetKey FindingsReference
Relative Bioavailability (RBV) for Average Daily Gain (ADG) Nursery PigsL-Met > DL-MetRBV of L-Met to DL-Met was 143.8%.
Relative Bioavailability (RBV) for Feed Efficiency (FE) Broiler Chickens (1-21 days)L-Met > DL-MetRBV of L-Met to DL-Met for FE was 189.1%.
Relative Bioavailability (RBV) for Average Daily Gain (ADG) Weaned PigsL-Met ≈ DL-MetRBV of L-Met relative to DL-Met was estimated at 100%.
Relative Bioavailability (RBV) for Nitrogen Retention Nursery PigsL-Met ≈ D-MetBioavailability of D-Met relative to L-Met was 89.6%.
Body Weight Gain Broiler ChickensL-Met > DL-MetL-Met supplementation resulted in greater body weight gain, especially in the finisher stage.
Liver Metabolism Broiler ChickensDL-Met > L-MetDL-Met showed a stronger influence on increasing D-amino acid oxidase (DAAO) activity and reducing oxidative stress.
Growth Performance Young Growing PigsL-Met ≈ DL-MetNo significant differences in ADG, average daily feed intake (ADFI), or gain-to-feed ratio (G:F).

Differential Effects on Cellular and Organ Functions

Beyond simple growth metrics, L- and DL-Methionine can exert different effects at the cellular and organ level. A study in commercial broilers found that while L-Methionine was more effective for enhancing body weight gain, DL-Methionine played a more significant role in liver metabolism by increasing DAAO activity and reducing oxidative stress, as indicated by lower serum glutathione levels. This suggests that the metabolic processing of the D-isomer in DL-Methionine may trigger adaptive responses in the liver.

In nursery pigs, L-Methionine supplementation was associated with enhanced duodenum villus development, reduced oxidative stress, and improved glutathione concentrations compared to DL-Methionine. These findings indicate a potential advantage of L-Methionine in promoting gut health, particularly in young, developing animals.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experimental assays are provided below.

Slope-Ratio Assay for Relative Bioavailability Determination

The slope-ratio assay is a common method for determining the relative bioavailability of a test nutrient compared to a standard.

start Start: Acclimatization of Subjects basal Formulate a Basal Diet Deficient in Methionine start->basal groups Divide Subjects into Treatment Groups (e.g., Control, Graded Levels of L-Met and DL-Met) basal->groups feeding Feed Experimental Diets for a Defined Period groups->feeding data_collection Collect Performance Data (e.g., Body Weight, Feed Intake) feeding->data_collection analysis Perform Linear Regression Analysis (Response vs. Supplemental Methionine Intake) data_collection->analysis rbv Calculate Relative Bioavailability (RBV) (Ratio of Slopes: Test/Standard) analysis->rbv end End: Determine RBV rbv->end

References

L-Methionine vs. DL-Methionine in Cell Proliferation Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, oncology, and drug development, understanding the nuanced effects of essential nutrients on cell proliferation is paramount. Methionine, an essential amino acid, plays a critical role in various cellular processes, including protein synthesis, methylation, and the regulation of cell growth. It is commercially available in two primary forms: L-Methionine, the naturally occurring, biologically active isomer, and DL-Methionine, a racemic mixture containing equal parts L-Methionine and D-Methionine. This guide provides an objective comparison of these two forms in the context of in vitro cell proliferation assays, supported by available experimental data and detailed methodologies.

Core Differences and Bioavailability

The fundamental distinction between L-Methionine and DL-Methionine lies in their stereoisomerism. L-amino acids are the exclusive building blocks of proteins in mammals.[1][2] While the L-isomer of methionine can be directly utilized by cells for their metabolic needs, the D-isomer cannot. For D-Methionine to become biologically active, it must first undergo a two-step enzymatic conversion into L-Methionine, primarily in the liver and kidneys.[3][4] This conversion is catalyzed by the enzyme D-amino acid oxidase (D-AAO).

This additional metabolic step for the D-isomer has led to extensive research, particularly in animal nutrition, which consistently suggests that L-Methionine has a higher relative bioavailability compared to DL-Methionine. While this provides strong inferential evidence, direct quantitative comparisons in cultured mammalian cells are less common in published literature.

Quantitative Data on Cell Proliferation

Direct comparative studies on the effects of L-Methionine versus DL-Methionine on the proliferation of mammalian cell lines are limited. However, a study on avian myoblasts provides some insight into the potential differences.

Table 1: Comparison of L-Methionine and DL-Methionine on Avian Myoblast Proliferation

Treatment GroupMean Cell Count (± SEM)Proliferation relative to Control
Positive Control (L-Methionine) 1.00 x 10^5 (± 0.05 x 10^5)100%
Negative Control (Methionine Deficient) 0.95 x 10^5 (± 0.04 x 10^5)95%
DL-Methionine (0.56 mg/mL) 0.98 x 10^5 (± 0.06 x 10^5)98%
DL-Methionine (1.125 mg/mL) 0.96 x 10^5 (± 0.05 x 10^5)96%

Data adapted from a study on avian myoblasts. The original study found no statistically significant difference between the groups, suggesting that under their experimental conditions, avian myoblasts could proliferate in the absence of methionine supplementation.

While the above study did not show a significant difference, it is important to note that many cancer cell lines exhibit a strong dependence on methionine for proliferation. Several studies have demonstrated that L-Methionine can inhibit the proliferation of certain cancer cell lines, including those of the pancreas and prostate.

Table 2: Inhibitory Effects of L-Methionine on Human Pancreatic Cancer Cell Proliferation

Cell LineTreatmentDurationProliferation Reduction
BXPC-3 5 mg/ml L-Methionine7 days31%
HPAC 5 mg/ml L-Methionine7 days35%

Data adapted from a study on the effects of L-methionine on human pancreatic cancer cells.

Given that only the L-isomer is directly usable, it is plausible that in methionine-dependent cell lines, L-Methionine would elicit a more potent and rapid effect on proliferation compared to an equimolar concentration of DL-Methionine, as half of the DL-methionine would need to be converted.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to comparing L- and DL-Methionine in cell proliferation assays.

Protocol 1: Comparative Cell Proliferation Assay using MTT

This protocol is designed to compare the dose-response effects of L-Methionine and DL-Methionine on the proliferation of a selected cell line.

1. Cell Culture and Seeding:

  • Culture the desired mammalian cell line (e.g., MCF-7, PC-3, or a non-cancerous line like HEK293) in appropriate complete growth medium.

  • Harvest cells during the logarithmic growth phase and perform a cell count.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Preparation of Methionine Solutions:

  • Prepare sterile stock solutions of L-Methionine and DL-Methionine (e.g., 100 mM) in serum-free culture medium.

  • Create a series of dilutions from the stock solutions to achieve the desired final concentrations for the dose-response curve (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).

3. Treatment:

  • After the 24-hour incubation, carefully aspirate the medium from the wells.

  • Add 100 µL of the prepared methionine dilutions to the respective wells. Include a control group with methionine-free medium.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

  • Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells (medium only) from the experimental wells.

  • Plot the absorbance values against the methionine concentrations to generate dose-response curves for both L- and DL-Methionine.

Visualizations: Signaling Pathways and Workflows

Methionine and the mTOR Signaling Pathway

Methionine metabolism is intricately linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival. L-Methionine is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor and a critical signaling molecule that influences mTORC1 activity.

Caption: Methionine metabolism and its activation of the mTORC1 signaling pathway.

Experimental Workflow for Comparing L- vs. DL-Methionine

The following diagram outlines the logical steps for conducting a comparative study on the effects of L- and DL-Methionine on cell proliferation.

Experimental_Workflow arrow arrow start Start: Select Cell Line culture Cell Culture & Seeding start->culture treat Treat Cells with Methionine Isomers culture->treat prepare Prepare L- & DL-Met Dose Ranges prepare->treat incubate Incubate (24-72h) treat->incubate assay Perform MTT Proliferation Assay incubate->assay read Measure Absorbance (570 nm) assay->read analyze Data Analysis: Generate Dose-Response Curves read->analyze end Conclusion: Compare Potency analyze->end

Caption: Workflow for comparing L- and DL-Methionine in cell proliferation assays.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (+-)-Methionine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. Its supplementation has been a subject of extensive research, with studies revealing diverse and sometimes contrasting effects in cellular and whole-organism models. This guide provides an objective comparison of the in vitro and in vivo effects of (+-)-methionine supplementation, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on methionine supplementation.

In Vitro Effects of Methionine Supplementation
Cell LineMethionine ConcentrationObserved EffectsReference
HepG2, Huh7 (Liver Cancer)1.5 g/L- Reduced cell migration and colony formation.- Increased glucose and glutamine consumption (with AMPK inhibition).- Activation of mTOR and AMPK pathways.[1]
C2C12 (Mouse Myoblasts)100 µM & 1000 µM- Stimulated cell growth at both concentrations.- 1000 µM L-Met started to retard growth and was associated with increased extracellular H2O2.[2]
QM7 (Quail Myoblasts)100 µM & 1000 µM- Stimulated cell growth at both concentrations.- 1000 µM DL-HMTBA (a methionine source) retarded growth and increased extracellular H2O2.[2]
SH-SY5Y (Neuroblastoma)0.1 mg/mL- Protected against 6-hydroxydopamine (6-OHDA)-induced injury.- Counteracted reductions in non-mitochondrial respiration and spare respiratory capacity caused by 6-OHDA.[3]
Rainbow Trout Splenic Leukocytes1.5 mM- Significantly increased the percentage of IgM+ B cells.[4]
In Vivo Effects of Methionine Supplementation
Animal ModelDiet/DosageObserved EffectsReference
Rats1.1% Methionine in diet- 49% reduction in plasma histidine.- 80% reduction in urinary formiminoglutamic acid (FIGLU) excretion after 10 days.
Mice400 mg/kg i.p.- Significant increase in liver and plasma methionine and methionine sulfoxide levels at 15 and 30 minutes.- S-Adenosylmethionine (SAM) was the major metabolite detected in the liver at 15 minutes.
Mice (Irradiated)10 g/kg in diet- Improved survival rate compared to control (2 g/kg) and higher concentrations (>10 g/kg).
Broilers (Eimeria challenge)2.8 g/kg to 9.2 g/kg in diet- Linear improvement in growth performance with increasing methionine levels on days 6 and 9 post-inoculation.
Rainbow Trout1.21% Methionine in diet- Significantly higher specific IgM response.

Key Signaling Pathways Affected by Methionine

Methionine supplementation influences several key signaling pathways that regulate cell growth, metabolism, and stress responses.

Methionine and the mTOR/AMPK Signaling Axis

Methionine can activate the mTOR pathway, a central regulator of cell growth and proliferation. Concurrently, it can also activate the AMPK pathway, which is a key sensor of cellular energy status. The interplay between these two pathways can lead to complex cellular outcomes.

mTOR_AMPK_Pathway Methionine (+-)Methionine mTORC1 mTORC1 Methionine->mTORC1 Activates AMPK AMPK Methionine->AMPK Activates S6K pS6K mTORC1->S6K Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits AMPK->mTORC1 Inhibits Metabolism Metabolic Rewiring AMPK->Metabolism CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: Methionine's dual influence on mTOR and AMPK pathways.

Methionine Metabolism and Cellular Processes

Methionine is metabolized through several interconnected pathways, producing critical molecules like S-adenosylmethionine (SAM), a universal methyl donor, and cysteine, a precursor to the major antioxidant glutathione.

Methionine_Metabolism Methionine (+-)Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Remethylation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Glutathione Glutathione (GSH) Cysteine->Glutathione

Caption: Overview of major methionine metabolic pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited literature.

In Vitro: Cell Culture and Treatment

Objective: To assess the effect of high methionine supplementation on liver cancer cell migration.

  • Cell Culture: HepG2 and Huh7 liver cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Methionine Preparation: A 45 mg/mL stock solution of this compound is prepared in sterile water.

  • Treatment: Methionine is added to the cell culture medium to a final concentration of 1.5 g/L. An equivalent volume of sterile water is added to the control group.

  • Migration Assay (Transwell):

    • Cells are seeded into the upper chamber of a Transwell insert with a porous membrane.

    • The lower chamber contains a chemoattractant.

    • After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.

    • Cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.

    • The number of migrated cells in the methionine-treated group is compared to the control group.

In Vivo: Animal Diet and Sample Collection

Objective: To determine the effect of dietary methionine supplementation on histidine metabolism in rats.

  • Animal Model: Male rats of a specified strain are used.

  • Acclimation: Animals are acclimated to the housing conditions and a standard diet for a period before the experiment.

  • Dietary Groups:

    • Control Group: Fed a 10% casein diet with a methionine content of 0.6%.

    • Methionine-Supplemented Group: Fed a 10% casein diet with a methionine content of 1.1%.

  • Feeding Regimen: Diets are provided ad libitum for at least 10 days.

  • Sample Collection:

    • Blood: Blood samples are collected from the tail vein or via cardiac puncture at specified time points to measure plasma histidine levels.

    • Urine: 24-hour urine samples are collected using metabolic cages to measure the excretion of formiminoglutamic acid (FIGLU).

  • Analysis: Plasma histidine and urinary FIGLU levels are quantified using appropriate biochemical assays (e.g., HPLC).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Study cluster_invivo In Vivo Study CellCulture Cell Culture (e.g., HepG2) Treatment_vitro Methionine Supplementation (e.g., 1.5 g/L) CellCulture->Treatment_vitro Assay Functional Assays (e.g., Migration, Proliferation) Treatment_vitro->Assay Analysis_vitro Data Analysis Assay->Analysis_vitro AnimalModel Animal Model (e.g., Rats) Diet Dietary Supplementation (e.g., 1.1% Methionine) AnimalModel->Diet SampleCollection Sample Collection (Blood, Urine) Diet->SampleCollection Analysis_invivo Biochemical Analysis SampleCollection->Analysis_invivo

Caption: Generalized workflow for in vitro and in vivo studies.

Concluding Remarks

The effects of this compound supplementation are context-dependent, varying with the biological system (in vitro vs. in vivo), the cell or tissue type, and the dosage used. In vitro studies provide a controlled environment to dissect the molecular mechanisms underlying methionine's effects on specific cell types, revealing its influence on key signaling pathways like mTOR and AMPK. However, these findings may not always directly translate to whole organisms.

In vivo studies, while more complex, offer a more physiologically relevant picture, integrating the systemic effects of methionine metabolism and its interactions with other metabolic pathways and organ systems. The data presented here highlights the importance of considering both in vitro and in vivo evidence to gain a comprehensive understanding of the biological consequences of methionine supplementation. For researchers and professionals in drug development, this comparative approach is essential for predicting potential therapeutic benefits and adverse effects.

References

Cross-validation of HPLC and mass spectrometry for DL-Methionine quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of analytical methodology is paramount. This guide provides an objective cross-validation comparison of two powerhouse techniques for the determination of DL-Methionine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The accurate measurement of DL-Methionine is critical in various fields, from pharmaceutical quality control to metabolic research. While both HPLC-UV and LC-MS/MS are established methods, their performance characteristics, and suitability for specific applications can differ significantly. This guide presents a synthesis of performance data from validation studies, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance: A Tale of Two Techniques

The selection of an analytical method hinges on its performance metrics. LC-MS/MS is generally recognized for its superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification. Conversely, HPLC-UV offers a robust, cost-effective, and reliable solution for the analysis of simpler sample matrices, such as in the quality control of bulk drug substances or formulated products where DL-Methionine concentrations are relatively high.[1]

Below is a summary of typical analytical performance parameters for the quantification of amino acids, including methionine, using both methods. This data is a composite from several validation studies to provide a comprehensive overview.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.99
Accuracy (% Recovery) 98.91% - 100.77%[2]92.96% - 105.61%[3]
Precision (% RSD - Repeatability) < 2.0%[2]0.27% - 3.50%[3]
Precision (% RSD - Intermediate Precision) < 3.0%2.98% - 3.84%
Limit of Detection (LOD) 4.37 - 44.61 µg/mL0.04 - 0.83 mg/L
Limit of Quantification (LOQ) 13.26 - 135.21 µg/mL0.12 - 2.52 mg/L
Specificity Good (based on retention time)Excellent (based on retention time and mass-to-charge ratio)

Experimental Protocols: A Glimpse into the Workflow

The following are representative experimental protocols for the quantification of DL-Methionine using HPLC-UV and LC-MS/MS.

HPLC-UV Method (Underivatized)

This method is suitable for the quantification of DL-Methionine in less complex samples where high sensitivity is not the primary requirement.

  • Sample Preparation: Dissolve the DL-Methionine standard and samples in the mobile phase to achieve a concentration within the linear range of the assay. Filter the samples through a 0.45 µm syringe filter before injection to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed. For example, starting with 100% of a phosphate buffer (e.g., 10 mM, pH 7.4) for the initial 10 minutes, followed by a linear gradient to 50% acetonitrile over the next 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 225 nm.

    • Injection Volume: 10 µL.

LC-MS/MS Method

This method is ideal for the quantification of DL-Methionine in complex biological matrices, offering high sensitivity and selectivity.

  • Sample Preparation (for biological samples like plasma):

    • Protein Precipitation: To a small volume of plasma (e.g., 5 µL), add a protein precipitation agent like acetonitrile. The addition of a stable isotope-labeled internal standard for methionine is recommended to ensure accuracy.

    • Vortex the mixture to precipitate proteins and then centrifuge.

    • The supernatant can be directly injected or further diluted if necessary.

  • LC-MS/MS Conditions:

    • Column: A specialized amino acid analysis column or a HILIC column (e.g., 2.1 mm x 100 mm, 3 µm) is often used for better retention of polar analytes.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 100 mM ammonium formate) and an organic solvent (e.g., acetonitrile with 0.3% formic acid).

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transition for DL-Methionine.

Visualizing the Cross-Validation Workflow

To conceptualize the process of comparing these two analytical techniques, the following diagram illustrates a typical cross-validation workflow.

CrossValidationWorkflow cluster_Sample Sample Cohort cluster_Validation Method Validation & Comparison Sample DL-Methionine Samples Prep_HPLC Filtration / Dilution Sample->Prep_HPLC Prep_MS Protein Precipitation / Dilution Sample->Prep_MS HPLC HPLC-UV Analysis Prep_HPLC->HPLC MS LC-MS/MS Analysis Prep_MS->MS Validation Performance Metrics (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation MS->Validation Comparison Statistical Analysis (e.g., Bland-Altman Plot) Validation->Comparison DecisionFlow Start Start: Need to Quantify DL-Methionine Matrix Complex Matrix? (e.g., plasma, tissue) Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Select_HPLC Choose HPLC-UV Matrix->Select_HPLC No Budget High Instrument Budget? Sensitivity->Budget No Select_MS Choose LC-MS/MS Sensitivity->Select_MS Yes Budget->Select_MS Yes Budget->Select_HPLC No

References

Navigating Methionine Isomers: A Guide to Reproducibility in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between racemic D,L-methionine and pure L-methionine in experimental design can significantly impact study outcomes and their reproducibility. This guide provides a comparative analysis of these methionine sources, supported by experimental data, detailed protocols, and visualizations of key metabolic pathways to aid in informed decision-making.

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and numerous metabolic processes. While the L-enantiomer is the biologically active form directly utilized by the body, the synthetically produced racemic mixture of D- and L-methionine (D,L-methionine) is widely used in research and as a dietary supplement, primarily due to lower production costs.[1][2][3] However, the bioconversion of the D-isomer to the active L-form is an enzymatic process that can introduce variability and affect experimental reproducibility.[1][4]

Performance Comparison: D,L-Methionine vs. L-Methionine

The efficacy of racemic methionine is contingent on the organism's ability to convert D-methionine to L-methionine. This conversion, primarily occurring in the liver and kidneys, is not always 100% efficient and can be influenced by factors such as species, age, diet, and physiological stress.

Growth Performance and Feed Efficacy

Studies in animal nutrition provide valuable insights into the comparative performance of D,L-methionine and L-methionine. Research in broiler chickens has shown that while both forms improve growth compared to a methionine-deficient diet, L-methionine supplementation often results in greater body weight gain. Conversely, D,L-methionine has been observed to have a more pronounced effect on enhancing liver metabolism and reducing oxidative stress.

A meta-analysis of studies in broiler chickens indicated that for both average daily gain (ADG) and feed conversion ratio (FCR), L-methionine supplementation showed an advantage over D,L-methionine, particularly in the early stages of growth.

Table 1: Comparative Bioavailability of D,L-Methionine Relative to L-Methionine in Animal Studies

Animal ModelResponse CriteriaRelative Bioavailability of D,L-Methionine (L-Met = 100%)Reference
Nursery PigsNitrogen Retention89.3%
Nursery PigsUrinary Nitrogen Output87.9%
Weanling PigsNitrogen Retention101% (95% CI: 57%–146%)
Broiler Chickens (1-21d)Average Daily Gain (ADG)91.33% (Nonlinear model)
Broiler Chickens (1-21d)Feed Conversion Ratio (FCR)76.57% (Nonlinear model)

Note: The confidence interval in the weanling pig study crosses 100%, indicating no statistically significant difference in that particular study.

Metabolic and Antioxidant Effects

Methionine plays a crucial role in the trans-sulfuration pathway, leading to the synthesis of cysteine and subsequently glutathione, a major intracellular antioxidant. Studies have indicated that L-methionine may more efficiently support this pathway. However, some research suggests that D,L-methionine can also effectively contribute to the antioxidant capacity. In weanling pigs, no significant differences were observed in total antioxidant capacity between diets supplemented with D-methionine or L-methionine.

Key Signaling Pathways

The metabolism of methionine and its downstream effects are governed by intricate signaling pathways. Understanding these can help elucidate the differential impacts of racemic and pure L-methionine.

Conversion of D-Methionine to L-Methionine

The conversion of the inactive D-isomer to the biologically active L-isomer is a critical step that can influence the reproducibility of studies using racemic methionine. This two-step enzymatic process is a potential source of variability.

G D-Methionine D-Methionine alpha-keto-gamma-methylthiobutyric acid (KMB) alpha-keto-gamma-methylthiobutyric acid (KMB) D-Methionine->alpha-keto-gamma-methylthiobutyric acid (KMB) D-amino acid oxidase (DAAO) Deamination L-Methionine L-Methionine alpha-keto-gamma-methylthiobutyric acid (KMB)->L-Methionine Transaminase Transamination Protein Synthesis & Other Metabolic Pathways Protein Synthesis & Other Metabolic Pathways L-Methionine->Protein Synthesis & Other Metabolic Pathways

Figure 1. Enzymatic conversion of D-methionine to L-methionine.

Methionine and the mTOR Signaling Pathway

Methionine, as an essential amino acid, plays a role in activating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis. L-methionine has been shown to activate mTORC1 through various sensing mechanisms. The efficiency of D-methionine in this pathway is dependent on its conversion to L-methionine.

G cluster_0 Upstream Regulation cluster_1 Downstream Effects L-Methionine L-Methionine Amino Acid Sensors (e.g., T1R1/T1R3) Amino Acid Sensors (e.g., T1R1/T1R3) L-Methionine->Amino Acid Sensors (e.g., T1R1/T1R3) mTORC1 Activation mTORC1 Activation Amino Acid Sensors (e.g., T1R1/T1R3)->mTORC1 Activation Protein Synthesis Protein Synthesis mTORC1 Activation->Protein Synthesis Cell Growth Cell Growth mTORC1 Activation->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1 Activation->Autophagy Inhibition

Figure 2. Simplified overview of L-methionine's role in mTORC1 signaling.

Experimental Protocols

To ensure the reproducibility of findings in studies involving methionine, it is crucial to employ standardized and well-documented experimental protocols. The slope-ratio assay is a common method for determining the relative bioavailability of different nutrient sources.

Slope-Ratio Assay for Methionine Bioavailability

This assay is designed to compare the bioavailability of a test nutrient source against a standard source by analyzing the dose-response relationship.

Objective: To determine the relative bioavailability of D,L-methionine compared to L-methionine.

Experimental Design:

  • Basal Diet: Formulate a basal diet that is deficient in methionine but adequate in all other essential nutrients.

  • Dietary Treatments: Create a series of experimental diets by supplementing the basal diet with graded levels of L-methionine (the reference standard) and D,L-methionine (the test substance). For example, three to five graded levels for each source.

  • Animal Model: Select a suitable animal model (e.g., nursery pigs, broiler chicks) and randomly assign them to the dietary treatment groups.

  • Experimental Period: The duration of the feeding trial should be sufficient to observe a measurable response in the chosen parameters (e.g., 2-4 weeks for growth studies).

  • Data Collection: Measure relevant response criteria such as body weight gain, feed intake, and collect samples for nitrogen balance analysis (feces and urine).

Data Analysis:

  • For each methionine source, perform a linear regression of the response variable (e.g., weight gain, nitrogen retention) against the supplemental methionine intake.

  • The ratio of the slope of the regression line for D,L-methionine to the slope of the regression line for L-methionine provides the relative bioavailability of D,L-methionine.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Formulate Methionine-Deficient Basal Diet Formulate Methionine-Deficient Basal Diet Create Graded Levels of L-Met and DL-Met Diets Create Graded Levels of L-Met and DL-Met Diets Formulate Methionine-Deficient Basal Diet->Create Graded Levels of L-Met and DL-Met Diets Randomly Assign Animals to Diets Randomly Assign Animals to Diets Create Graded Levels of L-Met and DL-Met Diets->Randomly Assign Animals to Diets Conduct Feeding Trial Conduct Feeding Trial Randomly Assign Animals to Diets->Conduct Feeding Trial Measure Performance & Collect Samples Measure Performance & Collect Samples Conduct Feeding Trial->Measure Performance & Collect Samples Perform Linear Regression (Response vs. Intake) Perform Linear Regression (Response vs. Intake) Measure Performance & Collect Samples->Perform Linear Regression (Response vs. Intake) Calculate Slope Ratio (DL-Met Slope / L-Met Slope) Calculate Slope Ratio (DL-Met Slope / L-Met Slope) Perform Linear Regression (Response vs. Intake)->Calculate Slope Ratio (DL-Met Slope / L-Met Slope) Determine Relative Bioavailability Determine Relative Bioavailability Calculate Slope Ratio (DL-Met Slope / L-Met Slope)->Determine Relative Bioavailability

Figure 3. Workflow for a slope-ratio bioavailability assay.

Conclusion and Recommendations

The choice between D,L-methionine and L-methionine can have a tangible impact on research outcomes. While D,L-methionine can be a cost-effective option, the inherent variability in the conversion of D-methionine to L-methionine can affect the reproducibility of findings.

For researchers, the following recommendations are crucial:

  • Acknowledge the Difference: Be aware that the bioavailability of D,L-methionine may not be equivalent to that of L-methionine and can vary depending on the experimental context.

  • Detailed Reporting: When using racemic methionine, it is imperative to report the source and purity. Detailed documentation of the experimental conditions, including diet composition and animal health status, is essential for reproducibility.

  • Consider L-Methionine for High-Precision Studies: In studies where precise control over methionine levels and metabolic responses is critical, the use of pure L-methionine is advisable to minimize confounding variables.

  • Appropriate Statistical Analysis: Employ appropriate statistical models, such as the slope-ratio assay, to accurately assess the relative efficacy of different methionine sources if they are being compared.

By carefully considering these factors, researchers can enhance the robustness and reproducibility of their findings, contributing to a more reliable and progressive scientific landscape.

References

A Comparative Analysis of the Metabolic Fates of D- and L-Methionine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and numerous metabolic pathways. It exists in two stereoisomeric forms: L-methionine, the naturally occurring and biologically active form, and D-methionine, which is often present in synthetic methionine supplements. Understanding the distinct metabolic fates of these isomers is paramount for optimizing nutritional strategies and for various applications in drug development. This guide provides an objective comparison of D- and L-methionine metabolism, supported by experimental data and detailed methodologies.

Absorption and Bioavailability: A Tale of Two Isomers

While both D- and L-methionine can be absorbed from the intestine, their efficiency and mechanisms of transport differ. L-methionine is readily absorbed via active transport systems, exhibiting a higher affinity for intestinal transporters.[1] In contrast, D-methionine absorption is generally slower and may compete with L-isomers for the same transport proteins.[2]

The key differentiator in the metabolic fate of D-methionine is its requisite conversion to the L-isomer to be utilized for protein synthesis and other essential functions.[3][4] This biotransformation primarily occurs in the liver and kidneys.[5]

The Enzymatic Conversion of D-Methionine

The conversion of D-methionine to L-methionine is a two-step enzymatic process:

  • Oxidative Deamination: The enzyme D-amino acid oxidase (DAAO), a flavoprotein containing flavin adenine dinucleotide (FAD) as a cofactor, catalyzes the oxidative deamination of D-methionine. This reaction produces the α-keto analogue of methionine, 2-oxo-4-methylthiobutyric acid (KMB), along with ammonia and hydrogen peroxide.

  • Transamination: Subsequently, KMB is converted to L-methionine through a transamination reaction, where an amino group is transferred from a donor amino acid. This step is catalyzed by transaminases, which are ubiquitous enzymes.

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D_Met D-Methionine KMB 2-oxo-4-methylthiobutyric acid (α-keto-methionine) D_Met->KMB Oxidative Deamination L_Met L-Methionine KMB->L_Met Transamination Protein Protein Synthesis & Other Metabolic Pathways L_Met->Protein DAAO D-Amino Acid Oxidase (DAAO) (FAD-dependent) DAAO->KMB Transaminase Transaminase Transaminase->L_Met

Caption: Enzymatic conversion of D-methionine to L-methionine.

Quantitative Comparison of Bioavailability

The efficiency of the D- to L-methionine conversion directly impacts the relative bioavailability (RBV) of D-methionine. This can vary significantly across species, largely due to differences in DAAO activity.

SpeciesParameterL-MethionineD-Methionine / DL-MethionineRelative Bioavailability of D-Met (%)Reference(s)
Humans Nitrogen Balance ( g/day )-0.10 to +0.06-0.24 to -0.15 (D-Met)Poorly utilized
Urinary ExcretionLow~20 times higher than L-Met-
Pigs Nitrogen Retention (%)--87.6 - 101
ADG (L:DL)--143.8
G:F (L:DL)--122.7
Broilers ADG (L vs DL)HigherLower142.5
FCR (DL vs L)--77 - 89
Rabbits Urinary D-Met Excretion-< 1.3% of intake> 98.7
Dogs Urinary D-Met Excretion-< 0.4% of intake> 99.6

ADG: Average Daily Gain; G:F: Gain-to-Feed Ratio; FCR: Feed Conversion Ratio. Data presented as ranges or representative values from cited studies.

Experimental Protocols

Nitrogen Balance Assay for Bioavailability Assessment

This protocol is a common method to determine the metabolic utilization of different amino acid isomers.

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G cluster_0 Acclimation Phase cluster_1 Experimental Phase cluster_2 Analysis Phase acclimation Adaptation to Metabolism Crates basal_diet Feed Methionine-Deficient Basal Diet acclimation->basal_diet treatment_diets Supplement Basal Diet with Graded Levels of L-Met or D-Met basal_diet->treatment_diets collection Total and Separate Collection of Urine and Feces treatment_diets->collection nitrogen_analysis Analyze Nitrogen Content in Diets, Urine, and Feces collection->nitrogen_analysis calculate_retention Calculate Nitrogen Retention: N_intake - (N_fecal + N_urinary) nitrogen_analysis->calculate_retention slope_ratio Perform Slope-Ratio Analysis to Determine Relative Bioavailability calculate_retention->slope_ratio

Caption: Workflow for a nitrogen balance study.

Methodology:

  • Animal Model: Typically, rapidly growing animals such as weanling pigs or broiler chicks are used.

  • Housing: Animals are housed in individual metabolism crates to allow for the separate and complete collection of urine and feces.

  • Dietary Formulation: A basal diet is formulated to be deficient in methionine but adequate in all other nutrients. Experimental diets are created by supplementing the basal diet with graded levels of L-methionine (the reference) and D-methionine (the test substance).

  • Experimental Periods: The study typically consists of an adaptation period (5-7 days) to the experimental diets, followed by a collection period (4-5 days) where urine and feces are quantitatively collected.

  • Sample Analysis: The nitrogen content of the diets, feces, and urine is determined using methods such as the Kjeldahl method.

  • Data Analysis: Nitrogen retention is calculated as the total nitrogen intake minus the total nitrogen excreted in feces and urine. The relative bioavailability of D-methionine is then determined using a slope-ratio assay, comparing the slope of the nitrogen retention response to supplemental D-methionine intake with that of L-methionine.

Determination of D-Amino Acid Oxidase (DAAO) Activity

Several methods exist to quantify the activity of DAAO in tissues like the liver and kidney.

Principle: DAAO activity can be determined by measuring the consumption of oxygen, the production of hydrogen peroxide, or the formation of the α-keto acid.

Spectrophotometric Assay (Coupled Enzyme Assay):

  • Tissue Preparation: A known weight of tissue (e.g., liver or kidney) is homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain a clear supernatant containing the enzyme.

  • Reaction Mixture: The reaction mixture typically contains:

    • The tissue supernatant.

    • D-methionine as the substrate.

    • Horseradish peroxidase (HRP) as the coupling enzyme.

    • A chromogenic substrate for HRP (e.g., o-dianisidine or 4-aminoantipyrine) that changes color upon oxidation.

  • Measurement: The rate of color change is measured spectrophotometrically at a specific wavelength. This rate is proportional to the rate of hydrogen peroxide production, and thus to the DAAO activity.

  • Quantification: The enzyme activity is typically expressed as units per gram of tissue, where one unit is defined as the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time under defined conditions.

Analytical Determination of Methionine Isomers

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying D- and L-methionine in biological samples.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized, and the amino acids are extracted.

  • Chromatographic Separation: A chiral stationary phase is used in the HPLC column to separate the D- and L-enantiomers. The mobile phase composition is optimized to achieve good resolution.

  • Detection: The separated isomers are detected using various detectors, such as UV, polarimetric, or circular dichroism detectors.

  • Quantification: The concentration of each isomer is determined by comparing its peak area to that of known standards.

Conclusion

The metabolic fates of D- and L-methionine are fundamentally different. L-methionine is directly utilized by the body, whereas D-methionine must first be converted to its L-isomer through an enzymatic process that incurs an energetic cost and is not always 100% efficient. The bioavailability of D-methionine varies significantly across species, with animals like pigs and poultry showing high utilization, while humans exhibit poor conversion and higher urinary excretion of the D-isomer. These differences are critical considerations for researchers and professionals in the fields of nutrition, pharmacology, and drug development when choosing a methionine source for supplementation or as a component in therapeutic formulations. The experimental protocols outlined provide a framework for the continued investigation and precise quantification of the metabolic nuances of these two important isomers.

References

A Comparative Guide to the Role of (+-)-Methionine and Its Enantiomers in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of racemic ((+-)-)-methionine and its individual enantiomers, L-methionine and D-methionine, in the context of their roles in specific cellular signaling pathways. While L-methionine is the biologically predominant and extensively studied form, this guide consolidates available data to offer insights into the potential differential effects of the racemic mixture and the D-isomer.

Key Signaling Pathways Influenced by Methionine

Methionine metabolism is intricately linked to several crucial cellular signaling pathways that regulate cell growth, proliferation, metabolism, and survival. The most prominent of these is the mTOR (mechanistic target of rapamycin) pathway , a central regulator of cell growth and metabolism. Methionine also plays a vital role in the methionine cycle , which is essential for the production of the universal methyl donor S-adenosylmethionine (SAM), and the transsulfuration pathway , which is involved in cysteine and glutathione synthesis, impacting cellular redox homeostasis.[1][2]

The mTOR Signaling Pathway

The mTOR pathway, particularly mTOR Complex 1 (mTORC1), is a key sensor of amino acid availability. L-methionine has been shown to activate mTORC1 signaling, promoting protein synthesis and cell growth.[3][4] This activation can occur through various mechanisms, including the sensing of intracellular SAM levels by SAMTOR, a component of the mTORC1 signaling cascade.[5] Methionine can also activate the mTOR pathway via the PI3K-Akt signaling axis.

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mTOR_Signaling_Pathway Methionine (+-)-Methionine L-Methionine D-Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methionine Adenosyltransferase PI3K PI3K Methionine->PI3K Activates SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates

Caption: Methionine's role in the mTOR signaling pathway.

The Methionine Cycle and Transsulfuration Pathway

The methionine cycle is fundamental for cellular methylation reactions, while the transsulfuration pathway contributes to antioxidant defense. L-methionine is the direct substrate for these pathways. The conversion of D-methionine to L-methionine is a prerequisite for its entry into these metabolic routes.

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Methionine_Metabolism L_Met L-Methionine SAM S-adenosylmethionine (SAM) L_Met->SAM DL_Met This compound DL_Met->L_Met D_Met D-Methionine DL_Met->D_Met D_Met->L_Met DAAO SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L_Met Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH GSH Glutathione (GSH) Cysteine->GSH DAAO D-amino acid oxidase

Caption: Overview of Methionine Metabolism.

Comparative Performance of Methionine Forms

Direct comparative studies on the signaling effects of this compound, L-methionine, and D-methionine at the cellular level are limited. However, insights can be drawn from animal nutrition studies and the known metabolic fate of these isomers.

ParameterThis compoundL-MethionineD-Methionine
mTORC1 Activation Expected to be less efficient than L-methionine due to the presence of the D-isomer.Directly activates mTORC1 signaling, promoting protein synthesis.Indirectly activates mTORC1 after conversion to L-methionine. The efficiency of this conversion can be a limiting factor.
Protein Synthesis Supports protein synthesis, but potentially less efficiently than an equivalent amount of L-methionine.The primary form utilized for protein synthesis.Must be converted to L-methionine before it can be incorporated into proteins.
SAM Production Contributes to SAM production, but the rate may be limited by the conversion of D- to L-methionine.Directly converted to SAM, the primary methyl group donor in the cell.Can be converted to L-methionine and subsequently to SAM.
Antioxidant Capacity May contribute to antioxidant defense through the transsulfuration pathway after conversion of the D-isomer. One study in broilers suggests DL-methionine may be more effective at reducing oxidative stress than L-methionine.Supports glutathione synthesis via the transsulfuration pathway.Can contribute to glutathione synthesis after conversion to L-methionine.

Experimental Protocols

Validation of mTOR Pathway Activation by Western Blotting

This protocol outlines the steps to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR, S6K, and 4E-BP1, in response to treatment with different forms of methionine.

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Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293T, C2C12 myotubes) to 70-80% confluency.

  • Starve cells of amino acids for a designated period (e.g., 1-2 hours) to baseline the mTOR activity.

  • Treat cells with this compound, L-methionine, or D-methionine at various concentrations for a specified time. Include a negative control (no methionine) and a positive control (e.g., insulin or complete amino acid mixture).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K, and 4E-BP1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state.

Quantification of Intracellular S-adenosylmethionine (SAM)

This protocol describes a method for quantifying intracellular SAM levels, a key indicator of methionine cycle activity, using high-performance liquid chromatography (HPLC).

1. Sample Preparation:

  • Treat cells with the different forms of methionine as described in the Western Blotting protocol.

  • Harvest the cells and wash with ice-cold PBS.

  • Extract metabolites using a suitable extraction solvent (e.g., perchloric acid or methanol/chloroform/water).

  • Centrifuge to remove protein and cell debris.

  • Collect the supernatant containing the metabolites.

2. HPLC Analysis:

  • Use a reversed-phase C18 column for separation.

  • Employ a mobile phase gradient, for example, a mixture of ammonium acetate and acetonitrile.

  • Set the UV detector to a wavelength of 254 nm to detect SAM.

  • Inject a known amount of the sample extract onto the HPLC system.

3. Quantification:

  • Generate a standard curve using known concentrations of a SAM standard.

  • Determine the concentration of SAM in the samples by comparing their peak areas to the standard curve.

  • Normalize the SAM concentration to the total protein content or cell number of the initial sample.

Conclusion

While L-methionine is the directly active form in most cellular signaling and metabolic pathways, the use of racemic this compound in research and various applications necessitates a clear understanding of its potential effects. The D-isomer is not inert and can be converted to L-methionine, thereby contributing to the overall methionine pool and influencing cellular processes. However, the efficiency of this conversion can vary, potentially leading to different quantitative outcomes compared to pure L-methionine. Further direct comparative studies are warranted to fully elucidate the distinct roles of this compound and its enantiomers in modulating specific signaling pathways. The experimental protocols provided in this guide offer a framework for conducting such validation studies.

References

L-Methionine vs. DL-Methionine: A Comparative Analysis of Gene Expression and Metabolic Impact

Author: BenchChem Technical Support Team. Date: November 2025

The second round of searches provided more targeted information, although a direct, comprehensive transcriptomic (e.g., RNA-seq) or microarray comparison between L-Methionine and DL-Methionine in a context highly relevant to researchers and drug development professionals (e.g., in human cell lines or disease models) remains elusive.

Here's a summary of the new findings:

  • Multi-tissue transcriptomic analysis in broiler chickens under heat stress: This is the most relevant study found so far. It directly compares L- and D-methionine (which is the component of DL-methionine that differs from L-methionine) and performs transcriptomic analysis. It reveals that L-methionine supplementation helps maintain physiological homeostasis better than D-methionine under heat stress. Key differentially expressed genes are involved in immune response, lipid metabolism, and glucose metabolism. This study provides a foundation for a comparative analysis, although the model system (broiler chickens) is not ideal for the target audience. However, the identified pathways could be of interest. I have access to the differentially expressed genes mentioned in the study.

  • Studies in pigs: These studies consistently show no significant difference in the expression of a limited set of myogenesis-related genes between L- and DL-methionine supplementation. This suggests that in healthy growing pigs, the conversion of D- to L-methionine is efficient enough to not cause major downstream differences in this specific biological process.

  • Cell culture study (IPEC-J2): This study compared L-Met, DL-Met, and other methionine sources, and found no significant difference in the mRNA levels of metabolic enzymes between L-Met and DL-Met.

  • Cancer research context: Several articles discuss the importance of methionine metabolism in cancer ("methionine dependency") and the effects of methionine restriction. These are highly relevant to the target audience. While they don't directly compare L- vs. DL-methionine, they delve into the signaling pathways and epigenetic modifications regulated by methionine availability (via its metabolite S-adenosylmethionine, SAM). This information can be used to infer the potential downstream consequences of any differences in bioavailability or metabolism between L- and DL-methionine.

Limitations:

  • There is no readily available, comprehensive dataset (like a full RNA-seq dataset with a large number of differentially expressed genes) comparing L- and DL-methionine in a model system like human cancer cell lines, which would be most relevant to the target audience.

  • The most detailed transcriptomic study is in an agricultural context (broiler chickens).

Next Steps:

Given the available information, I can proceed with creating the comparison guide. The plan needs to be adjusted to work with the data I have found.

  • Acknowledge the data limitations: I will start by stating that direct, large-scale gene expression studies comparing L- and DL-methionine in biomedical research models are not abundant in the public literature.

  • Focus on the broiler chicken transcriptomic study: I will use this as the primary source for comparative gene expression data, while clearly stating the model system and context (heat stress). I will present the differentially expressed genes in a table and create a diagram for the affected pathways.

  • Incorporate findings from other studies: I will include the results from the pig and cell culture studies to provide a more complete picture, even though they showed no significant differences for the specific genes analyzed.

  • Extrapolate to the target audience: I will use the information from the cancer research articles to discuss the potential implications of differences in methionine metabolism for researchers. For example, I can discuss how differences in the efficiency of converting D- to L-methionine could theoretically impact S-adenosylmethionine (SAM) levels, and consequently, DNA methylation and gene expression in sensitive systems like cancer cells. This will be framed as a discussion of potential areas for future research.

  • Detail Experimental Protocols: I will extract and present the methodologies from the key studies I've found.

  • Create Visualizations: I will create the requested Graphviz diagrams for the metabolic pathway of D-methionine conversion and the signaling pathways identified in the broiler study.

This approach will allow me to provide a valuable comparison guide based on the available scientific literature, while being transparent about the limitations of the current body of research. I have enough information to proceed with generating the response without further searches.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of L-Methionine and DL-Methionine, focusing on their differential effects on gene expression and related metabolic pathways. While both forms of methionine are utilized by the body, their metabolic activation and subsequent influence on cellular processes can differ, holding potential implications for research and therapeutic development. This analysis is based on available experimental data from various biological systems.

Executive Summary

L-Methionine is the biologically active isomer directly incorporated into proteins and utilized in essential metabolic pathways. DL-Methionine is a racemic mixture containing 50% L-Methionine and 50% D-Methionine. The D-isomer must first be converted to L-Methionine in the body, a process that can influence metabolic efficiency and gene expression, particularly under conditions of physiological stress.

Direct comparative transcriptomic studies in human cell lines or disease models are limited. However, research in animal models, particularly under stress conditions, reveals significant differences in gene expression profiles between supplementation with L- and D-Methionine. These differences primarily concern immune responses, lipid metabolism, and glucose metabolism. In contrast, studies in healthy young pigs have shown no significant differences in the expression of a limited set of genes related to muscle growth, suggesting the efficient conversion of D- to L-Methionine under normal physiological conditions.

For researchers in fields such as oncology, where cellular metabolism is a key focus, understanding the nuances between these two forms of methionine is crucial. The efficiency of the conversion of D- to L-methionine could potentially impact the levels of S-adenosylmethionine (SAM), the universal methyl donor, thereby influencing epigenetic regulation of gene expression.

Data Presentation: Quantitative Comparison of Gene Expression

The following table summarizes the key findings from a multi-tissue transcriptomic analysis in broiler chickens subjected to acute heat stress, comparing the effects of dietary supplementation with L-Methionine versus D-Methionine. This study provides the most detailed available insight into the differential gene expression effects of the two isomers.

TissueGeneFunctionExpression Change with D-Met vs. L-Met under Heat Stress
Liver IL4I1L-amino-acid oxidase, involved in immune responseUpregulated
SERPINI1Serine protease inhibitor, involved in cellular stress responseUpregulated
Muscle ENSGALG00000043813Uncharacterized proteinUpregulated
ENSGALG00000051877Uncharacterized proteinUpregulated
ENSGALG00000045842Uncharacterized proteinUpregulated
Spleen APOA1Apolipoprotein A1, major component of HDL, involved in cholesterol transportUpregulated
APOBApolipoprotein B, major component of LDL, involved in cholesterol transportUpregulated
MT-ND4LMitochondrially encoded NADH dehydrogenase 4LUpregulated
MT-ND5Mitochondrially encoded NADH dehydrogenase 5Upregulated
MT-ND6Mitochondrially encoded NADH dehydrogenase 6Upregulated
LOC107052745Uncharacterized proteinUpregulated
ENSGALG00000045731Uncharacterized proteinUpregulated
ENSGALG00000054363Uncharacterized proteinUpregulated
ENSGALG00000052731Uncharacterized proteinUpregulated
ENSGALG00000054732Uncharacterized proteinUpregulated

Data synthesized from a study by Lee et al. (2021). The study compared D-Met and L-Met supplementation.[1][2]

In a study on young growing pigs under normal physiological conditions, no significant differences were observed in the mRNA expression of eight genes related to myogenesis (myogenic differentiation 1, myogenin, myogenic factors 5 and 6, and myocyte enhancer factors 2A, 2B, 2C, and 2D) between pigs fed diets supplemented with L-Methionine versus DL-Methionine.[3][4][5]

Experimental Protocols

Multi-tissue Transcriptomic Analysis in Broiler Chickens
  • Animal Model and Treatment: Broiler chickens were subjected to acute heat stress. Diets were supplemented with either L-Methionine or D-Methionine.

  • Sample Collection: Liver, muscle, and spleen tissues were collected from multiple birds per treatment group.

  • RNA Sequencing: Total RNA was extracted from the tissues, and RNA sequencing libraries were prepared. Sequencing was performed to obtain raw reads.

  • Data Analysis: Raw reads were mapped to the chicken reference genome. Differentially expressed genes (DEGs) between the L-Met and D-Met supplemented groups were identified using DESeq2. A gene was considered differentially expressed if the fold change was greater than 1.5 and the p-value was less than 0.05. Functional enrichment analysis of the DEGs was performed using DAVID.

Myogenesis Gene Expression Analysis in Pigs
  • Animal Model and Diets: Young barrows were fed corn and soybean meal-based diets supplemented with either crystalline L-Methionine or DL-Methionine (both at 0.13% of the diet) for four weeks.

  • Sample Collection: Longissimus dorsi muscle samples were collected.

  • Gene Expression Analysis: Total RNA was extracted from the muscle samples and reverse transcribed into cDNA. The mRNA expression levels of eight myogenesis-related genes were quantified using real-time quantitative PCR (RT-qPCR). The comparative ΔΔCT method was used for mRNA quantity calculation, with results normalized to internal control genes.

  • Statistical Analysis: Data were analyzed using a Student's t-test to compare the gene expression levels between the two dietary groups.

Visualization of Pathways and Workflows

D_Methionine_Conversion_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (e.g., Hepatocyte) DL-Met DL-Methionine D-Met D-Methionine DL-Met->D-Met 50% L-Met L-Methionine DL-Met->L-Met 50% Keto-Met α-keto-4-(methylthio)butyric acid D-Met->Keto-Met D-amino acid oxidase (DAO) Protein Protein Synthesis L-Met->Protein SAM S-adenosylmethionine (SAM) L-Met->SAM Keto-Met->L-Met Aminotransferase Methylation DNA/RNA/Histone Methylation SAM->Methylation

Caption: Metabolic conversion pathway of D-Methionine to L-Methionine.

Experimental_Workflow cluster_Animal_Study Animal Study cluster_Lab_Analysis Laboratory Analysis cluster_Data_Interpretation Data Interpretation start Animal Model (e.g., Broiler, Pig) diet Dietary Supplementation (L-Met vs. DL-Met) start->diet stress Optional: Apply Stress (e.g., Heat Stress) diet->stress collection Tissue Collection (e.g., Liver, Muscle) stress->collection rna_extraction RNA Extraction collection->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rnaseq RNA-Sequencing rna_extraction->rnaseq qpcr RT-qPCR Analysis cdna_synthesis->qpcr deg_analysis Differentially Expressed Gene (DEG) Analysis qpcr->deg_analysis bioinformatics Bioinformatic Analysis rnaseq->bioinformatics bioinformatics->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: Generalized experimental workflow for comparative gene expression analysis.

Signaling_Pathways Pathways Affected by D-Met vs. L-Met under Stress cluster_Immune Immune Response cluster_Lipid Lipid Metabolism cluster_Stress Cellular Stress D-Met D-Methionine (relative to L-Met) IL4I1 IL4I1 (Upregulated) D-Met->IL4I1 APOA1_APOB APOA1, APOB (Upregulated) D-Met->APOA1_APOB SERPINI1 SERPINI1 (Upregulated) D-Met->SERPINI1 Immune_Cell_Activity Altered Immune Cell Activity IL4I1->Immune_Cell_Activity Cholesterol_Transport Altered Cholesterol Transport APOA1_APOB->Cholesterol_Transport Stress_Response Increased Cellular Stress Response SERPINI1->Stress_Response

Caption: Signaling pathways differentially affected by D- vs. L-Methionine.

References

Confirming the On-Target Effects of DL-Methionine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DL-Methionine's performance with its alternatives in cellular models, supported by experimental data. It details the on-target effects of DL-Methionine, focusing on its integral role in cellular metabolism and signaling pathways critical for cell growth and proliferation.

I. On-Target Effects of DL-Methionine: An Overview

DL-Methionine, a racemic mixture of the D- and L-isomers of the essential amino acid methionine, serves as a crucial supplement in cell culture media. Its primary on-target effect is to provide the biologically active L-Methionine, which is a vital component for protein synthesis and a precursor for numerous metabolic pathways.

The central role of L-Methionine is highlighted in the Methionine Cycle , where it is converted to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a fundamental role in epigenetic regulation and cellular signaling. Furthermore, the methionine cycle is linked to the transsulfuration pathway, which leads to the synthesis of cysteine and the antioxidant glutathione, crucial for maintaining cellular redox balance.

A key signaling pathway regulated by methionine availability is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway . mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Methionine levels are sensed by the cell, and sufficient levels are required for the full activation of mTORC1, which in turn promotes protein synthesis and inhibits autophagy.

II. Comparative Performance of DL-Methionine and Alternatives

The performance of DL-Methionine in cellular models is often compared to L-Methionine and Homocysteine.

  • L-Methionine: As the biologically active isomer, L-Methionine is directly utilized by cells. The D-isomer in DL-Methionine must be enzymatically converted to L-Methionine, a process that can vary in efficiency depending on the cell type.

  • Homocysteine: This is a precursor to methionine in the methionine cycle. A key distinction between normal and many cancerous cell lines is their differential ability to utilize homocysteine.

Below are tables summarizing the comparative effects on cell proliferation and mTORC1 signaling.

Table 1: Effect on Cell Proliferation
CompoundCell LineConcentrationObserved Effect on ProliferationCitation
DL-Methionine Avian Myoblasts1.125 mg/mLSupported proliferation, comparable to L-Methionine.[1]
L-Methionine Avian Myoblasts-Positive control for proliferation.[1]
Homocysteine Various Cancer Cell Lines-Does not support proliferation in "methionine-dependent" cancer cells.[2][3][4]
Homocysteine Normal Mammalian Cells-Supports proliferation, can replace methionine.
Methionine Restriction Colorectal Cancer Cells0 µMSignificantly inhibited cell proliferation.
Methionine Restriction Breast Cancer Cells0.12% in diet (in vivo)Inhibited tumor progression by decreasing cell proliferation.
Table 2: Effect on mTORC1 Signaling
CompoundCellular ModelConcentrationObserved Effect on mTORC1 SignalingCitation
Methionine C2C12 MyoblastsNot specifiedActivates mTORC1 signaling.
Methionine Human Mammary Epithelial Cells0.6 mMUpregulated the expression of mTOR and p-mTOR.
Methionine Restriction --Leads to inhibition of mTORC1.
S-adenosylmethionine (SAM) -High intracellular levelsPromotes mTORC1 activation.

III. Signaling Pathways and Experimental Workflows

Methionine Metabolism and mTORC1 Signaling

The following diagram illustrates the central role of methionine in cellular metabolism and its influence on the mTORC1 signaling pathway.

cluster_0 Methionine Metabolism cluster_1 mTORC1 Signaling DL-Methionine DL-Methionine L-Methionine L-Methionine DL-Methionine->L-Methionine Conversion SAM S-adenosylmethionine (SAM) L-Methionine->SAM Methionine Adenosyltransferase Homocysteine Homocysteine Homocysteine->L-Methionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration SAM->Homocysteine demethylation Methylation DNA, RNA, Protein Methylation SAM->Methylation mTORC1 mTORC1 SAM->mTORC1 activates Glutathione Glutathione Cysteine->Glutathione Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes Autophagy Autophagy mTORC1->Autophagy inhibits start Cell Culture with varying DL-Methionine concentrations proliferation Cell Proliferation Assay (e.g., Cell Counting, MTT) start->proliferation metabolite Metabolite Extraction start->metabolite protein Protein Extraction start->protein data Data Analysis and Comparison proliferation->data lcms LC-MS Analysis of Intracellular Methionine metabolite->lcms western Western Blot for p-S6K/Total S6K protein->western lcms->data western->data

References

A Comparative Analysis of L-Methionine and DL-Methionine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and supplement development, the selection of a methionine source is a critical decision impacting experimental outcomes. This guide provides a comprehensive comparison of L-methionine (L-Met) and DL-methionine (DL-Met), supported by experimental data and detailed protocols to inform your research.

This document summarizes the relative bioavailability and efficacy of L-methionine versus DL-methionine, with a focus on animal nutrition studies. Key performance indicators from poultry and swine trials are presented, alongside standardized experimental protocols for replication and further investigation. Additionally, key metabolic and signaling pathways influenced by methionine are illustrated to provide a deeper understanding of its biological roles.

Data Presentation: Performance Metrics

The efficacy of L-methionine and DL-methionine is often evaluated through growth performance and metabolic indicators. The following tables summarize key findings from comparative studies in broiler chickens and nursery pigs.

Table 1: Comparative Efficacy of L-Methionine vs. DL-Methionine in Broiler Chickens

ParameterL-MethionineDL-MethionineRelative Bioavailability (RBV) of L-Met to DL-Met (%)Species/AgeReference
Average Daily Gain (ADG)HigherLower141.5 - 145.2Broiler chickens (early age/starter phase)[1][2]
Feed Efficiency (FE) / Feed Conversion Ratio (FCR)Improved (Lower FCR)---189.1Broiler chickens (1-21 days)[1]
Breast Muscle WeightHigherLower116.8Broiler chickens (21 days)[1]
Carcass PercentageHigherLowerSignificantly Higher in starter phaseBroiler chickens (starter phase)[3]

Note: Relative Bioavailability (RBV) is a measure of the biological activity of a nutrient from a specific source compared to a standard source.

Table 2: Comparative Efficacy of L-Methionine vs. DL-Methionine in Nursery Pigs

ParameterL-MethionineDL-MethionineRelative Bioavailability (RBV) of L-Met to DL-Met (%)Species/AgeReference
Average Daily Gain (ADG)Tended to be greater---143.8Nursery pigs
Gain-to-Feed Ratio (G:F)------122.7Nursery pigs
Plasma Urea Nitrogen (PUN)Reduced------Nursery pigs
Duodenum Villus Height and WidthGreater------Nursery pigs
Duodenum Glutathione (GSH)Greater------Nursery pigs
Duodenum Protein CarbonylLower------Nursery pigs

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of L- and DL-methionine.

Relative Bioavailability (RBV) Determination using Slope-Ratio Assay

The slope-ratio assay is a common method for determining the relative bioavailability of a nutrient from different sources.

Objective: To determine the RBV of L-methionine relative to DL-methionine for a specific response criterion (e.g., average daily gain, feed efficiency).

Animals and Diets:

  • A basal diet deficient in methionine but adequate in all other nutrients is formulated.

  • Reference diets are created by supplementing the basal diet with graded levels of a standard methionine source (e.g., DL-methionine).

  • Test diets are created by supplementing the basal diet with graded levels of the test methionine source (L-methionine).

  • Experimental animals (e.g., broiler chicks, nursery pigs) are randomly allocated to the dietary treatments.

Procedure:

  • Animals are fed their respective diets for a specified experimental period.

  • Key performance indicators such as body weight gain and feed intake are recorded.

  • The response variable (e.g., weight gain) is regressed on the supplemental methionine intake for both the reference and test sources.

  • The RBV is calculated as the ratio of the slopes of the regression lines (Slope of Test Source / Slope of Reference Source) x 100.

Determination of Ileal Amino Acid Digestibility

This protocol is used to assess the proportion of ingested amino acids that are absorbed in the small intestine.

Objective: To determine the standardized ileal digestibility (SID) of methionine from L-Met and DL-Met supplemented diets.

Animals and Diets:

  • Animals (e.g., broiler chickens) are fed the experimental diets containing either L-methionine or DL-methionine.

  • A nitrogen-free diet is also fed to a separate group to determine basal endogenous amino acid losses.

  • An indigestible marker (e.g., titanium dioxide) is included in all diets.

Procedure:

  • After an adaptation period, ileal digesta is collected from the terminal ileum of the animals.

  • The collected digesta and feed samples are analyzed for their amino acid and indigestible marker content.

  • The apparent ileal digestibility (AID) is calculated using the following formula: AID (%) = [1 - ((Marker_diet / Marker_digesta) x (AA_digesta / AA_diet))] x 100

  • The standardized ileal digestibility (SID) is then calculated by correcting the AID for basal endogenous amino acid losses.

Measurement of Intestinal Morphology

The structure of the intestinal lining is a key indicator of gut health and nutrient absorptive capacity.

Objective: To evaluate the effects of L-methionine and DL-methionine on intestinal villus height and crypt depth.

Procedure:

  • At the end of the experimental period, tissue samples are collected from specific sections of the small intestine (e.g., duodenum, jejunum, ileum).

  • The tissue samples are fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin).

  • Villus height (from the tip to the crypt opening) and crypt depth (from the base of the villus to the submucosa) are measured using a microscope equipped with imaging software.

  • The villus height to crypt depth ratio (VCR) is calculated as an indicator of intestinal health.

Analysis of Plasma Urea Nitrogen (PUN)

PUN concentration is an indicator of amino acid utilization, with lower levels suggesting more efficient incorporation of amino acids into protein.

Objective: To compare the effects of L-methionine and DL-methionine on protein utilization by measuring PUN.

Procedure:

  • Blood samples are collected from the animals at specified time points.

  • Plasma is separated by centrifugation.

  • The concentration of urea nitrogen in the plasma is determined using a colorimetric assay with diacetylmonoxime or an automated analyzer.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz, illustrate key signaling pathways influenced by methionine and a typical experimental workflow for comparing L- and DL-methionine.

cluster_0 Methionine Metabolism & mTOR Signaling Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases mTORC1 mTORC1 SAM->mTORC1 Activates HCY Homocysteine SAH->HCY HCY->Met Methionine Synthase Cys Cysteine HCY->Cys Transsulfuration Pathway Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes

Caption: Methionine metabolism and its activation of the mTORC1 signaling pathway, a key regulator of protein synthesis.

cluster_1 D-Methionine to L-Methionine Conversion D_Met D-Methionine alpha_Keto α-keto-methionine D_Met->alpha_Keto D-amino acid oxidase L_Met L-Methionine alpha_Keto->L_Met Transaminase Protein Protein Synthesis L_Met->Protein

Caption: The two-step enzymatic conversion of D-methionine to the biologically active L-methionine.

cluster_2 Experimental Workflow: L-Met vs. DL-Met Comparison Animal_Selection Animal Selection (e.g., Broilers, Pigs) Diet_Formulation Diet Formulation (Basal, L-Met, DL-Met) Animal_Selection->Diet_Formulation Randomization Random Allocation to Treatments Diet_Formulation->Randomization Feeding_Trial Feeding Trial Randomization->Feeding_Trial Data_Collection Data Collection (ADG, FCR, etc.) Feeding_Trial->Data_Collection Sample_Collection Sample Collection (Blood, Tissues) Feeding_Trial->Sample_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Lab_Analysis Laboratory Analysis (PUN, Histology) Sample_Collection->Lab_Analysis Lab_Analysis->Statistical_Analysis Conclusion Conclusion on Relative Efficacy Statistical_Analysis->Conclusion

Caption: A generalized workflow for conducting an in vivo experiment comparing L-methionine and DL-methionine.

References

Safety Operating Guide

Proper Disposal of (+-)-Methionine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of (+-)-Methionine, tailored for researchers, scientists, and drug development professionals. The information is synthesized from safety data sheets and general laboratory safety practices to ensure adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Recommended PPE :

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)[1]

    • Laboratory coat

Handle solid this compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust particles.[2][3] Avoid generating dust during handling and disposal.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound should always comply with federal, state, and local regulations.

  • Waste Identification and Classification :

    • While this compound is not typically classified as a hazardous substance under major regulations like the US DOT or for transport (ADR/RID, IMDG, IATA), waste generators are responsible for determining if a discarded chemical is classified as hazardous waste based on its use and any potential contamination.

    • Consult US EPA guidelines in 40 CFR Parts 261.3 and relevant state and local regulations for accurate classification.

  • Waste Segregation :

    • Do not dispose of this compound, whether in solid form or in solution, down the drain or in the general laboratory trash. Preventing the entry of the chemical into sewers and waterways is crucial.

    • Designate a specific, clearly labeled waste container for "Non-hazardous Chemical Waste" or "Amino Acid Waste." The label should include the full chemical name: "this compound."

  • Containerization :

    • Collect waste this compound in a suitable, sealed, and leak-proof container. High-density polyethylene (HDPE) or glass containers are appropriate.

    • For solid waste, ensure the container is securely closed to prevent the escape of dust.

    • For solutions, do not mix with other incompatible chemical waste streams. This compound is incompatible with strong oxidizing agents.

  • Storage of Waste :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal :

    • The primary recommended disposal method is to use a licensed chemical waste disposal company. Offer surplus and non-recyclable solutions to the licensed disposal contractor.

    • Your institution's Environmental Health and Safety (EHS) office can provide guidance and arrange for pickup by a licensed contractor.

    • Dispose of any contaminated packaging, such as the original container, as unused product. Do not reuse empty containers.

Spill and Leak Cleanup

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, clean up spills immediately.

  • For solid spills, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • After the material has been collected, clean the affected area. For larger spills, washing the area with water may be appropriate, but prevent runoff from entering drains.

Data Presentation: Disposal Best Practices

While specific quantitative disposal limits for this compound are not defined in general safety literature, the following table summarizes the essential "Do's" and "Don'ts" for its handling and disposal.

Guideline CategoryDo'sDon'ts
Personal Protection Wear appropriate PPE, including safety glasses, gloves, and a lab coat.Handle with bare hands or without proper eye protection.
Handling Handle in a well-ventilated area or fume hood to avoid dust inhalation.Generate dust when handling the solid chemical.
Segregation Collect in a designated, clearly labeled waste container.Mix with incompatible wastes, such as strong oxidizing agents.
Disposal Path Dispose of through a licensed chemical waste contractor or your institution's EHS office.Pour down the sink or discard in the regular trash.
Empty Containers Dispose of contaminated packaging as unused product.Reuse empty containers that have not been properly decontaminated.
Spills Clean up spills immediately using dry methods (sweeping/vacuuming) and place waste in a sealed container for disposal.Use methods that create dust or allow the spilled material to enter drains or waterways.

Experimental Protocols

The reviewed safety data sheets and disposal guidelines do not contain specific experimental protocols for the neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed waste management service.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid Solid Waste (e.g., expired chemical, residue) assess->solid Solid liquid Liquid Waste (e.g., solutions) assess->liquid Liquid spill Spill Residue assess->spill Spill containerize Place in a Labeled, Sealed, Leak-Proof Waste Container solid->containerize liquid->containerize spill->containerize storage Store in Designated Chemical Waste Area containerize->storage disposal Arrange for Pickup by Licensed Waste Disposal Vendor (via EHS Office) storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (+-)-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of (+-)-Methionine, ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the necessary protective equipment for handling this compound.

Protection CategoryRecommended EquipmentApplicable StandardsKey Considerations
Eye and Face Safety glasses with side-shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN 166Must be worn at all times in the laboratory to protect against dust and splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)European Standard EN 374Inspect gloves for integrity before each use.[1] Follow the manufacturer's guidance for breakthrough time.[3]
Protective laboratory coatEuropean Standard EN 340Wear appropriate clothing to prevent any possibility of skin exposure.[2]
Respiratory NIOSH/MSHA-approved respirator or European Standard EN 149/EN 136 respiratorOSHA 29 CFR 1910.134Required when engineering controls are insufficient, during large-scale operations, in emergencies, or when dust is generated.

Operational Plan: Handling, Storage, and Disposal

A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.

Safe Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area. Use process enclosures or local exhaust ventilation to control airborne dust.

  • Minimize Dust: Avoid actions that generate dust. If dust forms, appropriate respiratory protection is necessary.

  • Personal Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the substance. Contaminated clothing should be removed and washed before reuse.

Storage and Disposal:

  • Storage: Store containers in a cool, dry, and well-ventilated location, keeping them tightly sealed. Some protocols may require refrigeration.

  • Disposal: Spilled material and waste should be collected using dry methods (e.g., sweeping or vacuuming) and placed into a suitable, sealed, and labeled container for disposal. All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.

Emergency Procedures

Immediate and correct response to an emergency, such as a chemical spill or exposure, can significantly mitigate potential harm.

Chemical Spill Response Workflow

The following workflow provides a step-by-step guide for responding to a spill of this compound.

G cluster_0 Phase 1: Immediate Response cluster_1 Phase 2: Assessment & Preparation cluster_2 Phase 3: Containment & Cleanup cluster_3 Phase 4: Decontamination & Reporting spill Spill Occurs alert Alert personnel in the immediate area and notify lab supervisor. evacuate Evacuate the affected area if necessary. assess Assess the spill size and potential hazard. evacuate->assess ppe Don appropriate Personal Protective Equipment: - Respirator (if dust is present) - Gloves (Nitrile) - Safety Goggles - Lab Coat contain Prevent spill from spreading. Cover with a dry, inert material if necessary. ppe->contain cleanup Carefully sweep or vacuum up the spilled solid. Avoid generating dust. collect Place spilled material into a labeled, closed container for hazardous waste. decontaminate Clean the spill area with water and appropriate cleaning agents. collect->decontaminate dispose Dispose of waste container and contaminated materials per institutional policy. report Document the spill and response actions in the lab safety records.

Caption: A procedural workflow for the safe management of a this compound spill.

First-Aid Measures:

  • After Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • After Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes.

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Have the conscious person rinse their mouth with water and drink several glasses of water. Seek medical advice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.